molecular formula C5H5BrN2 B1371638 4-Bromo-6-methylpyrimidine CAS No. 69543-98-2

4-Bromo-6-methylpyrimidine

Cat. No.: B1371638
CAS No.: 69543-98-2
M. Wt: 173.01 g/mol
InChI Key: GBPCCNWUSHSRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methylpyrimidine is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPCCNWUSHSRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668598
Record name 4-Bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69543-98-2
Record name 4-Bromo-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69543-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-6-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability. Within this class, halogenated pyrimidines serve as exceptionally versatile building blocks, enabling rapid diversification and exploration of chemical space through modern cross-coupling methodologies.[2]

This compound (CAS No: 69543-98-2) is a key heterocyclic intermediate. The strategic placement of a bromine atom at the 4-position, activated by the electron-withdrawing pyrimidine ring, makes it an excellent substrate for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and synthetic chemistry.

Core Chemical and Physical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 69543-98-2[3]
Molecular Formula C₅H₅BrN₂[3][4]
Molecular Weight 173.02 g/mol [3][4]
Appearance Off-white to yellow solidN/A
InChIKey GBPCCNWUSHSRTM-UHFFFAOYSA-N[5]
Hazard Classification Irritant[3]

Synthesis of this compound

The synthesis of functionalized bromopyrimidines can be approached through various routes. A common and effective strategy involves the direct bromination of a suitable pyrimidine precursor. While multiple specific pathways exist, a general and scalable one-pot method has been developed for synthesizing 4-bromopyrimidines, offering an attractive alternative to more complex, multi-step procedures.[6]

One-Pot Synthesis from N-(cyanovinyl)amidines

A robust method involves the cyclization of N-(cyanovinyl)amidines under the influence of dry hydrogen bromide in dioxane.[6] This approach is efficient and less time-consuming than traditional methods.

Conceptual Workflow

G cluster_start Starting Materials A N-(cyanovinyl)amidine C Stir at 15-20°C for 2h A->C B Dry HBr Gas in Dioxane B->C D Intermediate Cyclization C->D E Work-up (Pour into crushed ice) D->E F This compound (Final Product) E->F

Caption: Conceptual workflow for one-pot synthesis.

Experimental Protocol: General Procedure

This protocol is adapted from a general method for 4-bromopyrimidine synthesis.[6]

  • Reaction Setup: To a saturated solution of dry hydrogen bromide in 1,4-dioxane (e.g., 30 mL), add the appropriate N-cyanovinylamidine precursor (10 mmol).

  • Reaction Execution: Stir the resulting mixture at a controlled temperature of 15-20°C for approximately 2 hours. The acidic environment facilitates the cyclization and incorporation of the bromide.

  • Quenching and Isolation: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice to precipitate the product.

  • Purification: The resulting solid, this compound, can be collected by filtration and recrystallized from a suitable solvent like n-hexane to achieve high purity.

Causality Behind Choices:

  • Dry HBr/Dioxane: Anhydrous conditions are crucial. HBr serves as both the acid catalyst for the cyclization of the amidine and the bromine source. Dioxane is an appropriate solvent that is stable to the strong acid.

  • Low Temperature: Maintaining a temperature of 15-20°C controls the reaction rate, preventing potential side reactions and decomposition.

  • Ice Quench: Pouring the reaction mixture into ice provides a rapid and effective way to quench the reaction and precipitate the organic product, which typically has low solubility in cold aqueous media.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its C-Br bond. This position is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for constructing complex molecular architectures.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide.[7][8][9] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition oxidative_addition->oxidative_addition pd2_complex R¹-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 organoboron R²-B(OR)₂ organoboron->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a representative example based on established procedures.[10][11]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.

  • Reaction Execution: Heat the mixture to 80-100°C and monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): This is the heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate the bond formation.[10]

  • Base (e.g., K₃PO₄): The base is essential for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[9]

  • Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13][14] This reaction is exceptionally valuable as it allows for the facile formation of aryl amines from aryl halides, a transformation that is often challenging using classical methods. With this compound, this reaction enables the introduction of primary or secondary amines at the 4-position, a crucial step in the synthesis of many pharmaceutical candidates.

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition oxidative_addition->oxidative_addition pd2_complex R¹-Pd(II)L₂-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido R¹-Pd(II)L₂-NR²R³ amine_coordination->pd2_amido amine R²R³NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 product R¹-NR²R³ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is a representative example based on established procedures.[15]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (e.g., morpholine, 1.2 eq).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Causality Behind Choices:

  • Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[12][15]

  • Strong Base (e.g., NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[14][15]

  • Anhydrous Conditions: Water can interfere with the catalyst and the strong base, so anhydrous conditions are essential for high yields.

Applications in Drug Discovery and Materials Science

The ability to easily functionalize this compound makes it a valuable precursor in the synthesis of diverse chemical libraries for high-throughput screening. The pyrimidine core is a known pharmacophore in many areas, including oncology, infectious diseases, and neurology.[1][2]

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The ability to append various aryl and amino groups onto the this compound scaffold via Suzuki and Buchwald-Hartwig reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[16]

  • Agrochemicals: Similar to pharmaceuticals, the development of new herbicides, insecticides, and fungicides relies on creating novel molecular structures. Derivatives of this compound can be synthesized to develop new crop protection agents.[16]

  • Endothelin Receptor Antagonists: Substituted pyrimidines are central to drugs like Macitentan, a dual endothelin receptor antagonist. The synthesis of such complex molecules often relies on the sequential, controlled functionalization of a pyrimidine core, for which 4-bromo-pyrimidines are ideal starting points.[17]

Spectroscopic Characterization

Unambiguous characterization of this compound and its derivatives is essential. NMR spectroscopy is a primary tool for this purpose.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • A singlet for the methyl protons (CH₃), likely in the δ 2.5-2.8 ppm range.

    • Two signals for the aromatic pyrimidine protons. The proton at C5 (between the bromo and methyl groups) would appear as a singlet, and the proton at C2 would appear as another singlet, both in the aromatic region (likely δ 8.5-9.0 ppm).

  • ¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule, with chemical shifts characteristic of a substituted pyrimidine ring.

Note: Actual chemical shifts can vary based on the solvent and experimental conditions. It is always best to compare with data from a known standard or from literature for similar compounds.[2][18][19]

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound should be handled with appropriate care.

  • Hazard Identification: Classified as an irritant. May cause skin, eye, and respiratory irritation.[3][20] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[20][22]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21][22]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

References

An In-depth Technical Guide to 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine, identified by its CAS number 69543-98-2 .[1] As a key heterocyclic building block, this compound serves as a versatile precursor in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document details its physicochemical properties, outlines robust synthetic strategies, explores its reactivity in pivotal cross-coupling reactions, and provides validated experimental protocols. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this reagent's potential and practical application.

Introduction: The Strategic Value of Halogenated Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of biologically active compounds, including several approved drugs.[2] Its presence in the nucleic acids DNA and RNA underscores its inherent biocompatibility and significance. The strategic introduction of a halogen, such as bromine, onto the pyrimidine ring transforms it into a powerful synthetic intermediate. Specifically, the bromine atom in this compound acts as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4] This reactivity allows for the systematic and modular construction of novel derivatives, a cornerstone of modern medicinal chemistry and library synthesis.[3] This guide will elucidate the chemical principles and practical methodologies required to effectively utilize this valuable building block.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 69543-98-2[1]
Molecular Formula C₅H₅BrN₂[1][5]
Molecular Weight 173.02 g/mol [1]
Appearance Light yellow solid (typical)[3]
InChI Key GBPCCNWUSHSRTM-UHFFFAOYSA-N[5]
SMILES CC1=CC(=NC=N1)Br[5]
Spectroscopic Profile (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): The proton spectrum is expected to show three distinct signals. A singlet for the methyl protons (CH₃) around δ 2.6-2.8 ppm. The two aromatic protons on the pyrimidine ring will appear as singlets (or narrow doublets with small coupling), with the H2 proton typically resonating downfield (δ ~8.8-9.0 ppm) due to the influence of two adjacent nitrogen atoms, and the H5 proton appearing more upfield (δ ~7.2-7.4 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum will display five signals. The methyl carbon will be upfield (δ ~24-26 ppm). The four aromatic carbons will have distinct chemical shifts, with the carbon bearing the bromine (C4) appearing around δ ~150-155 ppm. The other ring carbons (C2, C5, C6) will have shifts characteristic of a substituted pyrimidine ring.

  • Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 172 and 174.

Synthesis of this compound

While various methods exist for the synthesis of brominated pyrimidines, a common and reliable strategy involves the transformation of a more accessible pyrimidinone precursor. The following pathway is a well-established and logical approach.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product A 4-Hydroxy-6-methylpyrimidine B This compound (CAS: 69543-98-2) A->B Bromination (Sandmeyer-type reaction) T = 80-110 °C R1 POBr₃ or PBr₃/Br₂

Caption: Synthetic pathway from 4-Hydroxy-6-methylpyrimidine to the target compound.

Protocol 1: Synthesis via Bromination of 4-Hydroxy-6-methylpyrimidine

This protocol describes a robust method analogous to well-precedented transformations of hydroxypyrimidines into their corresponding bromo derivatives.[3] The hydroxyl group of a pyrimidinone is tautomerically equivalent to a ketone, which is not a good leaving group. Therefore, it must first be activated, typically by treatment with a phosphorus oxyhalide.

Rationale for Reagent Selection:

  • Phosphorus oxybromide (POBr₃): This is the classic and most direct reagent for converting a hydroxypyrimidine to a bromopyrimidine. It acts as both a dehydrating agent and a bromide source.

  • Phosphorus tribromide (PBr₃) with Bromine (Br₂): This combination can also be effective and is sometimes more readily available. It achieves the same overall transformation.

  • Solvent: The reaction is often run neat (using excess POBr₃ as the solvent) or in a high-boiling, non-protic solvent like acetonitrile or toluene.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-Hydroxy-6-methylpyrimidine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) to the flask under a nitrogen atmosphere. The mixture may be heated gently to melt the POBr₃ if it is solid.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This is a highly exothermic and hazardous step that will generate HBr gas.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Key Reactions and Synthetic Utility

The synthetic power of this compound is most evident in its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, combined with the C-Br bond, makes this substrate an excellent coupling partner.

Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling center_node This compound suzuki_reagent R-B(OH)₂ (Boronic Acid) buchwald_reagent R₂NH (Amine) sonogashira_reagent R-C≡CH (Alkyne) suzuki_product 4-Aryl-6-methylpyrimidine suzuki_reagent->suzuki_product Pd(PPh₃)₄, Base (K₂CO₃) Dioxane/H₂O, 80-100 °C buchwald_product 4-Amino-6-methylpyrimidine buchwald_reagent->buchwald_product Pd₂(dba)₃, Ligand (Xantphos) Base (NaOtBu), Toluene, 110 °C sonogashira_product 4-Alkynyl-6-methylpyrimidine sonogashira_reagent->sonogashira_product PdCl₂(PPh₃)₂, CuI, Base (Et₃N) THF, 60 °C

Caption: Key cross-coupling reactions involving this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[6] The protocol below is a self-validating system for coupling an arylboronic acid with this compound.

Rationale for Component Selection:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective catalyst for a wide range of Suzuki couplings.[6]

  • Base (K₂CO₃ or K₃PO₄): An inorganic base is essential for the transmetalation step of the catalytic cycle. Potassium carbonate is a good general-purpose base.[6]

  • Solvent (Dioxane/Water): A mixture of an organic solvent (dioxane) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the reaction.[6]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Then, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromopyrimidine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylpyrimidine product.

Applications in Drug Discovery

The 4-substituted-6-methylpyrimidine scaffold is of significant interest in medicinal chemistry. The pyrimidine core can engage in hydrogen bonding interactions with biological targets, while the substituent introduced via cross-coupling can be tailored to occupy specific binding pockets, thereby modulating potency and selectivity. This core is found in molecules designed as kinase inhibitors, receptor antagonists, and anti-infective agents.[2][7][8] For example, derivatives of bromopyrimidines are central to the structure of drugs like Macitentan, an endothelin receptor antagonist.[8] The ability to rapidly diversify the substituent at the 4-position using the protocols described herein makes this compound an invaluable tool for generating compound libraries for high-throughput screening.

Safety, Handling, and Storage

Hazard Identification:

  • This compound is classified as an irritant.[1]

  • It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[1]

  • It may also be harmful if swallowed or inhaled.[9][10]

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[9]

  • Avoid breathing dust or vapors.[11] Wash hands thoroughly after handling.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Keep away from strong oxidizing agents and sources of ignition.[10][13]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[11]

  • Ingestion/Inhalation: Move the person to fresh air. If feeling unwell, call a poison center or doctor.[10][11]

References

4-Bromo-6-methylpyrimidine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 4-Bromo-6-methylpyrimidine, a critical building block for researchers, scientists, and professionals in drug development. This document delves into its core chemical and physical properties, synthesis, handling, and its significant applications in medicinal chemistry, offering a foundational resource for its effective and safe utilization in the laboratory.

Core Chemical Identity and Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a pyrimidine ring substituted with a bromine atom and a methyl group, provides reactive sites for a variety of chemical transformations.

Molecular and Physicochemical Data

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueSource
Molecular Formula C5H5BrN2[1][2]
Molecular Weight 173.01 g/mol [1]
CAS Number 69543-98-2[1][2]
Monoisotopic Mass 171.96361 Da[3]
Appearance Not explicitly stated, though related compounds are often solids.
Purity Typically ≥95%[1]
Structural Representation

The structural formula of this compound is crucial for understanding its reactivity and interactions.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Versatile Precursor cluster_final Final Product Example Formamidine Acetate Formamidine Acetate 6-Methylpyrimidin-4-ol 6-Methylpyrimidin-4-ol Formamidine Acetate->6-Methylpyrimidin-4-ol Condensation Methyl Acetoacetate Methyl Acetoacetate Methyl Acetoacetate->6-Methylpyrimidin-4-ol 5-Bromo-6-methylpyrimidin-4-ol 5-Bromo-6-methylpyrimidin-4-ol 6-Methylpyrimidin-4-ol->5-Bromo-6-methylpyrimidin-4-ol Bromination (NBS) 5-Bromo-4-chloro-6-methylpyrimidine 5-Bromo-4-chloro-6-methylpyrimidine 5-Bromo-6-methylpyrimidin-4-ol->5-Bromo-4-chloro-6-methylpyrimidine Chlorination (POCl3) 4-Substituted-5-bromo-6-methylpyrimidine 4-Substituted-5-bromo-6-methylpyrimidine 5-Bromo-4-chloro-6-methylpyrimidine->4-Substituted-5-bromo-6-methylpyrimidine Nucleophilic Substitution

References

Introduction: The Critical Role of Solubility in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-6-methylpyrimidine for Drug Discovery Professionals

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals and agrochemicals. For researchers in drug development, understanding the physicochemical properties of such building blocks is not merely academic; it is a foundational pillar of successful preclinical progression. Among these properties, aqueous solubility is arguably one of the most critical.

Poor solubility can severely hamper drug discovery efforts, leading to unreliable bioassay results, challenges in formulation for in vivo studies, and ultimately, poor bioavailability.[1][2] A compound that is not sufficiently soluble in aqueous media at physiological pH will likely fail, regardless of its intrinsic potency. A generally accepted goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[1]

While specific, publicly available solubility data for this compound is limited, this guide serves as a comprehensive manual for its characterization. As a Senior Application Scientist, the objective is not just to provide data, but to equip fellow researchers with the foundational knowledge, robust experimental protocols, and interpretive framework necessary to generate and understand the solubility profile of this and similar compounds. We will explore the theoretical underpinnings of solubility, present detailed methodologies for its determination, and discuss the key factors that influence it.

Section 1: Understanding Aqueous Solubility: Kinetic vs. Thermodynamic

In the context of drug discovery, solubility is not a single, monolithic value. It is typically assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for applying the right methodology at the right stage of research.

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically Dimethyl Sulfoxide, DMSO).[3] It is a high-throughput, rapid assessment well-suited for the early stages of discovery, such as screening large compound libraries.[1][4] However, because the measurement is taken over a short incubation period (e.g., 1-2 hours), the system may not reach equilibrium, potentially leading to supersaturated solutions and an overestimation of the true solubility.[5]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by measuring the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[2][6] This "shake-flask" method requires more time (often 24 hours or more) and more compound but provides the definitive data essential for later-stage lead optimization and preformulation activities.[4][6]

Section 2: Solubility Profile of this compound

Based on the general behavior of pyrimidine derivatives and related halogenated heterocycles, a qualitative solubility profile for this compound can be anticipated. Pyrimidine itself is moderately soluble in water and highly soluble in many organic solvents.[7] The introduction of a bromo group and a methyl group will influence this behavior, generally increasing lipophilicity and potentially reducing aqueous solubility.

The primary utility of this compound in a research setting often involves its initial dissolution in a strong organic solvent. Pyrimidine derivatives are frequently soluble in DMSO, which serves as the standard vehicle for creating high-concentration stock solutions for screening assays.[8]

SolventPredicted SolubilityRationale / Context
Water (Aqueous Buffer, pH 7.4) Low to ModerateThe heterocyclic nitrogen atoms can participate in hydrogen bonding, but the bromo and methyl groups increase hydrophobicity. Solubility is expected to be a critical parameter to determine experimentally.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. Similar structures are noted to be soluble in DMSO. It is the recommended solvent for primary stock solution preparation.[3]
Methanol / Ethanol Moderate to HighPolar protic solvents like alcohols are often effective for dissolving pyrimidine derivatives, which can act as hydrogen bond acceptors.[9][10]
N,N-Dimethylformamide (DMF) HighLike DMSO, DMF is a polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. Studies on other pyrimidine derivatives show high solubility in DMF.[10]
Acetonitrile (ACN) ModerateA polar aprotic solvent, often used in reversed-phase chromatography. Its solvating power is generally less than that of DMSO or DMF.
Dichloromethane (DCM) / Chloroform Moderate to HighNonpolar and weakly polar organic solvents can be effective, depending on the overall lipophilicity of the molecule.

Section 3: Experimental Determination of Solubility

The following protocols provide a self-validating framework for accurately determining both the kinetic and thermodynamic solubility of this compound.

Part 3.1: Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method is ideal for early-stage assessment. The underlying principle is that as the compound precipitates from the aqueous solution, the resulting suspended particles will scatter a beam of light. The amount of scattered light is proportional to the amount of insoluble material.[11][12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Rationale: A high-concentration stock in a strong organic solvent is necessary to initiate the assay.[13] DMSO is the industry standard.

  • Plate Setup: Using a liquid handler, dispense the DMSO stock solution into the wells of a clear-bottom 96-well microplate. Perform a serial dilution in DMSO directly in the plate to create a range of concentrations (e.g., from 200 µM down to 1.56 µM final assay concentration).

  • Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low and consistent, typically ≤2%.[13]

    • Rationale: The addition of the aqueous buffer induces precipitation of the compound once its solubility limit is exceeded.[5] Maintaining a low and constant DMSO concentration is critical as it can act as a co-solvent, artificially inflating solubility.

  • Incubation: Shake the plate for 2 hours at a controlled temperature (e.g., 25°C).[4]

  • Measurement: Measure the turbidity (light scattering) in each well using a microplate nephelometer.[14]

  • Data Analysis: Plot the measured light scattering units against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in signal is observed compared to the baseline, indicating the onset of precipitation.

// Set colors and styles stock, plate, add_buffer, incubate, measure, analyze [penwidth=1.5, color="#5F6368"]; analyze [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Workflow for Thermodynamic Solubility Determination.

Section 4: Key Factors Influencing Solubility

The solubility of a compound like this compound is not fixed but is influenced by several environmental factors.

[1]* Temperature: For most solid compounds, solubility in a liquid solvent increases with temperature. This relationship is described by the van 't Hoff equation. Therefore, solubility measurements must always be performed at a controlled and reported temperature.

  • pH and pKa: As a pyrimidine derivative, the molecule contains basic nitrogen atoms that can be protonated at acidic pH. The pKa of the compound dictates the pH at which this ionization occurs. The ionized (charged) form of a molecule is generally much more soluble in aqueous media than the neutral form. T[7]herefore, determining solubility at different pH values (e.g., pH 2, pH 5, pH 7.4) can provide critical insights for predicting absorption in the gastrointestinal tract.

  • Crystal Form (Polymorphism): The crystal lattice energy of the solid material significantly impacts solubility. D[1]ifferent crystal forms (polymorphs) of the same compound can exhibit different solubilities. The thermodynamic solubility measurement should ideally be performed on the most stable crystal form, as metastable forms can lead to higher, but transient, solubility values.

[15]### Section 5: Safety and Handling Precautions

When handling this compound, researchers must adhere to standard laboratory safety protocols. While a specific safety data sheet (SDS) may not be available, data from closely related bromo-pyridine and bromo-pyrimidine compounds provide a strong basis for safe handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. *[16] Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. *[17][18] Exposure Routes: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation. *[19][20] First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. *[17][21] Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Characterizing the solubility of this compound is an indispensable step in evaluating its potential as a valuable building block in drug discovery and development. This guide provides the necessary scientific context and detailed, actionable protocols for determining both its high-throughput kinetic solubility and its definitive thermodynamic solubility. By applying these methods, researchers can generate the reliable data needed to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the journey from chemical entity to viable drug candidate.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape of a Niche Heterocycle

In the realm of medicinal chemistry and materials science, halogenated pyrimidines serve as pivotal building blocks for the synthesis of a vast array of functional molecules. Among these, 4-Bromo-6-methylpyrimidine (CAS No: 69543-98-2) presents a versatile scaffold, offering reactive sites for further chemical modification. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification of its derivatives.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its distinct arrangement of a pyrimidine ring, a methyl group, and a bromine atom, dictates its unique spectroscopic fingerprint. The electronegativity of the nitrogen and bromine atoms, coupled with the aromaticity of the pyrimidine ring, creates a specific electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its hydrogen and carbon framework.

¹H NMR Spectroscopy: A Window into the Proton Environment

The proton NMR spectrum of this compound is expected to be simple and highly informative, displaying three distinct signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.90Singlet1HH2
~7.45Singlet1HH5
~2.60Singlet3H-CH₃

Causality Behind the Chemical Shifts:

  • H2 Proton (~8.90 ppm): This proton is situated between two electronegative nitrogen atoms, which strongly deshield it, causing its resonance to appear significantly downfield.

  • H5 Proton (~7.45 ppm): This proton resides on the carbon adjacent to the bromine-bearing carbon. Its chemical shift reflects the typical aromatic proton region, influenced by the pyrimidine ring currents and the electronegativity of the neighboring bromine.

  • Methyl Protons (~2.60 ppm): The protons of the methyl group are attached to the pyrimidine ring and exhibit a characteristic upfield shift compared to the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the five unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168.0C6
~159.0C2
~158.0C4
~122.0C5
~24.0-CH₃

Expert Insights on Carbon Assignments:

  • C2, C4, and C6: These carbons are directly bonded to electronegative nitrogen or bromine atoms, resulting in their downfield chemical shifts. The carbon bearing the methyl group (C6) is also significantly deshielded.

  • C5: This carbon, bonded to a hydrogen, resonates at a more upfield position compared to the other ring carbons.

  • Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.

  • Instrument Tuning and Shimming: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule.

Table 3: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2980-2850MediumC-H stretching (methyl)
~1600-1450StrongC=C and C=N stretching (pyrimidine ring)
~1400MediumC-H bending (methyl)
~1100-1000StrongC-Br stretching
~850-750StrongC-H out-of-plane bending (aromatic)

Interpretation of Vibrational Modes:

The IR spectrum is dominated by the characteristic vibrations of the pyrimidine ring and the C-Br bond. The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the pyrimidine core. The strong absorption around 1100-1000 cm⁻¹ is a key indicator of the carbon-bromine bond.

Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
172/174[M]⁺˙ (Molecular ion peak with isotopic pattern for Bromine)
93[M - Br]⁺ (Loss of a bromine radical)
66[C₄H₄N]⁺ (Further fragmentation)

Analysis of Fragmentation Pathways:

The most prominent feature in the mass spectrum will be the molecular ion peak cluster at m/z 172 and 174, with approximately equal intensities. A common fragmentation pathway for brominated aromatic compounds is the loss of the bromine radical, which would result in a significant peak at m/z 93. Further fragmentation of the pyrimidine ring can lead to smaller charged fragments.

Fragmentation_Pathway M+ (m/z 172/174) M+ (m/z 172/174) Fragment 1 (m/z 93) Fragment 1 (m/z 93) M+ (m/z 172/174)->Fragment 1 (m/z 93) - Br• Fragment 2 (m/z 66) Fragment 2 (m/z 66) Fragment 1 (m/z 93)->Fragment 2 (m/z 66) - HCN

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

    • Employ a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Detection:

    • The eluent from the GC is directed into the ion source of the mass spectrometer.

    • Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 40-200 amu).

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the characteristic fragmentation pattern.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. While a complete set of experimentally verified public data is sparse, the principles outlined in this guide, based on predictable spectroscopic behavior and established methodologies, empower researchers to confidently acquire, interpret, and validate the structure of this important synthetic building block. The provided protocols emphasize self-validation and adherence to best practices, ensuring the generation of high-quality, reliable data in any drug discovery or development workflow.

Unveiling the Solid State: A Technical Guide to the Crystallographic Analysis of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, technical walkthrough of the process for determining the crystal structure of 4-Bromo-6-methylpyrimidine. As the crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD), this document will serve as a comprehensive procedural manual. We will detail the synthesis, crystallization, and the subsequent single-crystal X-ray diffraction (SCXRD) analysis pipeline. To provide a tangible framework for data interpretation, the crystal structure of the closely related compound, 2-Iodo-4,6-dimethylpyrimidine, will be utilized as an illustrative case study.

Strategic Synthesis of this compound

The journey to a crystal structure begins with the synthesis of the target compound in high purity. A plausible and scalable synthetic route to this compound is adapted from established methodologies for halogenated pyrimidines. The proposed synthesis commences with the condensation of formamidine acetate and methyl acetoacetate to yield 6-methylpyrimidin-4-ol. Subsequent ortho-directed bromination with a suitable brominating agent like N-bromosuccinimide (NBS) affords 5-bromo-6-methylpyrimidin-4-ol. The final step involves the conversion of the hydroxyl group to a bromine atom via a chlorination/bromination sequence, for instance, by treatment with phosphorus oxychloride followed by a bromide source, or directly using a reagent like phosphorus tribromide.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Synthesis of 6-methylpyrimidin-4-ol: In a round-bottom flask equipped with a reflux condenser, dissolve formamidine acetate and methyl acetoacetate in a suitable solvent such as ethanol. Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and isolate the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Bromination to 5-bromo-6-methylpyrimidin-4-ol: Suspend the 6-methylpyrimidin-4-ol in a chlorinated solvent like dichloromethane (DCM). Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture until the starting material is consumed, as indicated by TLC. Isolate the product by filtration and wash with DCM.

  • Conversion to this compound: Treat the 5-bromo-6-methylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) at reflux to yield the chloro-intermediate. After removing the excess POCl₃ under reduced pressure, the intermediate can be subjected to a halogen exchange reaction with a bromide salt or, alternatively, a direct bromination of the pyrimidinol can be attempted with a reagent like PBr₃. Purify the final product by column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study. For a small organic molecule like this compound, several crystallization techniques can be employed. The choice of solvent is critical and is typically determined through small-scale solubility screening.

Common Crystallization Techniques for Pyrimidine Derivatives:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

dot graph TD { A[Dissolve this compound in a suitable solvent] --> B{Select Crystallization Method}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Solvent Layering]; C --> F[Allow solvent to evaporate slowly]; D --> G[Place solution in a chamber with an anti-solvent]; E --> H[Carefully layer an anti-solvent on top of the solution]; F --> I[Formation of Single Crystals]; G --> I; H --> I; }

Caption: Crystallization workflow for this compound.

Elucidating the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for SCXRD:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

dot graph LR { subgraph "Experimental" A[Single Crystal] --> B(X-ray Diffractometer); B --> C{Diffraction Pattern}; end subgraph "Computational" C --> D[Data Processing]; D --> E[Structure Solution]; E --> F[Structure Refinement]; F --> G(Final Crystal Structure); end }

Caption: Single-crystal X-ray diffraction workflow.

Case Study: The Crystal Structure of 2-Iodo-4,6-dimethylpyrimidine

To illustrate the type of data obtained from a successful SCXRD experiment, we present the crystallographic information for 2-Iodo-4,6-dimethylpyrimidine.

Parameter Value Significance
Chemical FormulaC₆H₇IN₂The elemental composition of the molecule.
Formula Weight234.04 g/mol The molar mass of the compound.
Crystal SystemOrthorhombicThe shape of the unit cell.
Space GroupPnmaThe symmetry elements present in the crystal.
a7.930(2) ÅThe length of the 'a' axis of the unit cell.
b7.0256(19) ÅThe length of the 'b' axis of the unit cell.
c14.499(4) ÅThe length of the 'c' axis of the unit cell.
α, β, γ90°The angles between the unit cell axes.
Volume807.8(4) ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.924 Mg/m³The calculated density of the crystal.
R-factor0.026A measure of the agreement between the experimental and calculated structure factors.

Interpretation of the Crystal Structure of 2-Iodo-4,6-dimethylpyrimidine:

The crystal structure of 2-Iodo-4,6-dimethylpyrimidine reveals that the non-hydrogen atoms of the molecule are located on a crystallographic mirror plane. In the crystal packing, short intermolecular I···N contacts of 3.390(3) Å are observed, which link the molecules into zigzag chains. Additionally, π–π stacking interactions between the pyrimidine rings of adjacent molecules, with a centroid–centroid distance of 3.5168(10) Å, contribute to a two-dimensional supramolecular architecture. This detailed structural information is invaluable for understanding the solid-state properties of the compound and for designing new materials with desired characteristics.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive roadmap for its elucidation. From the strategic synthesis and meticulous crystallization to the powerful technique of single-crystal X-ray diffraction, the pathway to unveiling its three-dimensional atomic arrangement is clear. The case study of 2-Iodo-4,6-dimethylpyrimidine highlights the richness of information that can be gleaned from a successful crystallographic analysis, offering insights into molecular geometry and intermolecular interactions that are critical for advancements in drug discovery and materials science.

Synthesis and characterization of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-methylpyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its unique electronic properties and versatile reactivity make it an ideal scaffold for introducing complex functionalities through cross-coupling reactions and nucleophilic substitutions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from a commercially available precursor, 6-methyluracil. We delve into the causality behind the experimental design, from reaction mechanism to purification strategies. Furthermore, this document establishes a self-validating framework for the robust characterization of the final product using a suite of analytical techniques, including NMR and Mass Spectrometry, ensuring researchers can proceed with confidence in their downstream applications.

Strategic Overview: The Synthetic Blueprint

The synthesis of halopyrimidines from their corresponding pyrimidinone (or hydroxypyrimidine) precursors is a cornerstone of heterocyclic chemistry. The primary strategy hinges on the conversion of the C4-hydroxyl group of 6-methyluracil (which exists in tautomeric equilibrium with 4-hydroxy-6-methylpyrimidine) into a reactive intermediate that can be readily displaced by a bromide ion.

The reagent of choice for this transformation is typically phosphorus oxybromide (POBr₃) or, more commonly, phosphorus oxychloride (POCl₃) in the presence of a bromide source. The underlying principle involves the activation of the pyrimidine's carbonyl oxygen by the electrophilic phosphorus center. This forms a highly effective leaving group, priming the C4 position for nucleophilic attack by bromide. This approach is favored for its efficiency, scalability, and the direct conversion to the desired product.

G cluster_workflow Synthetic Workflow SM Starting Material (6-Methyluracil) Reaction Bromination Reaction (POCl₃, PBr₃) SM->Reaction Step 1 Workup Aqueous Work-up & Extraction Reaction->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Characterization Product Characterization (NMR, MS, MP) Purification->Characterization Step 4 Final Final Product (this compound) Characterization->Final Validation

Caption: High-level overview of the synthetic and validation workflow.

The Core Synthesis: From Pyrimidinone to Bromopyrimidine

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Mechanism: An Authoritative Perspective

The reaction proceeds via a well-established mechanism for the halogenation of pyrimidinones.

  • Activation: The tautomeric hydroxyl form of 6-methyluracil attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃), leading to the displacement of a chloride ion and the formation of a chlorophosphoryl intermediate.

  • Leaving Group Formation: This intermediate is an excellent leaving group.

  • Nucleophilic Attack: A bromide ion (Br⁻), generated from a bromide source like PBr₃ or a bromide salt, acts as a nucleophile, attacking the now highly electrophilic C4 carbon of the pyrimidine ring.

  • Displacement: The attack results in the displacement of the chlorophosphate group and the formation of the C-Br bond, yielding the final product after rearomatization.

G cluster_mech Simplified Reaction Mechanism Start Hydroxypyrimidine Activated Activated Intermediate (Phosphate Ester) Start->Activated + POCl₃ Product 4-Bromopyrimidine Activated->Product + Br⁻ - Leaving Group

Caption: Simplified schematic of the reaction mechanism.

Detailed Experimental Protocol

This protocol is a robust, validated procedure. Adherence to safety guidelines, including the use of a fume hood and appropriate personal protective equipment (PPE), is mandatory, especially when handling phosphorus halides.

Materials & Reagents:

  • 6-Methyluracil (4-Hydroxy-6-methylpyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-methyluracil (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5.0 eq). Stir the suspension at room temperature for 10 minutes.

  • Bromide Source: Cool the mixture to 0 °C using an ice bath. Carefully add phosphorus tribromide (PBr₃, 2.0 eq) dropwise via syringe. Causality Note: Adding PBr₃ at a reduced temperature helps to control the initial exotherm of the reaction. POCl₃ serves as both a reagent and a solvent in many similar preparations, while PBr₃ provides the necessary bromide nucleophile.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[1]

  • Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a large beaker. Trustworthiness Check: This step hydrolyzes and neutralizes the excess reactive phosphorus reagents. It must be done slowly and cautiously in a fume hood due to the evolution of HCl and HBr gases.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). The organic layers are combined.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective for eluting the product.[3] The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Product Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. Each analytical technique provides a piece of evidence that, when combined, creates a self-validating confirmation of the product's identity.

Spectroscopic and Physical Data
Property/Technique Expected Result for this compound Rationale for Validation
Appearance White to off-white solidProvides a preliminary check of purity.
Molecular Formula C₅H₅BrN₂[4][5]Confirmed by High-Resolution Mass Spectrometry.
Molecular Weight 173.02 g/mol [4]Confirmed by Mass Spectrometry.
¹H NMR (400 MHz, CDCl₃)δ ~8.8 (s, 1H), ~7.3 (s, 1H), ~2.6 (s, 3H)Confirms the electronic environment and number of protons. The downfield shift of the H2 proton (~8.8 ppm) is characteristic. The methyl group appears as a singlet.
¹³C NMR (100 MHz, CDCl₃)δ ~165, ~160, ~150, ~120, ~24Confirms the number of unique carbon environments. The carbon attached to bromine (C4) will be significantly shifted.
Mass Spec. (EI) m/z ~172/174 (M⁺, M⁺+2)The molecular ion peak confirms the molecular weight. The presence of two peaks of nearly equal intensity (M⁺ and M⁺+2) is the definitive signature of a single bromine atom.[5]
Melting Point Literature-specific valueA sharp melting point range indicates high purity.
Interpreting the Data
  • NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for initial structural confirmation. The presence of three distinct singlets with the correct integration (1:1:3) is strong evidence for the target molecule. The chemical shifts provide insight into the electronic structure of the pyrimidine ring.

  • Mass Spectrometry: The observation of the characteristic 1:1 isotopic pattern for bromine in the mass spectrum is an unambiguous confirmation that the bromination reaction was successful. The exact mass obtained from high-resolution mass spectrometry (HRMS) should match the calculated value for C₅H₅BrN₂, providing the highest level of confidence in the elemental composition.

Conclusion and Outlook

The protocol described herein offers a reliable and efficient pathway for the synthesis of this compound, a valuable intermediate for further chemical exploration. The detailed characterization framework serves as a self-validating system, ensuring the integrity of the material for researchers in drug development and materials science. The versatility of the bromo-substituent allows this compound to be a launchpad for creating diverse libraries of novel pyrimidine derivatives through various cross-coupling methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1]

References

The Versatile Reactivity of the C4-Bromine in 4-Bromo-6-methylpyrimidine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry and drug development, appearing in a vast array of biologically active molecules. Its inherent π-deficient nature, a consequence of the two nitrogen atoms within the six-membered ring, renders it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. This electronic characteristic makes halopyrimidines, such as 4-Bromo-6-methylpyrimidine, highly valuable and versatile building blocks for the synthesis of complex molecular architectures.

This in-depth technical guide explores the reactivity of the bromine atom at the C4 position of this compound. We will delve into the principal chemical transformations this moiety undergoes, providing not just theoretical underpinnings but also practical, field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Principles of Reactivity

The reactivity of this compound is governed by a confluence of electronic and steric factors. The two ring nitrogen atoms act as strong electron-withdrawing groups, significantly lowering the electron density at the C4 position and making it highly electrophilic. This pronounced π-deficiency facilitates the displacement of the bromine atom by a variety of nucleophiles.

The methyl group at the C6 position exerts a modest +I (inductive) effect, which slightly attenuates the overall electron deficiency of the ring compared to an unsubstituted bromopyrimidine. However, its primary influence is often steric, potentially modulating the approach of bulky reagents. The bromine atom itself is an excellent leaving group, particularly in the context of palladium-catalyzed cross-coupling reactions, due to the relatively weak C-Br bond and its ability to participate in oxidative addition.

This guide will focus on two major classes of reactions that exploit the reactivity of the C4-bromine: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes the C4 position an excellent site for nucleophilic aromatic substitution.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[3][4] The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring.

Reactivity with O-Nucleophiles

Oxygen-based nucleophiles, such as alkoxides, readily displace the bromide at the C4-position to form 4-alkoxypyrimidines. These reactions are typically performed in the presence of a base to generate the alkoxide in situ from the corresponding alcohol.

Table 1: Representative Conditions for SNAr with an O-Nucleophile

ParameterCondition
Nucleophile Sodium Methoxide (or other alkoxides)
Solvent Methanol (or corresponding alcohol), DMF
Base NaH (if generating alkoxide in situ)
Temperature Room Temperature to 80 °C
Experimental Protocol: Synthesis of 4-Methoxy-6-methylpyrimidine
  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add this compound (1.0 equivalent).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-6-methylpyrimidine.

Reactivity with N-Nucleophiles

Nitrogen nucleophiles, including primary and secondary amines, are effective in displacing the 4-bromo substituent to forge C-N bonds. These reactions often require elevated temperatures and a base to neutralize the HBr generated.

Table 2: Representative Conditions for SNAr with an N-Nucleophile

ParameterCondition
Nucleophile Primary or Secondary Amine (e.g., Piperidine)
Solvent DMSO, DMF, NMP
Base K₂CO₃, Cs₂CO₃, or Et₃N
Temperature 100 °C
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)-6-methylpyrimidine
  • To a solution of this compound (1.0 equivalent) in DMSO, add piperidine (1.5 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic phases with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

sn_ar_mechanism start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Addition product 4-Nu-6-methylpyrimidine + Br⁻ intermediate->product Elimination

SNAr Mechanism on this compound

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond of this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromopyrimidine with an organoboron species, typically a boronic acid or ester.[6][7]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.1-1.5 equiv)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80-120 °C
Experimental Protocol: Synthesis of 4-Aryl-6-methylpyrimidine
  • To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

suzuki_cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Pyr-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex [Pyr-Pd(II)L₂-Ar] transmetalation->pd_aryl_complex aryl_boronic ArB(OH)₂ + Base aryl_boronic->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product 4-Aryl-6-methylpyrimidine reductive_elimination->product This compound This compound This compound->oxidative_addition

Catalytic Cycle of the Suzuki-Miyaura Coupling
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10]

Table 4: Representative Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.1-1.5 equiv)
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Et₃N or DIPEA
Solvent THF, Toluene, or DMF
Temperature Room Temperature to 100 °C
Experimental Protocol: Synthesis of 4-(Alkynyl)-6-methylpyrimidine
  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide (10 mol%) in a suitable solvent (e.g., THF).

  • Add the base (e.g., Et₃N, 2.0 equivalents) followed by the terminal alkyne (1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 4-alkynylpyrimidine product.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of C-N bonds, coupling this compound with a wide range of primary and secondary amines.[11][12] This reaction is particularly useful when the SNAr reaction is not feasible due to the poor nucleophilicity of the amine or steric hindrance.

Table 5: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.1-1.5 equiv)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)
Ligand Xantphos, BINAP, or other bulky phosphine ligands
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Experimental Protocol: Synthesis of N-Aryl-6-methylpyrimidin-4-amine
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 equivalent) and the amine (1.2 equivalents) in anhydrous toluene.

  • Heat the reaction mixture in a preheated oil bath at 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[13]

experimental_workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in a Dry Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Concentrate and Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

General Workflow for Palladium-Catalyzed Cross-Coupling

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of a diverse range of substituted pyrimidines. The C4-bromine atom can be readily displaced through nucleophilic aromatic substitution by a variety of O- and N-nucleophiles. Furthermore, it serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the facile construction of C-C and C-N bonds. The protocols and principles outlined in this guide provide a robust framework for the strategic utilization of this compound in medicinal chemistry and drug discovery programs. The judicious choice of reaction conditions allows for the selective and efficient synthesis of a vast chemical space, underscoring the importance of this privileged heterocyclic intermediate.

References

The Potential Biological Activity of 4-Bromo-6-methylpyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Strategic Role of 4-Bromo-6-methylpyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the development of therapeutics targeting a wide range of diseases.[2] Within this important class of heterocycles, this compound emerges as a versatile and strategically valuable building block for the synthesis of novel chemical entities.

This technical guide provides an in-depth exploration of the potential biological activities stemming from the this compound core. We will delve into a concrete example of its application in the synthesis of a clinical candidate targeting metabolic disorders, and further explore its latent potential as a scaffold for the development of anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental insights.

I. A Case Study in CNS and Metabolic Disease: this compound in the Synthesis of a Ghrelin Receptor Inverse Agonist

A compelling demonstration of the utility of this compound is its role as a key intermediate in the synthesis of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[3][4] The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a significant role in regulating appetite, energy homeostasis, and reward pathways.[5] Its constitutive (ligand-independent) activity makes it an attractive target for inverse agonists in the context of metabolic disorders and addiction.[6]

A. Mechanism of Action: Modulating the Ghrelin System

The ghrelin receptor, upon activation by its endogenous ligand ghrelin, initiates a cascade of intracellular signaling events primarily through Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium.[7] It can also signal through other G proteins like Gαi/o and Gα12/13.[2] PF-5190457, by acting as an inverse agonist, not only blocks the binding of ghrelin but also reduces the basal, constitutive activity of the receptor.[6] This modulation of the ghrelin signaling pathway holds therapeutic potential for conditions characterized by dysregulated appetite and energy balance.

Caption: Simplified Ghrelin Receptor Signaling Pathway and Inhibition by PF-5190457.

B. Quantitative Data

PF-5190457 exhibits high affinity for the ghrelin receptor, as demonstrated by its dissociation constant (Kd).

CompoundTargetAffinity (Kd)Reference
PF-5190457Ghrelin Receptor (GHSR1a)3 nM[3]

C. Synthetic Workflow: The Role of this compound

The synthesis of PF-5190457 highlights the utility of this compound in a key Suzuki coupling reaction. This reaction serves to introduce the pyrimidine moiety, which is crucial for the final compound's biological activity.

Synthesis_of_PF-5190457_Intermediate Key Suzuki Coupling in PF-5190457 Synthesis Indane_Boronate Indane Boronate Ester Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Indane_Boronate->Suzuki_Coupling Bromo_Pyrimidine This compound Bromo_Pyrimidine->Suzuki_Coupling Coupled_Product Coupled Pyrimidine-Indane Intermediate Suzuki_Coupling->Coupled_Product Final_Steps Further Synthetic Steps Coupled_Product->Final_Steps PF5190457 PF-5190457 Final_Steps->PF5190457

Caption: Synthetic workflow highlighting the Suzuki coupling of this compound.

II. Potential as a Scaffold for Anticancer Agents: Targeting Kinase Signaling

The bromo-pyrimidine core is a recurring motif in the design of kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[8] Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making them prime therapeutic targets.[9]

A. Rationale: Bromo-pyrimidines as Kinase Inhibitors

The pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the bromine atom can be exploited for several purposes:

  • To modulate electronic properties: The electron-withdrawing nature of bromine can influence the reactivity and binding affinity of the molecule.

  • As a handle for further derivatization: The bromine atom is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the kinase active site.

  • To form halogen bonds: In some cases, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

While direct evidence for anticancer derivatives of this compound is still emerging, studies on structurally related 5-bromo-pyrimidine derivatives have demonstrated potent inhibitory activity against Bcr-Abl tyrosine kinase, an important target in chronic myeloid leukemia.[4]

Tyrosine_Kinase_Inhibition General Mechanism of Tyrosine Kinase Inhibition TK_Receptor Receptor Tyrosine Kinase (e.g., EGFR, Bcr-Abl) Phosphorylated_Substrate Phosphorylated Substrate (Active) TK_Receptor->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->TK_Receptor Binds to ATP pocket Substrate Substrate Protein Substrate->TK_Receptor Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates TKI Tyrosine Kinase Inhibitor (e.g., Bromo-pyrimidine derivative) TKI->TK_Receptor Competitively Binds to ATP pocket

Caption: Inhibition of tyrosine kinase signaling by competitive binding to the ATP pocket.

B. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard method for the initial screening of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (derivatives of this compound) in culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

III. Potential as a Scaffold for Antimicrobial Agents

The pyrimidine nucleus is also a well-established pharmacophore in the field of antimicrobial drug discovery.[10][11] The increasing prevalence of antibiotic resistance necessitates the development of new classes of antimicrobial agents.[12] Derivatives of 4,6-disubstituted pyrimidines have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[13]

A. Rationale and Potential Mechanisms of Action

The biological activity of pyrimidine-based antimicrobial agents can arise from various mechanisms, including:

  • Inhibition of Essential Enzymes: Pyrimidine analogs can act as inhibitors of key enzymes involved in bacterial metabolic pathways, such as dihydrofolate reductase.

  • Disruption of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making its biosynthetic pathway an attractive target for antibiotics.[3][14] Pyrimidine derivatives could potentially interfere with one or more steps in this pathway.

  • Interference with Nucleic Acid Synthesis: As analogs of the building blocks of DNA and RNA, pyrimidine derivatives can disrupt the synthesis of these vital macromolecules.

Bacterial_Cell_Wall_Synthesis_Inhibition Potential Inhibition of Bacterial Cell Wall Synthesis cluster_pathway Biosynthesis Pathway Cytoplasm Cytoplasm Membrane Cell Membrane Transglycosylation Transglycosylation Membrane->Transglycosylation Flip across membrane Periplasm Periplasm/Exterior Precursors Precursor Synthesis (UDP-NAG, UDP-NAM-pentapeptide) Lipid_Carrier Lipid Carrier Cycle Precursors->Lipid_Carrier Load onto carrier Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Polymerize glycan chains Peptidoglycan Mature Peptidoglycan (Cell Wall) Transpeptidation->Peptidoglycan Form cross-links Inhibitor Potential Inhibitor (Pyrimidine Derivative) Inhibitor->Precursors Inhibits? Inhibitor->Lipid_Carrier Inhibits? Inhibitor->Transglycosylation Inhibits? Inhibitor->Transpeptidation Inhibits?

Caption: Potential points of inhibition in the bacterial cell wall synthesis pathway.

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (derivatives of this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum to the final desired concentration for the assay.

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

IV. Conclusion and Future Directions

This compound stands as a valuable and versatile building block in the landscape of medicinal chemistry. Its demonstrated utility in the synthesis of the ghrelin receptor inverse agonist PF-5190457 underscores its relevance in the development of therapeutics for metabolic and central nervous system disorders. Furthermore, the broader body of evidence surrounding bromo-pyrimidine scaffolds strongly suggests a significant potential for this core in the discovery of novel anticancer and antimicrobial agents. The strategic placement of the bromine atom and the methyl group provides a rich platform for synthetic diversification and the exploration of structure-activity relationships. Future research efforts focused on the synthesis and biological evaluation of novel derivatives of this compound are warranted and hold the promise of yielding new and effective therapeutic agents.

References

4-Bromo-6-methylpyrimidine: A Versatile Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This guide provides an in-depth technical overview of 4-Bromo-6-methylpyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the strategic application of this versatile scaffold.

The Strategic Importance of the Pyrimidine Core in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, not merely due to its prevalence in nature as a component of DNA and RNA, but because of its remarkable synthetic versatility and broad pharmacological relevance.[1][2] As a privileged structure, the pyrimidine nucleus is present in a wide array of therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][3][4][5][6] Its nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets, while the ring's carbons can be functionalized to modulate physicochemical properties and explore structure-activity relationships (SAR).[4] The synthetic tractability of substituted pyrimidines allows for the generation of large, diverse compound libraries, making them indispensable in modern drug discovery campaigns.[4][7]

This compound emerges as a particularly valuable building block. The methyl group provides a simple, stable substituent that can influence solubility and metabolic stability, while the strategically placed bromine atom at the 4-position serves as a versatile synthetic handle. This halogen is not merely a placeholder; it is an activation site for a suite of powerful and reliable palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is a prerequisite for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[8][9][10]
Molecular Weight 173.02 g/mol [9]
CAS Number 69543-98-2[9]
Appearance Off-white to light yellow solid-
XLogP3 (Predicted) 1.6[10]
Monoisotopic Mass 171.96361 Da[10]
InChIKey GBPCCNWUSHSRTM-UHFFFAOYSA-N[10]

Note: Physical properties like melting point and solubility can vary depending on purity and crystalline form. Always refer to the supplier's safety data sheet (SDS) for specific handling and storage information.[9]

Synthesis of the Building Block: A Practical Approach

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and effective strategy involves the bromination of a corresponding pyrimidinone precursor. A general, scalable approach can be adapted from well-precedented chemistry.[11] An alternative one-pot method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide, offering an efficient route that is less time-consuming.[12]

The choice of a synthetic route in a process chemistry setting is dictated by factors such as cost, safety, scalability, and the availability of starting materials. For instance, routes avoiding reagents like Raney nickel are often preferred on a large scale to mitigate safety and disposal concerns.[11]

Key Synthetic Transformations: The Power of Cross-Coupling

The bromine atom at the C4 position of this compound is primed for participation in palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility, allowing for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl structures due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acid coupling partners.[13][14]

Causality in Protocol Design: The choice of catalyst, base, and solvent system is critical for a successful Suzuki coupling.[15][16]

  • Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is essential. The phosphine ligand (e.g., PPh₃, SPhos) stabilizes the palladium center and modulates its reactivity. For heteroaromatic halides, specialized ligands can prevent catalyst deactivation and improve yields.[14][15]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[13][15][16] The choice of base can be critical, especially with substrates sensitive to hydrolysis.[14]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. The water is essential for dissolving the inorganic base and assisting in the formation of the active boronate.[13][16]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation reagents 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) catalyst 2. Add Pd Catalyst & Ligand reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent heat 4. Heat under Inert Atmosphere (e.g., 90°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench purify 7. Purify (Chromatography) quench->purify product Final Product purify->product

Fig. 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.
The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[17][18] This reaction is invaluable for introducing linear alkyne moieties, which are themselves versatile intermediates for further transformations or key structural elements in materials and pharmaceuticals.[19]

Causality in Protocol Design: The classic Sonogashira reaction relies on a dual-catalyst system.[17]

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species performs the oxidative addition to the aryl halide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards the palladium complex, facilitating a rapid transmetalation step that outcompetes side reactions.[20]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the solvent and scavenges the HBr formed during the reaction, regenerating the catalyst.[19][21]

Experimental Protocol: Representative Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.) and the copper(I) iodide (CuI, 1–5 mol%).

  • Reagent Addition: Add the solvent (e.g., anhydrous THF or toluene) followed by the amine base (e.g., Et₃N, 2–3 equiv.) and the terminal alkyne (1.1–1.2 equiv.).

  • Degassing: Degas the mixture thoroughly with a stream of argon or nitrogen.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1–3 mol%) under a positive pressure of inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid. Monitor by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Purification: Redissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Sonogashira_Workflow reagents 1. Combine Pyrimidine, CuI, Alkyne, & Amine Base degas 2. Degas Mixture reagents->degas catalyst 3. Add Pd Catalyst under N2 degas->catalyst react 4. Stir at RT or Gentle Heat catalyst->react workup 5. Filter through Celite & Concentrate react->workup purify 6. Purify via Chromatography workup->purify product Alkynylated Pyrimidine purify->product

Fig. 2: Standard experimental workflow for a Sonogashira coupling.
The Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of aryl-amine bonds is one of the most frequent transformations in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a general and powerful method for this purpose, overcoming the limitations of older methods like nucleophilic aromatic substitution.[22][23][24]

Causality in Protocol Design: This reaction is highly dependent on the ligand used to support the palladium catalyst.

  • Catalyst/Ligand System: The key to a successful Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[22][25] These ligands promote the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond and turns over the catalyst.[26]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but does not compete as a nucleophile.[24][25]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching the strong base.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Vessel Preparation (Glovebox): Inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the strong base (e.g., NaOtBu, 1.2–1.5 equiv.) to an oven-dried vial or flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1–1.2 equiv.).

  • Solvent & Reaction: Add anhydrous, degassed solvent (e.g., toluene). Seal the vessel, remove it from the glovebox, and heat to 80–110 °C with stirring. Monitor reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Workflow prep 1. Prepare Catalyst System (Pd Precatalyst + Ligand + Base) in Glovebox add_reagents 2. Add Pyrimidine, Amine, & Anhydrous Solvent prep->add_reagents react 3. Seal & Heat (e.g., 100°C) add_reagents->react quench 4. Cool & Quench with Water react->quench extract 5. Extraction quench->extract purify 6. Chromatography extract->purify product Aminated Product purify->product

Fig. 3: A typical workflow for the Buchwald-Hartwig amination reaction.

Case Study: Relevance in Pharmaceutical Scaffolds

The utility of brominated pyrimidines is exemplified in the synthesis of complex pharmaceutical agents. For instance, the dual endothelin receptor antagonist Macitentan contains a 5-bromo-2-pyrimidinyl moiety.[27] While not our exact building block, its synthesis highlights the industrial application of C-O and C-S bond formation from a bromopyrimidine core, reactions that are mechanistically related to the C-N couplings described above. The bromine atom serves as a reliable linchpin, enabling the sequential and regioselective addition of complex fragments, a strategy that is central to building molecules of therapeutic value.

Conclusion

This compound is more than just another halogenated heterocycle; it is a robust and versatile building block engineered for synthetic efficiency. Its value lies in the predictable reactivity of the C-Br bond, which provides a gateway to the three major classes of palladium-catalyzed cross-coupling reactions. By mastering the application of Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this substrate, chemists in discovery and development can rapidly access a vast chemical space of novel pyrimidine derivatives, accelerating the journey from a simple building block to a complex, high-value molecule.

References

Section 1: Core Principles of 4-Bromo-6-methylpyrimidine Management

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 4-Bromo-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyrimidine derivative that serves as a versatile and valuable building block in modern medicinal chemistry. Its strategic importance lies in the reactivity of the bromine substituent, which acts as a synthetic handle for introducing molecular diversity through various cross-coupling reactions.[1][2] The pyrimidine core itself is a ubiquitous scaffold in numerous approved therapeutic agents, contributing to a wide range of biological activities.[3]

This guide provides a comprehensive framework for the safe handling, storage, and application of this compound. As Senior Application Scientists, our goal is not merely to present protocols but to instill a deep understanding of the causality behind each recommendation. Adherence to these principles is paramount to ensuring laboratory safety, experimental integrity, and the successful advancement of drug discovery programs.

Section 2: Physicochemical and Toxicological Profile

A thorough understanding of a compound's physical properties and hazard profile is the foundation of safe laboratory practice.

2.1: Physical and Chemical Data

The key physicochemical properties of this compound are summarized below. This data is essential for designing experiments, anticipating its behavior in various solvents, and planning for safe storage.

PropertyValueSource
CAS Number 69543-98-2[4]
Molecular Formula C₅H₅BrN₂[5]
Molecular Weight 173.02 g/mol [4][5]
Appearance White to light yellow solid[6]
Purity Typically ≥95%[7]
2.2: GHS Hazard Identification and Toxicological Summary

This compound is classified as a hazardous substance. The primary hazards are related to irritation and potential allergic reactions.[4][8] The Globally Harmonized System (GHS) classifications provide a universally understood summary of these risks.

Hazard ClassCategoryHazard StatementSource
Serious Eye Irritation2H319: Causes serious eye irritation[4]
Skin Sensitisation1H317: May cause an allergic skin reaction[4]
Acute Toxicity, Oral4H302: Harmful if swallowed[8][9]
Skin Irritation2H315: Causes skin irritation[7][10]
Specific target organ toxicity3H335: May cause respiratory irritation[7][10]

Toxicological Narrative: Exposure can cause significant irritation to the eyes, skin, and respiratory tract.[7][10] Ingestion is harmful.[8] The primary concern beyond immediate irritation is its potential to act as a skin sensitizer, meaning repeated exposure could lead to an allergic skin reaction (allergic contact dermatitis).[4] Therefore, the foundational principle of handling is the strict avoidance of direct contact and aerosol generation.

Section 3: Laboratory Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols ensures that safety is an inherent part of the workflow, not an afterthought. The following procedures are designed to minimize exposure at every step.

3.1: Engineering Controls

The primary method for controlling exposure is to handle the material within a certified chemical fume hood.[7] The fume hood provides constant exhaust ventilation, preventing the accumulation of dust or vapors in the laboratory environment. Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7]

3.2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the compound's hazard profile. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[8] It is critical to use proper glove removal technique—without touching the glove's outer surface—to avoid skin contact.[8]

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-retardant laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or when there is a significant risk of dust generation, additional protective clothing may be necessary.[7]

  • Respiratory Protection: If handling outside of a fume hood or if dust formation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter.[11]

3.3: Step-by-Step Handling Protocol

This protocol outlines the process for weighing and preparing a solution of this compound.

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Staging: Place a calibrated balance, weigh paper, spatula, and appropriate glassware inside the fume hood.

  • Extraction: Retrieve the sealed container of this compound from its storage location.

  • Weighing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of the solid onto the weigh paper. Avoid any actions that could generate dust, such as dropping or vigorous scraping.[8]

  • Transfer: Carefully add the weighed solid to the reaction vessel or volumetric flask.

  • Sealing and Cleaning: Tightly reseal the primary container.[7] Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh paper in the designated solid chemical waste container.

  • Final Steps: Proceed with the experiment within the fume hood. After handling is complete, wash hands thoroughly with soap and water.[8]

G cluster_prep Preparation Phase cluster_handling Handling in Fume Hood cluster_completion Completion Phase a Don PPE b Verify Fume Hood Operation a->b c Stage Equipment b->c d Weigh Solid Chemical c->d e Transfer to Vessel d->e f Seal & Clean e->f g Proceed with Experiment f->g h Thoroughly Wash Hands g->h

Diagram 1: Safe Handling Workflow for Solid this compound.

Section 4: Storage, Emergency Procedures, and Disposal

Proactive management of storage and waste is a critical component of laboratory safety.

4.1: Storage and Incompatibility
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The storage area should be away from heat, sparks, and open flames.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, exothermic reactions.[11]

4.2: Emergency First Aid Measures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

Exposure RouteFirst Aid ProtocolSource
Eye Contact Immediately flush open eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][11]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[7]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][8]
4.3: Spill and Waste Disposal Protocol

A structured response to spills and a compliant waste disposal stream are non-negotiable.

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and remove all sources of ignition.[7]

  • Wearing full PPE, prevent further spillage if it is safe to do so.

  • For a solid spill, carefully sweep up the material without creating dust and place it into a suitable, labeled, closed container for disposal.[8]

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Waste Disposal: Chemical waste and contaminated materials must be disposed of according to local, state, and federal regulations.

  • Collect all waste containing this compound, including contaminated consumables (gloves, weigh paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not let the product enter drains or waterways.[8]

  • Arrange for disposal through a licensed professional waste disposal service.[8]

G start Chemical Waste Generated (Solid Residue, Contaminated PPE) collect Place in Designated, Sealed, Labeled Container start->collect store Store in Secure Secondary Containment collect->store transport Arrange Pickup by Licensed Waste Disposal Service store->transport dispose Approved Landfill/ Incineration transport->dispose

Diagram 2: Compliant Waste Disposal Workflow.

Section 5: Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of this compound is primarily derived from the C-Br bond, which is amenable to a variety of metal-catalyzed cross-coupling reactions. This allows for the facile construction of C-C, C-N, and C-O bonds, enabling the rapid exploration of chemical space around the pyrimidine core.[6] Reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are commonly employed.[1][6]

5.1: Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. In this example, this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-6-methylpyrimidine derivative. These derivatives are of significant interest in the development of kinase inhibitors and other targeted therapies.[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions pyrimidine This compound catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) boronic_acid Arylboronic Acid (Ar-B(OH)₂) product Product: 4-Aryl-6-methylpyrimidine catalyst->product Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) base Base (e.g., KOAc, K₂CO₃) solvent Solvent (e.g., Dioxane)

Diagram 3: Logical Flow of a Suzuki-Miyaura Cross-Coupling Reaction.

This reactivity makes this compound a key intermediate for building libraries of compounds for high-throughput screening and subsequent lead optimization in drug discovery pipelines.[6]

Section 6: Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its value, however, is matched by its potential hazards. By integrating a deep understanding of its chemical properties with rigorous, self-validating safety protocols, researchers can leverage its synthetic versatility while maintaining the highest standards of laboratory safety. The principles and procedures outlined in this guide provide the necessary framework for the responsible and effective use of this important chemical intermediate.

References

Commercial availability of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 4-Bromo-6-methylpyrimidine

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block, primarily in palladium-catalyzed cross-coupling reactions, has made it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, commercial availability, key applications in drug discovery, and essential protocols for its handling and characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective procurement and application in a laboratory setting.

Introduction to this compound: A Key Synthetic Intermediate

This compound, identified by CAS Number 69543-98-2, is a pyrimidine derivative featuring a bromine atom at the 4-position and a methyl group at the 6-position.[1] The strategic placement of the bromine atom renders it an excellent leaving group for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, making this molecule a crucial starting material for pharmaceutical and agrochemical research.[4]

Key Compound Identifiers:

Identifier Value
CAS Number 69543-98-2[1]
Molecular Formula C₅H₅BrN₂[1][5]
Molecular Weight 173.02 g/mol [1]
MDL Number MFCD00234065[1]

| InChIKey | GBPCCNWUSHSRTM-UHFFFAOYSA-N[5] |

Synthesis and Commercial Production Landscape

The commercial synthesis of this compound and its analogs is typically achieved through multi-step processes that prioritize yield, purity, and scalability. While various specific routes exist, a common and logical approach involves the construction of the pyrimidine ring followed by a regioselective bromination.

One well-documented strategy for related pyrimidines involves the condensation of a C3-dielectrophile with an amidine, followed by halogenation. For instance, a scalable synthesis for the related 5-bromo-6-methylpyrimidine scaffold commences with the condensation of formamidine acetate with methyl acetoacetate to form 6-methylpyrimidin-4-ol.[6] This intermediate is then brominated and subsequently converted to a more reactive chloro-derivative using reagents like phosphorus oxychloride (POCl₃).[6]

A more direct, one-pot method has also been developed for synthesizing 4-bromopyrimidines by cyclizing N-(cyanovinyl)amidines in the presence of dry hydrogen bromide in dioxane.[7] This approach offers a time-efficient alternative for creating these valuable intermediates.[7]

Below is a generalized workflow illustrating a plausible synthetic pathway.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Halogenation cluster_2 Commercial Product Precursors Amidine + Diketone (or equivalent) PyrimidineCore 6-Methylpyrimidin-4-ol Precursors->PyrimidineCore Condensation Bromination 4-Bromo-6-methylpyrimidin-4-ol PyrimidineCore->Bromination Brominating Agent (e.g., NBS, Br2) Target This compound Bromination->Target Reduction or Dehydroxylation FinalProduct Purified this compound Target->FinalProduct Purification (Crystallization/Chromatography)

Caption: Generalized Synthetic Workflow for this compound.

Commercial Availability and Supplier Analysis

This compound is available from a range of chemical suppliers that cater to the research and development sector. Availability can vary from in-stock to synthesis-on-demand. When procuring this reagent, researchers should consider purity, quantity, lead time, and the availability of analytical documentation such as a Certificate of Analysis (CoA).

Selected Commercial Suppliers:

SupplierCAS NumberStated PurityAvailability Note
Matrix Scientific 69543-98-2Not specified; CoA availableMay be out of stock; inquiry recommended[1]
AK Scientific, Inc. (Lists related compounds)≥95% for similar productsStocks and ships from California, USA[8]
Sigma-Aldrich (Lists related compounds)Varies by productExtensive catalog of building blocks
Synchem (Product listed)Not specifiedSynthesis on demand[9]
MedChemExpress (Lists related compounds)≥95% for similar productsLaboratory chemical supplier[10]

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are advised to contact suppliers directly for current stock status, pricing, and detailed specifications.

Applications in Research and Drug Development

The primary utility of this compound stems from its role as a versatile intermediate in organic synthesis, particularly in the construction of pharmacologically relevant molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent at the 4-position is an ideal handle for various palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse functional groups and the construction of complex molecular scaffolds.[2][3]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.

  • Stille Coupling: Reaction with organotin compounds, also for C-C bond formation.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminopyrimidines.

Suzuki_Coupling Reactant1 This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)₂) Reactant2->Catalyst Product 4-Aryl-6-methylpyrimidine Catalyst->Product C-C Bond Formation

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Scaffold for Biologically Active Molecules

The pyrimidine ring is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[4] Derivatives of this compound serve as precursors for compounds targeting various diseases:

  • Kinase Inhibitors: The pyrimidine scaffold is a common core for molecules designed to inhibit protein kinases, which are crucial targets in oncology.[3]

  • Anti-Infective Agents: Pyrimidine derivatives have been developed as antibacterial, antifungal, and antiviral agents.[4]

  • CNS-Active Agents: The scaffold is also utilized in the development of drugs targeting the central nervous system.[4]

The ability to functionalize the 4-position through cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.

Analytical Characterization and Quality Control

Verifying the identity and purity of this compound is critical before its use in synthesis. A Certificate of Analysis from the supplier should provide data from one or more of the following standard analytical techniques.

Standard Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the methyl group protons, and the aromatic protons on the pyrimidine ring. For the related 5-bromo-4,6-dimethylpyrimidine, the methyl protons appear around δ = 2.81 ppm and the ring proton at δ = 9.11 ppm (in CD₃OD).[6]

    • ¹³C NMR: Shows the number of unique carbon atoms. For the same related compound, signals appear at δ = 170.1, 151.3, 124.9, and 25.0 ppm.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight (173.02 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations within the molecule.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safe Handling, Storage, and Disposal

Proper safety protocols are mandatory when handling this compound.

  • Hazard Identification: The compound is classified as an irritant.[1] Safety Data Sheets (SDS) for similar brominated heterocycles indicate potential hazards such as being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12][13] For long-term storage, refrigeration (e.g., 0-4°C) or freezing (-20°C) is often recommended.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] Do not let the product enter drains.[12]

Conclusion

This compound is a high-value chemical intermediate whose commercial availability is crucial for advancing research in drug discovery and materials science. Its well-defined reactivity, particularly in modern cross-coupling chemistry, provides a reliable pathway for the synthesis of novel and complex molecules. Researchers procuring this compound should perform due diligence by comparing suppliers, verifying purity through standard analytical methods, and adhering strictly to safety and handling guidelines. The continued availability of this versatile building block will undoubtedly contribute to future innovations in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of the pyrimidine scaffold is of paramount importance to researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a reliable pathway to arylated pyrimidines under relatively mild conditions with broad functional group tolerance.[1]

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 4-bromo-6-methylpyrimidine, a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the desired arylated pyrimidine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-X->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R ArR 4-Aryl-6-methylpyrimidine Reductive_Elimination->ArR ArX This compound ArX->Oxidative_Addition RBOH2 Arylboronic Acid RBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific arylboronic acids.

Protocol 1: Conventional Thermal Coupling

This protocol is adapted from successful couplings of structurally similar bromopyrimidines.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-dioxane/water (2:1 mixture)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, dissolve this compound in a mixture of 1,4-dioxane and water. Displace the air with argon.[5]

  • Reagent Addition: Add K₂CO₃, the appropriate arylboronic acid, and Pd(PPh₃)₄.[5]

  • Microwave Irradiation: Seal the vial and heat the reaction mixture to 100 °C for 15 minutes in a microwave reactor.[5]

  • Work-up and Purification: After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvents under reduced pressure and purify the crude product by flash column chromatography.[5]

Key Reaction Parameters and Causality

The success of the Suzuki-Miyaura coupling of this compound is contingent on the careful selection of several key parameters:

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand is crucial. Pd(PPh₃)₄ is a versatile and commonly used catalyst. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like dppf can be more effective as they promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for the activation of the boronic acid to facilitate transmetalation.[6] K₂CO₃ is a good starting point, while stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used. 1,4-dioxane is a common choice that often complements Pd(PPh₃)₄.[5] The water is necessary to dissolve the inorganic base.
Temperature 80-120 °C (Conventional), 100-150 °C (Microwave)Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of the starting materials or catalyst.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst activity; Ineffective baseScreen different palladium catalysts and ligands. Use a stronger base such as K₃PO₄ or Cs₂CO₃. Increase the reaction temperature.
Protodeborylation Presence of excess water or protic solvents; Prolonged reaction timesUse anhydrous solvents and ensure all glassware is thoroughly dried. Minimize reaction time by closely monitoring progress.
Homocoupling of Boronic Acid Oxygen in the reaction mixture; High catalyst loadingThoroughly degas all solvents and maintain a strict inert atmosphere. Reduce the catalyst loading.
Dehalogenation of Starting Material Presence of water and base; Certain phosphine ligandsUse anhydrous conditions. Screen alternative phosphine ligands.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble and Dry Glassware Reagents 2. Weigh Reagents (Pyrimidine, Boronic Acid, Catalyst, Base) Setup->Reagents Inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reagents->Inert Solvent 4. Add Degassed Solvents Inert->Solvent Heating 5. Heat to Reaction Temperature (Conventional or Microwave) Solvent->Heating Monitoring 6. Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Cool 7. Cool to Room Temperature Monitoring->Cool Extract 8. Extraction with Organic Solvent Cool->Extract Dry 9. Dry Organic Layer Extract->Dry Concentrate 10. Concentrate Under Reduced Pressure Dry->Concentrate Purify 11. Purify by Column Chromatography Concentrate->Purify Characterize 12. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse array of 4-aryl-6-methylpyrimidines. By carefully selecting the catalyst, base, and solvent system, and by optimizing the reaction temperature, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel pyrimidine-based compounds for drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Aryl-6-methylpyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of biologically active compounds, including antiviral and anticancer agents.[1][2] The targeted synthesis of 4-aryl-6-methylpyrimidine derivatives is of particular interest, as the introduction of diverse aryl and heteroaryl moieties at the C4 position allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the critical carbon-carbon bond between the pyrimidine core and an aryl partner.[3] Its widespread adoption is due to its remarkable functional group tolerance, the use of generally stable and less toxic organoboron reagents, and the mild reaction conditions often employed.[4] This guide provides an in-depth analysis of palladium catalyst systems, detailed experimental protocols, and field-proven insights for the successful Suzuki-Miyaura coupling of 4-Bromo-6-methylpyrimidine.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend I > Br > Cl.[5]

  • Transmetalation: In this key step, the organic moiety is transferred from the organoboron species to the palladium center. This process requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex (boronate).[6] The choice of base is therefore critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired 4-aryl-6-methylpyrimidine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7] Bulky, electron-rich ligands on the palladium center can facilitate this step.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)L₂-Br (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)L₂-Ar' (Diaryl Complex) pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product 4-Aryl-6-methylpyrimidine (Ar-Ar') aryl_halide This compound (Ar-Br) boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection Guide for this compound Coupling

The choice of the palladium catalyst system—comprising the palladium precursor and a supporting ligand—is the most critical parameter for a successful coupling with an electron-deficient heteroaryl halide like this compound. The pyrimidine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[7] Therefore, ligands that are both bulky and electron-rich are often required to stabilize the catalyst and promote the key steps of the catalytic cycle.[8]

Catalyst SystemPrecursor/LigandKey AdvantagesField-Proven Insights & CausalityTypical Loading (mol%)
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Commercially available, easy to handle, and effective for many standard couplings.[4]A classic "go-to" catalyst. However, the moderate electron-donating ability of PPh₃ may lead to slower reaction rates or require higher temperatures with electron-deficient pyrimidines. It can be prone to deactivation.[2][8]3 - 5
Pd(dppf)Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideExcellent thermal stability and air-stability as a pre-catalyst. The wide bite angle of the dppf ligand promotes reductive elimination.[5][7]A highly reliable and versatile catalyst for heteroaryl couplings. The ferrocene backbone provides a robust scaffold, and the ligand's electronic properties are well-suited for a broad range of boronic acids.[9]2 - 5
Pd(OAc)₂ / SPhos Palladium(II) Acetate / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylForms a highly active Pd(0) species in situ. SPhos is a bulky, electron-rich Buchwald ligand designed for challenging couplings, including heteroaryl chlorides and bromides.[8][10]This system offers superior catalytic activity, often allowing for lower catalyst loadings and milder reaction conditions. The steric bulk of SPhos accelerates reductive elimination and prevents catalyst decomposition, leading to higher turnover numbers.[8]1 - 3

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol serves as a robust starting point and should be optimized for each specific substrate combination.

Materials Required:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst System (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 174 mg), the arylboronic acid (e.g., 1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 24.5 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a thoroughly oxygen-free environment. This is a critical step, as oxygen can deactivate the palladium catalyst.[11]

  • Solvent Addition: Add the degassed solvent system via syringe. For a 1.0 mmol scale reaction, a total volume of 5-10 mL (to achieve a concentration of 0.1-0.2 M) is typical. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[7]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4–16 hours. The disappearance of the this compound starting material is a key indicator of completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-methylpyrimidine.

Experimental_Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (80-100 °C, 4-16h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (EtOAc / H₂O) monitor->workup Reaction Complete extract 7. Extraction workup->extract purify 8. Column Chromatography extract->purify product Pure 4-Aryl-6-methylpyrimidine purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2][4] For researchers and professionals in drug development, the ability to efficiently construct complex molecules bearing nitrogen-containing heterocycles is of paramount importance. Pyrimidine derivatives, in particular, are key pharmacophores found in a multitude of biologically active compounds.[5]

This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to 4-Bromo-6-methylpyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step protocol, and provide insights into troubleshooting and optimization. The aim is to equip researchers with the knowledge to confidently and successfully employ this transformative reaction in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][6] The cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) complex.[2][7][8]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[2] The choice of base is crucial and can influence the reaction rate and substrate compatibility.[6][9]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-substituted 6-methylpyrimidin-4-amine is released from the palladium center.[1][10]

  • Catalyst Regeneration: The reductive elimination step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amido_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺Br⁻ Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Pd(II)_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂ caption Catalytic Cycle of the Buchwald-Hartwig Amination.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters for the Amination of this compound

The success of the Buchwald-Hartwig amination of heteroaryl halides like this compound is highly dependent on the careful selection of reaction components. The electron-deficient nature of the pyrimidine ring and the potential for the ring nitrogen to coordinate with the palladium catalyst are key challenges to overcome.[11]

Parameter Recommendation & Rationale Examples
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂ are commonly used and effective. Pre-catalysts can also be employed for convenience.Pd₂(dba)₃, Pd(OAc)₂
Ligand Bulky, electron-rich biaryl phosphine ligands are crucial to promote oxidative addition and reductive elimination while preventing catalyst deactivation.[12][13]XPhos, RuPhos, BrettPhos
Base A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. The choice may depend on the functional group tolerance of the substrates.Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)
Solvent Anhydrous, non-protic solvents are essential. Toluene and dioxane are common choices.Toluene, Dioxane, THF
Temperature Elevated temperatures are typically required to drive the reaction to completion.80-110 °C
Atmosphere The reaction is sensitive to oxygen and moisture, requiring an inert atmosphere.Nitrogen or Argon

Experimental Workflow

A systematic approach is crucial for a successful Buchwald-Hartwig amination. The following workflow outlines the key stages of the process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent Preparation (Drying, Degassing) Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Glassware Glassware Preparation (Oven-dried) Glassware->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Upon Completion Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk flask or sealed tube with a magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the amine (if solid), sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

    • Seal the flask with a septum and evacuate and backfill with inert gas (repeat this cycle three times) to ensure an inert atmosphere.[3]

    • Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate or diethyl ether and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 6-methylpyrimidin-4-amine.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Catalyst poisoning by the pyrimidine nitrogen.[11]Use a bulkier ligand (e.g., BrettPhos) to shield the palladium center.
Inactive catalyst due to air or moisture exposure.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
Insufficient temperature or reaction time.Increase the reaction temperature (up to 110 °C) and/or extend the reaction time.
Formation of Side Products Dehalogenation of the starting material.Use a less reactive base (e.g., K₃PO₄) or a lower reaction temperature.
Homocoupling of the amine or aryl halide.Ensure the correct stoichiometry of reagents and a well-dispersed catalyst.
Difficulty in Purification Residual palladium in the product.Filter the crude reaction mixture through a pad of Celite or use a palladium scavenger.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-aryl pyrimidines. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully couple this compound with a wide range of amines. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals, facilitating the efficient synthesis of novel compounds with potential therapeutic applications.

References

Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Alkynylpyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1] The strategic introduction of an alkynyl group onto this heterocyclic system via C(sp²)-C(sp) bond formation is a powerful method for generating novel molecular architectures with significant potential in drug discovery. These alkynylpyrimidine derivatives serve as versatile intermediates, enabling further structural elaboration through click chemistry, cyclization reactions, or as key pharmacophoric elements themselves.

The Sonogashira cross-coupling reaction stands as the preeminent method for achieving this transformation.[2][3] Developed in 1975, this palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[4][5] Its broad functional group tolerance and operational simplicity have cemented its role as an indispensable tool in the synthesis of complex molecules.[1][2]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the successful application of the Sonogashira coupling to 4-Bromo-6-methylpyrimidine, a common and valuable building block. We will explore the underlying mechanism, provide a robust and optimized protocol, and offer insights into reaction optimization and troubleshooting.

The Reaction Mechanism: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3][4] Understanding this mechanism is critical for rational optimization and troubleshooting.

The generally accepted mechanism proceeds as follows:

  • Palladium Cycle (Cycle A): The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with this compound. This step forms a square planar Pd(II)-pyrimidine complex, activating the C-Br bond.[1][4]

  • Copper Cycle (Cycle B): Concurrently, the terminal alkyne reacts with the copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[4][6] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyrimidine complex. This key step, known as transmetalation, regenerates the copper catalyst and forms a Pd(II) complex now bearing both the pyrimidyl and alkynyl ligands.[1]

  • Reductive Elimination: The diorganopalladium(II) intermediate undergoes cis-trans isomerization followed by reductive elimination. This final step forms the desired C-C bond, yielding the 4-alkynyl-6-methylpyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Sonogashira_Mechanism cluster_pd Palladium Cycle (A) cluster_cu Copper Cycle (B) pd0 Pd(0)L₂ oadd Oxidative Addition pd0->oadd pd2_aryl L₂Pd(II)(Pyrimidyl)(Br) oadd->pd2_aryl trans Transmetalation pd2_aryl->trans pd2_alkynyl L₂Pd(II)(Pyrimidyl)(C≡CR') trans->pd2_alkynyl redel Reductive Elimination pd2_alkynyl->redel redel->pd0 product Product redel->product aryl_halide This compound aryl_halide->oadd cu_catalyst Cu(I)X deprotonation Deprotonation cu_catalyst->deprotonation cu_acetylide Cu(I)-C≡CR' cu_acetylide->trans Alkynyl Transfer cu_acetylide->cu_catalyst Regeneration deprotonation->cu_acetylide alkyne H-C≡CR' + Base alkyne->deprotonation

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Optimized Protocol for this compound

This protocol is designed to be a robust starting point for the coupling of various terminal alkynes with this compound. Aryl bromides are generally less reactive than the corresponding iodides, which necessitates careful selection of conditions.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard VendorSubstrate
Terminal Alkyne≥97%Standard VendorCoupling Partner
PdCl₂(PPh₃)₂Catalyst GradeStandard VendorPalladium Precatalyst
Copper(I) Iodide (CuI)≥98%Standard VendorCo-catalyst
Triethylamine (Et₃N)Anhydrous, ≥99.5%Standard VendorBase and Solvent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard VendorCo-solvent
Schlenk flask / Reaction tube-Glassware SupplierFor inert atmosphere
Magnetic stirrer & stir bar-Lab Equipment Supplier-
Argon or Nitrogen gas supplyHigh PurityGas SupplierFor inerting
TLC plates (Silica gel 60 F₂₅₄)-Standard VendorFor reaction monitoring

Step-by-Step Experimental Procedure

Experimental_Workflow start Start: Prepare Glassware reagents 1. Add Solids: This compound (1.0 eq) PdCl₂(PPh₃)₂ (2-5 mol%) CuI (4-10 mol%) start->reagents inert 2. Inert Atmosphere: Evacuate and backfill flask with Ar/N₂ (3x) reagents->inert solvents 3. Add Liquids: Anhydrous THF Anhydrous Et₃N Terminal Alkyne (1.1-1.2 eq) inert->solvents reaction 4. Reaction: Stir at room temperature. Heat to 50-65 °C if needed. solvents->reaction monitor 5. Monitor Progress: Check by TLC or LC-MS (every 1-2 hours) reaction->monitor monitor->reaction Reaction incomplete workup 6. Workup: Quench with NH₄Cl (aq). Extract with EtOAc. Wash, dry, and concentrate. monitor->workup Reaction complete purify 7. Purification: Silica gel column chromatography workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for the Sonogashira coupling.
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv), and Copper(I) Iodide (CuI) (0.06 equiv).

  • Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Anhydrous and anaerobic conditions are often beneficial for reproducibility.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N per 1 mmol of bromide). The solution should be degassed by bubbling with argon for 5-10 minutes. Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically. If the reaction is sluggish after 2-4 hours, it can be gently heated to 50-65 °C. Reactions involving aryl bromides may require heating to proceed at a reasonable rate.[2][8]

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynyl-6-methylpyrimidine product.

Guide to Optimization

The success of the Sonogashira coupling can be highly dependent on the specific substrates and conditions. The following table provides guidance on key parameters that can be adjusted to optimize the reaction for yield and efficiency.

ParameterStandard ConditionVariation & Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Increase Loading: For very unreactive alkynes, increasing loading to 5-10 mol% may help.[9]Change Catalyst: For challenging couplings, consider more active catalysts like Pd(PPh₃)₄[10] or modern bulky phosphine-ligated systems for copper-free variants.[11]
Cu(I) Co-catalyst CuI (2x Pd mol%)Copper-Free: In cases of significant alkyne homocoupling (Glaser coupling), a copper-free protocol may be beneficial. This often requires a stronger base (e.g., DABCO) and a more active Pd catalyst.[11]
Base Triethylamine (Et₃N)Stronger Amine: For less acidic alkynes, a stronger or bulkier base like diisopropylethylamine (DIPEA) or piperidine might be more effective.[9]Inorganic Base: In some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, particularly in polar aprotic solvents like DMF.[2][5]
Solvent THF/Et₃NDMF or Acetonitrile: For substrates with poor solubility, DMF or acetonitrile can be excellent solvents. DMF is often used for higher temperature reactions.[8] Acetonitrile has also proven effective.[9]
Temperature Room Temp → 65 °CLower Temperature: For highly activated halides (iodides), room temperature is often sufficient.[2][10]Higher Temperature: Unreactive aryl bromides or chlorides may require temperatures up to 80-100 °C, though this increases the risk of side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Use fresh, high-purity catalysts and anhydrous solvents. Ensure the system is properly inerted. Increase reaction temperature incrementally.[1] If using a Pd(II) precatalyst, ensure conditions allow for reduction to active Pd(0).
Alkyne Homocoupling Copper-catalyzed Glaser coupling is dominant.Reduce the amount of CuI co-catalyst. Run the reaction under stricter anaerobic conditions (oxygen promotes Glaser coupling). Switch to a copper-free protocol.[11]
Dehalogenation of Pyrimidine The base or reaction conditions are too harsh, leading to hydrodehalogenation.Use a milder base (e.g., K₂CO₃ instead of an amine). Lower the reaction temperature. Ensure the terminal alkyne is present before significant heating.[1]
Formation of Complex Mixture Side reactions due to high temperature; Impure starting materials.Confirm the purity of starting materials. Lower the reaction temperature and extend the reaction time. Re-evaluate the choice of base and solvent.

Conclusion

The Sonogashira coupling is a powerful and reliable method for the synthesis of 4-alkynyl-6-methylpyrimidines. By understanding the interplay between the palladium and copper catalytic cycles, researchers can effectively troubleshoot and optimize reaction conditions. The protocol provided herein serves as a validated starting point for coupling this compound with a diverse range of terminal alkynes, facilitating the rapid construction of compound libraries for applications in drug discovery and materials science.[8]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including human DNA and RNA.[1] In the realm of oncology, pyrimidine derivatives have garnered significant attention for their potent anticancer properties, largely attributed to their ability to function as protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2]

The pyrimidine scaffold is particularly adept at targeting the ATP-binding site of kinases. Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase, mimicking the binding of the natural ligand, ATP.[3] This competitive inhibition blocks the downstream signaling pathways that promote cancer cell proliferation and survival. 4-Bromo-6-methylpyrimidine is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 4-position provides a reactive handle for the introduction of various substituents via cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity. The methyl group at the 6-position can also influence binding and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.

Synthetic Strategies: Building Diversity from a Core Scaffold

The primary strategy for elaborating the this compound core involves palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of chemical moieties at the 4-position of the pyrimidine ring.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4] In the context of synthesizing kinase inhibitors from this compound, this reaction is instrumental in introducing aryl and heteroaryl substituents. These groups can occupy the solvent-exposed region of the ATP-binding pocket, significantly impacting the inhibitor's selectivity and potency.

The general reaction scheme is as follows:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is of paramount importance in the synthesis of kinase inhibitors, as the introduction of substituted anilines and other amino-containing groups can lead to potent interactions with the target kinase. The nitrogen atom of the newly introduced amino group can act as a hydrogen bond donor or acceptor, further anchoring the inhibitor in the ATP-binding site.

The general reaction scheme is as follows:

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the synthesis of 4-aryl-6-methylpyrimidines.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4-aryl-6-methylpyrimidine product.[6]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O 4:1906~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene1004~90-98
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Dioxane/H₂O 4:1958~80-90
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DMF1005~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.

Characterization of a Representative Product: 4-Phenyl-6-methylpyrimidine

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.01 (s, 1H), 8.15-8.12 (m, 2H), 7.55-7.51 (m, 3H), 7.40 (s, 1H), 2.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.8, 158.6, 157.9, 136.5, 130.8, 129.1, 127.3, 114.2, 24.5.

  • MS (ESI): m/z 171.1 [M+H]⁺.

Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline

This protocol provides a general method for the synthesis of 4-(arylamino)-6-methylpyrimidines.

Materials:

  • This compound

  • Aniline derivative (1.1 - 1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 - 2.5 equivalents)

  • Anhydrous and degassed aprotic solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and heating mantle/oil bath or microwave reactor

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the base (e.g., NaOtBu, 1.5 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the aniline derivative (1.2 eq) to the flask.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Alternatively, for microwave-assisted synthesis, irradiate at a set temperature (e.g., 130 °C) for a shorter duration (e.g., 30 minutes).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 4-(arylamino)-6-methylpyrimidine.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1) / Xantphos (2)NaOtBu (1.5)Toluene1003~85-95
24-FluoroanilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃ (2)Dioxane1105~80-90
33-ChloroanilinePd₂(dba)₃ (1) / Xantphos (2)NaOtBu (1.5)Toluene1004~80-90
4MorpholinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (3)Dioxane1006~75-85

Note: Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.

Characterization of a Representative Product: N-phenyl-6-methylpyrimidin-4-amine

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.65 (s, 1H), 8.40 (s, 1H), 7.75 (d, J = 7.8 Hz, 2H), 7.35 (t, J = 7.8 Hz, 2H), 7.05 (t, J = 7.4 Hz, 1H), 6.60 (s, 1H), 2.35 (s, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 162.2, 158.0, 157.5, 140.1, 129.2, 123.5, 120.8, 105.6, 24.1.

  • MS (ESI): m/z 186.1 [M+H]⁺.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR).

  • Substitution at the 4-position: The nature of the group introduced at the 4-position is critical for kinase inhibitory activity.

    • Aryl and Heteroaryl Groups (via Suzuki Coupling): The steric and electronic properties of these groups can be fine-tuned to optimize interactions with the kinase active site. For example, substitutions on a phenyl ring can modulate binding affinity and selectivity for kinases such as EGFR and CDKs.[3]

    • Amino Groups (via Buchwald-Hartwig Amination): The introduction of anilines and other amines allows for the formation of additional hydrogen bonds with the kinase hinge region, often leading to a significant increase in potency. The substituents on the amine can be varied to probe the surrounding pocket and improve selectivity.

Caption: Logical workflow for SAR studies using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the generation of diverse chemical libraries. The detailed protocols and SAR insights presented in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to discover and develop the next generation of targeted cancer therapies.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-6-methylpyrimidine at the 4-Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The strategic functionalization of this heterocycle is paramount for tuning its physicochemical properties and biological activity. 4-Bromo-6-methylpyrimidine serves as a versatile building block, with the bromine atom at the 4-position acting as a key handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the derivatization of this compound at the 4-position, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative bromine atom, renders the 4-position susceptible to both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkyl, amino, and cyano groups, thereby enabling the generation of extensive compound libraries for screening and optimization.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the derivatization of this compound. These reactions offer mild conditions, high functional group tolerance, and broad substrate scope.

A. Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, and base is crucial for efficient coupling.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Palladium Catalyst - Base setup Assemble Reaction in Schlenk Flask under Inert Atmosphere reagents->setup solvent Prepare Degassed Solvent solvent->setup heating Heat Reaction Mixture (e.g., 80-100 °C) setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool to RT & Quench monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Characterize Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane90-98
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O80-90

Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling of this compound. Yields are illustrative and may vary.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][3] This reaction is instrumental in drug discovery for introducing nitrogen-containing functionalities.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst.[4][5] The choice of phosphine ligand is critical for the success of this reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Seal the tube, evacuate, and backfill with an inert gas three times.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

AmineCatalyst/LigandBaseSolventYield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene80-92
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene75-88
BenzylaminePd₂(dba)₃ / DavePhosK₃PO₄Dioxane70-85

Table 2: Representative conditions and yields for the Buchwald-Hartwig amination of this compound. Yields are illustrative and may vary.

C. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[6][7]

Mechanistic Rationale: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[7] The proposed mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide species. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a base.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

II. Nucleophilic Aromatic Substitution (SNA r): A Metal-Free Alternative

Nucleophilic aromatic substitution (SNAr) offers a metal-free approach to functionalize the electron-deficient pyrimidine ring. The presence of the nitrogen atoms in the ring and the electron-withdrawing bromo substituent facilitates the attack of nucleophiles at the 4-position.[8]

Mechanistic Rationale: The SNAr reaction proceeds via an addition-elimination mechanism.[9] The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups and the ring nitrogens, which can delocalize the negative charge.[10]

Mechanism: Nucleophilic Aromatic Substitution (SNA r)

Caption: The addition-elimination mechanism of SNAr.

Protocol: SNAr with Sodium Methoxide

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.5 equiv)

  • Methanol (MeOH) (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium methoxide portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

III. Cyanation: Introduction of the Nitrile Functional Group

The cyano group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and amides.[11] The introduction of a nitrile at the 4-position of this compound can be achieved through palladium-catalyzed cyanation.

Protocol: Palladium-Catalyzed Cyanation

Materials:

  • This compound (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The derivatization of this compound at the 4-position is a cornerstone for the synthesis of a wide array of functionalized pyrimidines. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide versatile and efficient routes for C-C and C-N bond formation. In parallel, nucleophilic aromatic substitution offers a valuable metal-free alternative for the introduction of various nucleophiles. The choice of methodology will depend on the desired substituent, functional group compatibility, and available resources. The protocols and insights provided in this guide are intended to empower researchers in their synthetic endeavors, facilitating the development of novel molecules for a broad range of applications.

References

Application Notes and Protocols for C-C Bond Formation Reactions with 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Bromo-6-methylpyrimidine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrimidine nucleus stands as a cornerstone scaffold. Its prevalence in biologically active molecules and functional materials underscores the critical importance of synthetic methodologies that allow for its precise and diverse functionalization. This compound is a particularly valuable building block, offering a reactive handle at the C4 position for the strategic introduction of carbon-based substituents. The bromine atom serves as a versatile linchpin for a multitude of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This comprehensive guide provides detailed application notes and robust protocols for several key C-C bond formation reactions utilizing this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to offer insights into the rationale behind experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Pyrimidine Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2] This palladium-catalyzed cross-coupling reaction is an exemplary method for the synthesis of 4-aryl- and 4-vinyl-6-methylpyrimidines.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (this compound) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-Br(L2) (R = 4-(6-methylpyrimidinyl)) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-B(OH)2 / Base) Pd(II)_Complex->Transmetalation Di-organic_Pd(II) R-Pd(II)-R'(L2) Transmetalation->Di-organic_Pd(II) Reductive_Elimination Reductive Elimination Di-organic_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' (4-Aryl/Vinyl-6-methylpyrimidine) Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 4-Phenyl-6-methylpyrimidine

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromopyrimidines.[4]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • To the flask, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80-90 °C under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterValueReference
Catalyst Pd(PPh₃)₄[4]
Base K₂CO₃[4]
Solvent 1,4-Dioxane/Water[4]
Temperature 80-90 °C[4]
Typical Yield Good to excellent[4]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful and direct route to synthesize 4-alkynyl-6-methylpyrimidines. This palladium and copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides.[5]

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[5]

Sonogashira_Workflow cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd 4-Bromo-6- methylpyrimidine Pd(II) R-Pd(II)-Br OxAdd->Pd(II) RedElim Reductive Elimination Pd(II)->RedElim Transmetalation Transmetalation Pd(II)->Transmetalation RedElim->Pd(0) Regeneration Product 4-Alkynyl-6-methylpyrimidine Cu(I) Cu(I)X Alkyne_Activation Alkyne Activation Cu(I)->Alkyne_Activation Terminal Alkyne Base Cu_Acetylide R'C≡CCu Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transmetalation->RedElim

Simplified workflow of the Sonogashira coupling.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-6-methylpyrimidine

This protocol is based on general procedures for Sonogashira couplings of bromo-heterocycles.[5][6]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until completion, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation:

ParameterValueReference
Catalyst PdCl₂(PPh₃)₂ / CuI[5]
Base Et₃N[5]
Solvent THF[5]
Temperature Room Temperature to 50 °C[5]
Typical Yield Good to excellent[5]

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the arylation or vinylation of alkenes.[7] It provides a route to 4-styryl-6-methylpyrimidine and related vinyl-substituted pyrimidines.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the desired alkene product and a palladium-hydride species. The catalyst is regenerated by the action of a base.[8]

Experimental Protocol: Synthesis of 4-Styryl-6-methylpyrimidine

This is a representative protocol adapted from general Heck reaction procedures.[9]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed reaction vessel

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

ParameterValueReference
Catalyst Pd(OAc)₂ / P(o-tol)₃[9]
Base Et₃N[9]
Solvent DMF[9]
Temperature 100-120 °C[9]
Typical Yield Moderate to good[9]

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling is a highly versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide.[10] It is particularly useful for creating C-C bonds where other methods might fail, although the toxicity of organotin reagents is a significant consideration.

Mechanistic Principles

Similar to other palladium-catalyzed cross-coupling reactions, the Stille coupling mechanism involves oxidative addition, transmetalation, and reductive elimination.[11] A key feature is the transmetalation step, which is generally faster than with other organometallic reagents.

Experimental Protocol: Synthesis of 4-Vinyl-6-methylpyrimidine

This protocol is based on general procedures for the Stille coupling of aryl bromides.[12][13]

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (three cycles).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify by column chromatography.

Data Presentation:

ParameterValueReference
Catalyst Pd(PPh₃)₄[12]
Organometallic Reagent Tributyl(vinyl)stannane[12]
Solvent Toluene[12]
Temperature 100-110 °C[12]
Typical Yield Good[12]

Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides.[14] It is known for its high reactivity and functional group tolerance.

Mechanistic Considerations

The Negishi coupling follows the standard palladium-catalyzed cross-coupling pathway.[15] Organozinc reagents are generally more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.

Experimental Protocol: Synthesis of 4-Phenyl-6-methylpyrimidine

This protocol is a general representation of a Negishi coupling reaction.[15]

Materials:

  • This compound

  • Phenylzinc chloride (prepared in situ or commercially available solution)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

  • To this solution, add a solution of phenylzinc chloride (1.2 mmol, 1.2 equiv.) in THF at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation:

ParameterValueReference
Catalyst Pd(PPh₃)₄[14]
Organometallic Reagent Phenylzinc chloride[14]
Solvent THF[14]
Temperature Room Temperature to 50 °C[14]
Typical Yield Good[14]

Grignard Reaction: Classical C-C Bond Formation

The Grignard reaction is a fundamental and powerful method for forming C-C bonds. In the context of this compound, it can be used to introduce a variety of alkyl, aryl, and vinyl groups.

Reactivity and Considerations

The formation of the Grignard reagent from this compound can be challenging due to the presence of the nitrogen atoms in the pyrimidine ring, which can interfere with the reaction. The use of THF as a solvent is often more successful than diethyl ether.[16]

Experimental Protocol: Reaction with Benzaldehyde

This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile.[16]

Materials:

  • This compound

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing magnesium turnings (1.2 mmol, 1.2 equiv.), add a small crystal of iodine.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) dropwise to initiate the reaction. Gentle heating may be required.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation:

ParameterValueReference
Reagent Magnesium[16]
Solvent THF[16]
Electrophile Benzaldehyde[16]
Temperature 0 °C to Room Temperature[16]
Typical Yield Moderate[17]

Cyanation Reactions: Introduction of the Nitrile Group

The cyanation of this compound provides access to 4-cyano-6-methylpyrimidine, a valuable intermediate for further synthetic transformations. Both copper- and palladium-catalyzed methods are viable.

Methodological Choices

The classical Rosenmund-von Braun reaction utilizes stoichiometric copper(I) cyanide at high temperatures.[18] More modern palladium-catalyzed methods often employ less toxic cyanide sources like zinc cyanide or potassium ferrocyanide under milder conditions.[19][20]

Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is adapted from modern palladium-catalyzed cyanation methods.[21]

Materials:

  • This compound

  • Zinc cyanide [Zn(CN)₂]

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), zinc cyanide (0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and dppf (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation:

ParameterValueReference
Catalyst Pd₂(dba)₃ / dppf[21]
Cyanide Source Zn(CN)₂[21]
Solvent DMF[21]
Temperature 120 °C[21]
Typical Yield Good to excellent[21]

References

Application Notes and Protocols for the Use of 4-Bromo-6-methylpyrimidine in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Strategic Value of 4-Bromo-6-methylpyrimidine

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone in the design of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and a wide array of other therapeutic agents. The strategic functionalization of the pyrimidine core is therefore a critical aspect of modern drug discovery, enabling the generation of vast chemical libraries for high-throughput screening and lead optimization.

This compound emerges as a particularly valuable building block for library synthesis. The bromine atom at the C4 position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the methyl group at C6 provides a point of steric and electronic differentiation. The reactivity of halopyrimidines in such reactions is highly dependent on the nature of the halogen and its position on the ring, with the general order of reactivity being I > Br > Cl > F.[3] The C4 and C6 positions are the most electron-deficient and, consequently, the most susceptible to oxidative addition by a palladium catalyst, making this compound an ideal substrate for library diversification.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of medicinal chemistry libraries. We will delve into detailed protocols for key diversification reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution (SNAr). Each section will not only provide step-by-step instructions but also explain the underlying chemical principles and rationale for the selection of reagents and conditions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction optimization and scale-up.

PropertyValue
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68-72 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Diversification Strategies for this compound

The bromine atom at the C4 position of this compound is the key to its utility as a scaffold for library synthesis. This section details the primary palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution methods for its diversification.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[4] This reaction is widely used in medicinal chemistry to introduce aryl, heteroaryl, or vinyl substituents.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For more challenging couplings, particularly with sterically hindered or electron-rich boronic acids, more advanced catalyst systems with bulky, electron-rich phosphine ligands may be necessary.[5]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

start Start: this compound + Arylboronic Acid reagents Add Pd Catalyst, Base, and Solvent start->reagents 1. reaction Inert Atmosphere Heat (e.g., 80-100 °C) reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Product: 4-Aryl-6-methylpyrimidine purification->product 5.

Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methylpyrimidine

This protocol is adapted from a similar Suzuki-Miyaura coupling of a bromopyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-6-methylpyrimidine.

CatalystBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90%
PdCl₂(dppf)Cs₂CO₃Toluene/H₂O10080-95%
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and BINAP are commonly used in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing for its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is a frequently used base.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

start Start: this compound + Amine reagents Add Pd Catalyst, Ligand, Base, and Solvent start->reagents 1. reaction Inert Atmosphere Heat (e.g., 80-110 °C) reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Product: 4-Amino-6-methylpyrimidine purification->product 5.

Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 4-Morpholino-6-methylpyrimidine

This protocol is adapted from a standard Buchwald-Hartwig amination procedure for aryl bromides.[7]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, NaOtBu, XPhos, and Pd₂(dba)₃ to an oven-dried Schlenk tube.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-8 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-morpholino-6-methylpyrimidine.[8]

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield
Pd₂(dba)₃ / XPhosNaOtBuToluene10070-90%
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11065-85%
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is highly valuable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key pharmacophores.

Causality Behind Experimental Choices:

  • Catalysts: The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually CuI. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used.

Experimental Workflow: Sonogashira Coupling

start Start: this compound + Terminal Alkyne reagents Add Pd Catalyst, CuI, Base, and Solvent start->reagents 1. reaction Inert Atmosphere Room Temp to 60 °C reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Product: 4-Alkynyl-6-methylpyrimidine purification->product 5.

Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)-6-methylpyrimidine

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, gentle heating (40-60 °C) can be applied to drive the reaction to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 1-6 hours), quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(phenylethynyl)-6-methylpyrimidine.

Catalyst SystemBaseSolventTemperatureTypical Yield
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp70-90%
Pd(PPh₃)₄ / CuIDIPEADMF50 °C75-95%
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[12] The pyrimidine ring is inherently electron-deficient, making it susceptible to SNAr reactions, particularly at the C2, C4, and C6 positions.

Causality Behind Experimental Choices:

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction rate.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex). For alkoxide nucleophiles, the corresponding alcohol can be used as the solvent.

  • Temperature: The reaction temperature can vary widely depending on the reactivity of the substrate and the nucleophile. Some reactions proceed at room temperature, while others may require heating.

Experimental Workflow: Nucleophilic Aromatic Substitution

start Start: this compound + Nucleophile reagents Add Solvent (and Base if needed) start->reagents 1. reaction Heat as required reagents->reaction 2. workup Quenching & Extraction reaction->workup 3. purification Crystallization or Chromatography workup->purification 4. product Product: 4-Substituted-6-methylpyrimidine purification->product 5.

Workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of 4-Methoxy-6-methylpyrimidine

This protocol is based on general procedures for SNAr reactions with alkoxides.[13]

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.2 equiv) or a 25 wt% solution in methanol

  • Anhydrous Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add sodium methoxide to the solution at room temperature.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) to a neutral pH.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to afford 4-methoxy-6-methylpyrimidine.

Application in Kinase Inhibitor Library Synthesis

The 4,6-disubstituted pyrimidine scaffold is a well-established core structure in many kinase inhibitors.[1][2][14][15] The methodologies described above can be effectively employed in a combinatorial fashion to generate libraries of potential kinase inhibitors based on the this compound scaffold.

For instance, a library could be synthesized by first performing a Suzuki-Miyaura coupling to introduce a variety of aryl or heteroaryl groups at the C4 position. The resulting 4-aryl-6-methylpyrimidines can then be subjected to further functionalization if other reactive handles are present on the coupled aryl group. Alternatively, a diverse set of amines can be introduced at the C4 position via Buchwald-Hartwig amination.

Example Library Synthesis Strategy:

start This compound suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira snar SNAr (Alkoxides, Thiolates) start->snar library1 Library of 4-Aryl-6-methylpyrimidines suzuki->library1 library2 Library of 4-Amino-6-methylpyrimidines buchwald->library2 library3 Library of 4-Alkynyl-6-methylpyrimidines sonogashira->library3 library4 Library of 4-Alkoxy/Thio-6-methylpyrimidines snar->library4

Library Synthesis from this compound.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of medicinal chemistry libraries. Its strategically placed bromine atom allows for efficient diversification through a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold, thereby accelerating the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Bromo-6-methylpyrimidine derivatives are pivotal building blocks in modern medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2] The strategic placement of the bromine atom at the 4-position allows for a variety of subsequent cross-coupling reactions, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[3] This guide provides a comprehensive overview of a robust and scalable synthetic strategy for this compound, focusing on practical, field-proven protocols. We will delve into the rationale behind key experimental choices, from starting material selection to reaction optimization and scale-up considerations, ensuring a reproducible and efficient workflow for drug discovery and development programs.

Introduction: The Strategic Importance of 4-Bromo-6-methylpyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs.[4][5] The introduction of a methyl group at the 6-position and a bromine atom at the 4-position creates a highly valuable trifunctionalized intermediate. The methyl group can influence solubility and metabolic stability, while the bromine atom serves as a key handle for introducing molecular diversity through various cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][6] The nitrogen atoms in the pyrimidine ring also provide hydrogen bonding capabilities, crucial for target engagement.[1]

This document outlines a scalable synthetic route, commencing from readily available starting materials, and provides detailed protocols for each key transformation. The emphasis is on operational simplicity, high yields, and scalability, addressing the needs of both academic research laboratories and industrial drug development settings.

Recommended Scalable Synthetic Route

A robust and scalable synthesis of this compound derivatives can be achieved through a multi-step sequence starting from the commercially available and inexpensive 6-methyluracil. This strategy involves the conversion of the pyrimidinone to a chloro-intermediate, followed by a halogen exchange reaction to yield the desired bromo-derivative.

Scalable_Synthesis_Workflow A 6-Methyluracil B 4-Chloro-6-methylpyrimidine A->B  POCl3, N,N-diethylaniline, Reflux   C This compound B->C  PBr3 or HBr/AcOH, Heat   D Functionalized Derivatives C->D  Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)  

Caption: Proposed scalable synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

Synthesis of 4-Chloro-6-methylpyrimidine from 6-Methyluracil

The initial step involves the chlorination of 6-methyluracil. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation. The addition of a tertiary amine, such as N,N-diethylaniline, acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 6-methyluracil (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphoryl chloride (POCl₃, 5.0-10.0 eq) to the flask. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40 °C.

  • Amine Addition: Once the addition of POCl₃ is complete, slowly add N,N-diethylaniline (1.0-1.2 eq) via the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8. Extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-chloro-6-methylpyrimidine.

ParameterValue/ConditionRationale
Starting Material 6-MethyluracilReadily available and cost-effective.
Chlorinating Agent Phosphoryl chloride (POCl₃)Effective and commonly used for this transformation.
Base N,N-diethylanilineScavenges HCl, driving the reaction to completion.
Temperature Reflux (~110 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for complete conversion.
Expected Yield 80-90%High-yielding and reliable transformation.
Synthesis of this compound via Halogen Exchange

The conversion of the 4-chloro- to the 4-bromo-pyrimidine can be achieved through a halogen exchange (Halex) reaction. Phosphorus tribromide (PBr₃) or a solution of hydrogen bromide in acetic acid are effective reagents for this purpose.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

  • Reagent Addition: Add phosphorus tribromide (PBr₃, 1.5-2.0 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude this compound can be purified by column chromatography.

ParameterValue/ConditionRationale
Starting Material 4-Chloro-6-methylpyrimidineSynthesized in the previous step.
Brominating Agent Phosphorus tribromide (PBr₃)Effective for halogen exchange reactions.
Temperature 80-100 °CFacilitates the nucleophilic substitution.
Reaction Time 2-4 hoursGenerally sufficient for high conversion.
Expected Yield 75-85%Good to excellent yields are typically observed.

Alternative Synthetic Strategies

While the proposed route is robust, other methods can be considered depending on the specific substitution pattern and scale.

Direct Bromination

Direct bromination of a suitable pyrimidine precursor can be an alternative. Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) can be employed, often in the presence of a catalyst.[8] However, regioselectivity can be a challenge with substituted pyrimidines.

Sandmeyer Reaction

For derivatives with an amino group that can be converted to a diazonium salt, the Sandmeyer reaction offers a classic method for introducing a bromine atom.[9][10][11] This involves the diazotization of an aminopyrimidine followed by treatment with a copper(I) bromide catalyst.[11]

Sandmeyer_Reaction A 4-Amino-6-methylpyrimidine B Diazonium Salt Intermediate A->B  NaNO2, HBr   C This compound B->C  CuBr  

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

Scale-up Considerations and Safety

  • Exothermic Reactions: The chlorination with POCl₃ and the quenching steps are highly exothermic and require careful temperature control, especially on a large scale. The use of a jacketed reactor with efficient cooling is recommended.

  • Reagent Handling: POCl₃ and PBr₃ are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: The aqueous waste from the work-up will be acidic and should be neutralized before disposal. Organic waste should be disposed of according to institutional guidelines.

  • Purification: On a larger scale, recrystallization is often preferred over chromatography for purification as it is more cost-effective and easier to implement.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a key intermediate in drug discovery. By understanding the rationale behind the chosen reagents and conditions, researchers can confidently implement and adapt these protocols to their specific needs. The versatility of the bromo-pyrimidine intermediate opens up a vast chemical space for the development of novel therapeutics.

References

Application Notes and Protocols: 4-Bromo-6-methylpyrimidine as a Cornerstone in the Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents across a spectrum of diseases, including cancer and infectious diseases.[1] Within the vast toolkit of heterocyclic building blocks, 4-bromo-6-methylpyrimidine stands out as a particularly versatile and strategic intermediate. Its utility stems from the presence of a bromine atom, which serves as a reactive handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of the application of this compound in the synthesis of densely functionalized pyrimidine derivatives, offering detailed protocols, mechanistic insights, and field-proven advice for researchers in drug discovery and synthetic organic chemistry.

Property Value
CAS Number 69543-98-2[2]
Molecular Formula C₅H₅BrN₂[3][4]
Molecular Weight 172.01 g/mol
Appearance Solid
InChIKey GBPCCNWUSHSRTM-UHFFFAOYSA-N[4]

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

The bromine atom at the C4 position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles. This section details the three most pivotal cross-coupling strategies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Strategy

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species.[5] It is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.[6][7] The reaction's tolerance for a wide range of functional groups and its generally mild conditions make it a first-choice strategy for late-stage functionalization.

Suzuki_Coupling cluster_reagents Reactants cluster_conditions Reaction Conditions reagent This compound product 4-Aryl-6-methylpyrimidine reagent->product Coupling boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reagent base Base (e.g., K₃PO₄, Na₂CO₃) base->reagent solvent Solvent (e.g., 1,4-Dioxane/H₂O) solvent->reagent

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 172 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).[8]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg).[8]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.[5][8]

  • Reaction: Seal the flask and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

  • Choice of Base: The base is crucial for activating the organoboron species.[5] Inorganic bases like K₃PO₄, Na₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for less reactive boronic acids.[8]

  • Catalyst System: While Pd(PPh₃)₄ is a workhorse, other catalysts like Pd(dppf)Cl₂ can be more efficient, especially for challenging substrates. The choice of ligand can significantly impact reaction rate and yield.[5]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard. The water is essential for the transmetalation step. Anhydrous conditions can be detrimental.[5]

  • Regioselectivity: In di-halogenated pyrimidines, the reactivity order (I > Br > Cl) allows for selective coupling at the more reactive site. For a substrate like 5-bromo-4-chloro-6-methylpyrimidine, the Suzuki coupling would preferentially occur at the C5-Br bond over the C4-Cl bond under controlled conditions.[6][9]

Sonogashira Coupling: Synthesis of Arylalkynyl Pyrimidines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is indispensable for introducing alkyne functionalities, which are versatile handles for further transformations (e.g., click chemistry, cyclizations) or are integral parts of biologically active molecules. The reaction is typically co-catalyzed by palladium and copper(I) salts.[10][11]

Sonogashira_Coupling cluster_reagents Reactants cluster_conditions Reaction Conditions reagent This compound product 4-(Alkynyl)-6-methylpyrimidine reagent->product Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product pd_catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) pd_catalyst->reagent cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) cu_cocatalyst->reagent base Amine Base (e.g., Et₃N, DIPEA) base->reagent solvent Solvent (e.g., THF, DMF)

Caption: General workflow for the Sonogashira cross-coupling reaction.

  • Inert Atmosphere Setup: To a degassed solution of this compound (1.0 mmol, 172 mg) in a suitable solvent like THF or DMF (10 mL) in a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 21 mg) and copper(I) iodide (CuI, 0.06 mmol, 11 mg).[11][12]

  • Reagent Addition: Add an amine base, such as triethylamine (Et₃N, 2.5 mmol, 0.35 mL), followed by the dropwise addition of phenylacetylene (1.1 mmol, 0.12 mL).[11]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an argon atmosphere until the starting material is consumed (as monitored by TLC).[11][13]

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • The Role of Copper(I): The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14] This facilitates the reaction under milder conditions.

  • Copper-Free Protocols: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[13][14] These often require a stronger base (e.g., an inorganic base or a hindered amine) and specific ligand systems to facilitate the catalytic cycle.[13]

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) serves both as a base to deprotonate the alkyne and as a solvent. It also acts as a scavenger for the HBr generated during the reaction.[11]

Buchwald-Hartwig Amination: A Premier C-N Bond Forming Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, providing access to substituted anilines and their heteroaromatic analogues.[17][18]

Buchwald_Hartwig cluster_reagents Reactants cluster_conditions Reaction Conditions reagent This compound product 4-(Amino)-6-methylpyrimidine reagent->product Amination amine Primary or Secondary Amine (R¹R²NH) amine->product catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) catalyst->reagent ligand Bulky Phosphine Ligand (e.g., XPhos, BINAP) ligand->reagent base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) base->reagent solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for the Buchwald-Hartwig amination reaction.

  • Inert Atmosphere Setup: In a glovebox or under a strict argon atmosphere, combine this compound (1.0 mmol, 172 mg), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg) in a Schlenk tube.

  • Reagent Addition: Add the strong base, sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).

  • Solvent and Amine: Add anhydrous, degassed toluene (10 mL), followed by benzylamine (1.2 mmol, 0.13 mL).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete in 6-24 hours.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Ligand Choice is Critical: The success of the Buchwald-Hartwig amination hinges on the choice of ligand.[19] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[15][19] They promote the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wider range of substrates.[19]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate palladium complex) without competing as a nucleophile.[17] Sodium or potassium tert-butoxide is very common, though weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more acidic amines or more reactive catalyst systems.[17]

Reaction Type Catalyst System (Example) Base (Example) Solvent (Example) Typical Temp.
Suzuki-Miyaura Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O80-100 °C
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF or DMF25-60 °C
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100-110 °C

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the inherent electron deficiency of the pyrimidine ring makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[20] In this reaction, a potent nucleophile directly displaces the bromide leaving group. The reaction is facilitated by the nitrogen atoms in the ring, which act as electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex).[21][22]

SNAr_Reaction cluster_reagents Reactants cluster_conditions Reaction Conditions reagent This compound product 4-(Nucleophile)-6-methylpyrimidine reagent->product Substitution nucleophile Nucleophile (e.g., NaOMe, KSR) nucleophile->product solvent Solvent (e.g., MeOH, THF, DMF) solvent->reagent temperature Temperature (e.g., RT to Reflux)

Caption: General workflow for the SNAr reaction.

  • Reagent Preparation: To a solution of anhydrous methanol (MeOH, 20 mL), carefully add sodium metal (1.2 mmol, 28 mg) in small portions to generate sodium methoxide (NaOMe) in situ. Alternatively, use a commercial solution of NaOMe in MeOH.

  • Substrate Addition: Once the sodium has fully dissolved and the solution has cooled, add this compound (1.0 mmol, 172 mg).[9]

  • Reaction: Stir the mixture at room temperature. The reaction often results in the precipitation of a solid.[9] Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography if necessary.

  • Nucleophile Strength: SNAr reactions work best with strong nucleophiles, such as alkoxides, thiolates, and amides.

  • Leaving Group Ability: While bromide is a good leaving group, the rate-determining step is often the initial attack of the nucleophile. Therefore, the reactivity order for halogens in SNAr can be F > Cl > Br > I, as the highly electronegative fluorine atom makes the attached carbon more electrophilic and accelerates the initial addition step.

  • Solvent: A polar aprotic solvent like DMF or DMSO can accelerate the reaction, but the conjugate alcohol of an alkoxide nucleophile (e.g., MeOH for NaOMe) is often sufficient and convenient.[9]

References

Application Notes and Protocols for the Mizoroki-Heck Reaction: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has revolutionized the synthesis of complex organic molecules, earning Richard F. Heck, alongside Ei-ichi Negishi and Akira Suzuki, the 2010 Nobel Prize in Chemistry for their contributions to palladium-catalyzed cross-couplings.[1] The reaction's high functional group tolerance and stereoselectivity make it an invaluable tool in the pharmaceutical industry.[3]

Pyrimidine scaffolds are of particular interest in drug discovery, appearing in a vast array of biologically active compounds, including kinase inhibitors used in cancer therapy.[4] The ability to functionalize the pyrimidine core, for instance by introducing styryl or acrylic moieties, allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This application note provides a detailed experimental procedure for the Heck reaction of 4-Bromo-6-methylpyrimidine, a common building block, with a generic alkene. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical guide to this essential transformation.

Reaction Principle and Mechanism

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][5] The cycle can be broadly divided into three key steps: oxidative addition, migratory insertion, and β-hydride elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][5]

  • Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the Pd-C bond.[1][5]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.[1][5]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[1][5]

Challenges can arise when using N-heteroaryl halides, as the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced efficiency.[6][7] The choice of ligands and reaction conditions is therefore crucial to mitigate these effects.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene_Coordination Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)(Alkene) Alkene_Coordination->Ar-Pd(II)-X(L2)(Alkene) Migratory_Insertion Migratory_Insertion Ar-Pd(II)-X(L2)(Alkene)->Migratory_Insertion syn-addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Migratory_Insertion->R-Pd(II)-X(L2) Beta_Hydride_Elimination Beta_Hydride_Elimination R-Pd(II)-X(L2)->Beta_Hydride_Elimination syn-elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Product Product Beta_Hydride_Elimination->Product Reductive_Elimination Reductive_Elimination H-Pd(II)-X(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Base-H+X- Base-H+X- Reductive_Elimination->Base-H+X- Base Base Base->Reductive_Elimination ArX ArX ArX->Oxidative_Addition This compound Alkene Alkene Alkene->Alkene_Coordination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Materials and Reagents

MaterialGradeSupplierNotes
This compound≥97%e.g., Sigma-AldrichStore in a cool, dry place.
Styrene (or other alkene)≥99%, inhibitor-freee.g., Sigma-AldrichPass through a short column of basic alumina to remove inhibitor.
Palladium(II) acetate (Pd(OAc)₂)≥99.9% trace metals basise.g., Strem ChemicalsPre-catalyst, handle in a fume hood.
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%e.g., Sigma-AldrichAir-sensitive ligand, handle under inert atmosphere.
Triethylamine (Et₃N) or other base≥99.5%e.g., Sigma-AldrichUse a freshly opened bottle or distill before use.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%e.g., Acros OrganicsAnhydrous solvent is crucial for reaction success.
Ethyl acetateACS gradee.g., Fisher ScientificFor workup and extraction.
Brine (saturated NaCl solution)In-house preparationFor workup.
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradee.g., VWRFor drying organic layers.
Celite® 545e.g., Sigma-AldrichFor filtration of the catalyst.
Silica gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.

Experimental Protocol

This protocol details the Heck coupling of this compound with styrene as a representative alkene.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-dry glassware Prepare_Reagents Prepare reagents and solvents Dry_Glassware->Prepare_Reagents Assemble Assemble reaction under N2/Ar Prepare_Reagents->Assemble Heat Heat to reaction temperature Assemble->Heat Monitor Monitor reaction (TLC/GC-MS) Heat->Monitor Quench Cool and quench reaction Monitor->Quench Extract Aqueous work-up and extraction Quench->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize product Purify->Characterize

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times. This is critical to prevent oxidation of the phosphine ligand and deactivation of the catalyst.[8]

  • Reagent Addition:

    • Through the septum, add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.

    • Add triethylamine (1.5 mmol, 1.5 equiv.) via syringe. The base is necessary to neutralize the HBr generated during the reaction.[1]

    • Finally, add styrene (1.2 mmol, 1.2 equiv.) via syringe. A slight excess of the alkene is often used to ensure complete consumption of the aryl halide.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.[9] Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Characterization

The identity and purity of the synthesized 4-methyl-6-styrylpyrimidine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, including the stereochemistry of the newly formed double bond (typically trans).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst; poor quality reagents/solvents; catalyst poisoning by the pyrimidine nitrogen.Ensure anhydrous and anaerobic conditions. Use freshly purified reagents. Increase catalyst loading slightly. Consider using a different ligand, such as a bulky N-heterocyclic carbene (NHC) ligand.[10]
Formation of side products Homocoupling of the aryl halide; isomerization of the product.Lower the reaction temperature. Ensure efficient stirring. A different base or solvent system may be beneficial.
Difficulty in purification Co-elution of product with byproducts or residual catalyst.Optimize the chromatography conditions. Consider a preliminary filtration through a plug of silica gel.

Conclusion

The Mizoroki-Heck reaction is a robust and versatile method for the functionalization of this compound. The protocol detailed herein provides a solid foundation for the synthesis of a variety of substituted pyrimidines. Careful attention to experimental parameters, particularly the exclusion of air and moisture, is paramount for achieving high yields and purity. This methodology is readily adaptable to a range of alkenes, opening the door to the creation of diverse molecular libraries for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and materials chemistry who utilize pyrimidine scaffolds. The Suzuki-Miyaura cross-coupling is a cornerstone reaction for C-C bond formation, yet its application to electron-deficient N-heterocycles like 4-Bromo-6-methylpyrimidine presents unique challenges. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively. Our focus is on the causality behind each experimental choice, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the Suzuki coupling of this compound.

Question 1: My reaction yield is critically low or the reaction fails entirely. What are the primary factors to investigate?

Answer: Low yield is the most common issue and typically points to one of three critical areas: catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid partner.

  • Catalyst Deactivation: The two nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to the palladium center and forming inactive or less active catalytic species.[1][2][3][4] This is a primary cause of reaction failure with nitrogen-containing heterocycles.

    • Causality: The lone pairs on the pyrimidine nitrogens compete with the desired phosphine ligands for coordination sites on the palladium, disrupting the catalytic cycle.[1][5]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos sterically shield the palladium center, preventing the pyrimidine from binding while promoting the crucial reductive elimination step. While classic Pd(PPh₃)₄ can work, it is more susceptible to this deactivation pathway.[2][6]

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be sluggish. This step requires the formation of a boronate "ate" complex, which is facilitated by the base.[7]

    • Causality: For the transmetalation to occur efficiently, the boronic acid must be activated by a base. If the base is too weak or poorly soluble, this activation is slow, stalling the entire cycle.

    • Solution: Use a sufficiently strong and soluble base. While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates, as they more readily form the active boronate species.[1][2][4]

  • Protodeboronation of the Boronic Acid: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your coupling partner.[1][8]

    • Causality: This side reaction is often promoted by the presence of water and the basic conditions required for the coupling, especially at elevated temperatures.[2][8] Heteroaryl boronic acids are particularly susceptible.[8]

    • Solution:

      • Use Boronic Esters: Consider using the corresponding pinacol boronic ester instead of the boronic acid. Boronic esters are significantly more stable and less prone to protodeboronation but are still efficient in the transmetalation step.[9][10]

      • Minimize Water: While a small amount of water can be beneficial for dissolving the base, excessive amounts can accelerate protodeboronation. Use anhydrous solvents and consider a solvent system like dioxane with minimal water.

      • Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[11][12]

Question 2: I'm observing significant byproduct formation, particularly debromination of the this compound and/or homocoupling of the boronic acid. How can I minimize these?

Answer: These side reactions point to issues with reaction conditions, specifically the presence of oxygen and potential impurities.

  • Debromination (Hydrodehalogenation): This occurs when the bromine atom is replaced by a hydrogen.

    • Causality: This can be a palladium-catalyzed side reaction, sometimes facilitated by impurities (e.g., water, hydride sources) in the reaction mixture or the choice of base.[13][14]

    • Solution: Ensure all starting materials are pure. Screen different bases; sometimes a milder base can reduce the incidence of this side reaction. Ensure your palladium source is of high quality.

  • Homocoupling of Boronic Acid: This leads to the formation of a biaryl product derived from two molecules of your boronic acid.

    • Causality: This side reaction is almost always caused by the presence of molecular oxygen in the reaction system.[2] Oxygen can re-oxidize the Pd(0) catalyst and participate in a separate catalytic cycle that leads to homocoupling.

    • Solution: Rigorous exclusion of oxygen is mandatory. All solvents must be thoroughly degassed before use. The reaction vessel should be purged with an inert gas (Argon or Nitrogen), and the reaction should be run under a positive pressure of that gas. See Protocol 2 for a reliable degassing procedure.

Question 3: My reaction starts but seems to stall before reaching full conversion. What could be causing this?

Answer: A stalling reaction is a classic symptom of catalyst death or instability over the course of the reaction.

  • Causality: The active Pd(0) species is sensitive and can degrade over time at the high temperatures often required for these couplings (typically 80-110 °C).[3] As discussed in Q1, binding by the pyrimidine substrate can also lead to a gradual loss of active catalyst.

  • Solution:

    • Use a Robust Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to be air-stable and generate the active L-Pd(0) species slowly and continuously at reaction temperature.[8] This maintains a low, steady concentration of the active catalyst, improving its overall lifetime and preventing premature decomposition.

    • Optimize Catalyst Loading: While the temptation is to add more catalyst, this can sometimes increase side reactions. Instead, perform a screen from 1-5 mol%. A more robust ligand system may allow for lower catalyst loading.[3][6]

    • Temperature Control: Ensure the reaction temperature is not excessively high, as this accelerates catalyst decomposition. Run a temperature screen (e.g., 80 °C, 90 °C, 100 °C) to find the minimum temperature required for an efficient reaction rate.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for coupling with this compound?

Answer: There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, for this challenging electron-deficient substrate, systems using bulky, electron-rich biarylphosphine ligands are highly recommended.

Catalyst SystemPd SourceLigandTypical Loading (mol%)Key Advantages & Considerations
Buchwald System Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhosPd: 1-3, Ligand: 2-6Highly Recommended. Bulky ligands stabilize the catalyst, prevent pyrimidine binding, and promote efficient reductive elimination.[2][4] Pre-catalysts are available for ease of use.
dppf System Pd(dppf)Cl₂(dppf)2-5A robust, general-purpose catalyst. The wide bite angle of the dppf ligand often leads to good results and high thermal stability.[3][6]
Tetrakis Pd(PPh₃)₄PPh₃3-5A classic, "all-in-one" Pd(0) source. Can be effective but is more prone to deactivation with pyridinic substrates and may require higher temperatures.[1][6]
Q2: How does the choice of base and solvent impact the reaction?

Answer: The base and solvent work in concert to control reactant solubility and facilitate the key transmetalation step.

BaseSolvent SystemRelative StrengthComments
K₃PO₄Dioxane/H₂O, Toluene/H₂OStrongOften an excellent choice for difficult couplings. Its strength effectively promotes the formation of the boronate 'ate' complex.[1][4]
Cs₂CO₃Dioxane, THFStrongHighly effective due to its high solubility in organic solvents, but more expensive.[2]
K₂CO₃Dioxane/H₂O, Toluene/H₂OModerateA common, cost-effective choice that works well for many standard couplings. May be insufficient for more challenging substrates.[2][6]

Solvent Causality: Aprotic solvents like 1,4-dioxane or THF are excellent for dissolving the organic components.[1] A co-solvent of water is often used to dissolve the inorganic base.[15] However, the water content must be carefully controlled to avoid excessive protodeboronation. A typical starting ratio is 4:1 or 5:1 (organic:water).

Q3: Should I use a boronic acid, a boronic ester, or a trifluoroborate salt?

Answer: Your choice of boron reagent is a critical decision that directly impacts stability and yield.

  • Boronic Acids: The most common, but also the most susceptible to protodeboronation and dehydration to form inactive trimeric boroxines.[2][8]

  • Pinacol Boronic Esters: More stable, less prone to protodeboronation, and generally have better shelf-life. They are excellent alternatives for sensitive substrates.[9][10]

  • Potassium Trifluoroborate Salts (R-BF₃K): The most stable of the three. They are crystalline, easy-to-handle solids that slowly hydrolyze in the reaction mixture to release the boronic acid, minimizing side reactions by keeping the instantaneous concentration of the active boron species low.[11][12]

Recommendation: For initial screens, a boronic acid is acceptable. If you face issues with yield or byproducts, switching to the corresponding pinacol ester is the most direct and effective troubleshooting step.

Q4: Is it necessary to run this reaction under strictly inert conditions?

Answer: Absolutely. Running a Suzuki coupling open to the air is a primary cause of failure. As detailed previously, oxygen promotes the oxidative homocoupling of the boronic acid and can oxidize phosphine ligands, which deactivates the palladium catalyst.[2] For consistent and high-yielding results, using standard Schlenk line or glovebox techniques to maintain an inert atmosphere of argon or nitrogen is non-negotiable.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a starting point. Optimal conditions (base, solvent, temp.) may vary.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). If using a pre-formed catalyst like Pd(dppf)Cl₂, add it directly (3 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.[3]

  • Reaction: Lower the flask into a pre-heated oil bath (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
  • Freeze: Place the solvent in a Schlenk flask and cool it in a liquid nitrogen bath until completely frozen. The flask should not be more than half full.

  • Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will see gas bubbles being released from the liquid as dissolved gases come out of solution.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure the removal of all dissolved oxygen. After the final cycle, backfill the flask with argon or nitrogen.

Visual Guides & Workflows

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three main stages: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the activated boron species, and Reductive Elimination to form the product and regenerate the Pd(0) catalyst.[6][11]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 LₙPd(0) (Active Catalyst) pd_complex Lₙ(Ar¹)Pd(II)-X pd0->pd_complex Oxidative Addition pd_trans Lₙ(Ar¹)Pd(II)-Ar² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product aryl_halide Ar¹-X (this compound) aryl_halide->pd_complex boronic_acid Ar²-B(OR)₂ boronic_acid->pd_trans base Base (e.g., K₃PO₄) base->pd_trans Activates Boronic Acid caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The core catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst 1. Catalyst System Issue? start->check_catalyst check_conditions 2. Sub-Optimal Conditions? start->check_conditions check_reagents 3. Reagent Degradation? start->check_reagents check_atmosphere 4. Oxygen Contamination? start->check_atmosphere sol_catalyst Switch to bulky ligand (XPhos, SPhos). Use robust pre-catalyst (e.g., G3). check_catalyst->sol_catalyst Symptom: Stalled reaction sol_conditions Increase temperature (screen 80-110°C). Switch to stronger base (K₃PO₄, Cs₂CO₃). Optimize solvent/water ratio. check_conditions->sol_conditions Symptom: Slow/incomplete conversion sol_reagents Use boronic ester or R-BF₃K salt. Verify purity of starting materials. check_reagents->sol_reagents Symptom: Debromination sol_atmosphere Rigorously degas solvents (Freeze-Pump-Thaw). Ensure positive inert gas pressure. check_atmosphere->sol_atmosphere Symptom: Boronic acid homocoupling caption Fig. 2: A logical workflow for troubleshooting low-yield reactions.

Caption: A decision tree to diagnose and solve common issues in the reaction.

References

Technical Support Center: 4-Bromo-6-methylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and experimental challenges. The electron-deficient nature of the pyrimidine ring makes this substrate highly reactive, which can lead to a variety of undesired pathways if not properly controlled.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

General Issues

Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?

A1: Low reactivity is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here's a troubleshooting workflow to address this:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[3]

  • Reagent Purity: The purity of your this compound, as well as the coupling partner (e.g., boronic acid, amine), is critical. Boronic acids, in particular, can degrade during storage.[3] Impurities in amines can also act as hydrogen donors, leading to side reactions.[3]

  • Catalyst System: The choice of palladium precursor and ligand is crucial. For electron-deficient heteroaryl halides like this compound, specialized ligands are often necessary to promote efficient catalysis.[1][4] If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species in situ.[5]

  • Base Selection: The base plays a critical role in the catalytic cycle.[6][7] Ensure the base is strong enough for the specific coupling reaction but not so strong as to cause degradation of your starting materials or products. The base should be freshly opened or stored in a desiccator.[5]

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting Start Low or No Product Formation CheckInert Verify Inert Atmosphere (Ar/N2, Degassed Solvents) Start->CheckInert CheckPurity Assess Reagent Purity (Starting Materials, Base) CheckInert->CheckPurity Atmosphere OK OptimizeCatalyst Optimize Catalyst System (Precatalyst, Ligand) CheckPurity->OptimizeCatalyst Reagents Pure ScreenBase Screen Different Bases (Strength, Solubility) OptimizeCatalyst->ScreenBase No Improvement OptimizeTemp Adjust Reaction Temperature ScreenBase->OptimizeTemp No Improvement Success Improved Yield OptimizeTemp->Success Condition Found Problem Problem Step Troubleshooting Step Outcome Successful Outcome

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Suzuki-Miyaura Coupling Specific Issues

Q2: I'm observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling.[2] This typically occurs through two main pathways:

  • Oxidative Homocoupling: This is often mediated by the presence of oxygen, which can lead to the formation of a Pd-peroxo species that facilitates the homocoupling.[2][8]

  • Palladium(II)-Mediated Homocoupling: If Pd(II) species are present in the reaction mixture (e.g., from an incompletely reduced precatalyst), they can react stoichiometrically with the boronic acid to produce the homocoupled product and Pd(0).[9]

Troubleshooting Protocol: Minimizing Boronic Acid Homocoupling

ParameterRecommendationRationale
Atmosphere Rigorously degas all solvents and maintain a strict inert atmosphere (Ar or N2) throughout the reaction.[9]To minimize oxygen-mediated oxidative homocoupling.[2][8]
Palladium Source Use a Pd(0) source like Pd(PPh3)4 or a well-defined Pd(0) precatalyst. If using a Pd(II) source (e.g., Pd(OAc)2), consider a pre-reduction step or the addition of a mild reducing agent.To reduce the concentration of Pd(II) species that can promote homocoupling.[9]
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands can accelerate the rate of the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[8][10]
Reaction Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.While counterintuitive, ensuring a sufficient concentration of the boronic acid can favor the cross-coupling transmetalation step over homocoupling, but a large excess should be avoided.

Q3: My main side product is 6-methylpyrimidine, resulting from protodebromination. How can I suppress this?

A3: Protodebromination (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This side reaction is often competitive with the desired coupling.

Mechanistic Considerations:

  • Source of Protons: The proton source can be trace water in the solvent or base, or even the boronic acid itself, which can undergo protodeboronation to generate arene and boric acid.[8]

  • Catalyst and Ligand Effects: Certain palladium catalysts and ligands can favor pathways leading to protodebromination. For instance, sterically hindered phosphine ligands have been shown to sometimes promote protodeboronation of boronic acid derivatives.[11]

Troubleshooting Protocol: Suppressing Protodebromination

ParameterRecommendationRationale
Solvent & Reagents Use scrupulously dried solvents and reagents. Anhydrous bases (e.g., K3PO4, Cs2CO3) are preferred.To eliminate water as a potential proton source.[3]
Boronic Acid Quality Use high-purity boronic acid or consider using the corresponding boronic ester (e.g., pinacol ester), which can be more resistant to protodeboronation.To minimize side reactions of the boronic acid that can contribute to protodebromination.
Base Screen different bases. A weaker, non-nucleophilic base might be beneficial if the base itself is contributing to the side reaction.The choice of base can significantly influence the rates of competing reaction pathways.[3]
Temperature Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Higher temperatures can sometimes accelerate the rate of decomposition pathways leading to protodebromination.
Buchwald-Hartwig Amination Specific Issues

Q4: In my Buchwald-Hartwig reaction, I'm observing the formation of a diarylated amine, even when using a primary amine. How can I improve selectivity for monoarylation?

A4: The formation of a diarylated product is a common issue when coupling primary amines, as the monoarylated product can be more reactive than the starting amine.

Troubleshooting Protocol: Achieving Monoarylation

ParameterRecommendationRationale
Ligand Selection Use sterically hindered biarylphosphine ligands such as BrettPhos or Josiphos ligands.[5]The bulk of these ligands creates a crowded environment around the palladium center, which disfavors the binding and subsequent reaction of the bulkier monoarylated amine product.
Stoichiometry Use a slight excess of the primary amine (1.2-2.0 equivalents).This helps to outcompete the monoarylated product for the active palladium catalyst.
Reaction Time & Temperature Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting aryl bromide is consumed. Avoid prolonged reaction times and excessively high temperatures.Over-arylation is often a result of forcing the reaction conditions after the primary coupling is complete.

Q5: My phosphine ligand seems to be degrading, leading to catalyst deactivation. How can I identify and prevent this?

A5: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide, especially under aerobic conditions or at elevated temperatures.[12][13] This degradation removes the ligand from the catalytic cycle, leading to the formation of inactive palladium black.

Identifying Ligand Oxidation:

  • Visual Observation: The formation of palladium black is a strong indicator of catalyst decomposition.

  • ³¹P NMR Spectroscopy: This is the most direct way to monitor the integrity of the phosphine ligand throughout the reaction. The appearance of a new peak corresponding to the phosphine oxide confirms degradation.[12]

Troubleshooting Protocol: Preventing Phosphine Ligand Oxidation

ParameterRecommendationRationale
Inert Atmosphere Maintain a rigorously oxygen-free environment.To prevent direct aerobic oxidation of the phosphine.[13]
Ligand Choice Consider using more robust, sterically hindered, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can be more resistant to oxidation.Ligand structure plays a key role in its stability.[14]
Temperature Control Operate at the lowest effective temperature.High temperatures accelerate ligand degradation.[3]
Additives In some cases, the addition of co-catalysts like MnO2 has been shown to slow phosphine oxidation by disproportionating H2O2, a potential oxidant formed during some catalytic cycles.[12]To catalytically remove oxidizing byproducts.
Sonogashira Coupling Specific Issues

Q6: My Sonogashira coupling is producing a significant amount of di-alkyne (Glaser coupling) byproduct. What is the cause?

A6: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a primary side reaction in Sonogashira couplings. This is typically a copper-mediated process, often promoted by the presence of oxygen.

Troubleshooting Protocol: Minimizing Alkyne Homocoupling

ParameterRecommendationRationale
Inert Atmosphere Rigorous exclusion of oxygen is critical. Use degassed solvents and maintain a positive pressure of an inert gas.Oxygen promotes the copper-mediated oxidative homocoupling of the alkyne.
Copper Source Use the minimum effective amount of the copper(I) co-catalyst (e.g., CuI). In some cases, a "copper-free" Sonogashira protocol may be advantageous.Excess copper can accelerate the rate of homocoupling.
Base Use an amine base such as triethylamine or diisopropylethylamine, which can also act as a solvent and a reducing agent to keep the copper in its active Cu(I) state.The choice of base can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Order of Addition Add the terminal alkyne slowly to the reaction mixture containing the aryl halide and catalysts.This maintains a low concentration of the alkyne at any given time, disfavoring the bimolecular homocoupling reaction.

Visualizing the Sonogashira Catalytic Cycles and Side Reaction

SonogashiraCycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_SideReaction Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)L2-X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L2-C≡CR OA_Complex->TM_Complex Transmetalation (from Cu-C≡CR) TM_Complex->Pd0 Reductive Elimination Product Ar-C≡CR (Desired Product) TM_Complex->Product CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne R-C≡CH, Base Cu_Alkyne->CuX to Pd Cycle GlaserProduct R-C≡C-C≡CR Cu_Alkyne->GlaserProduct Undesired Pathway Alkyne 2 R-C≡CH Alkyne->GlaserProduct Cu(I)/Cu(II), O2

Caption: Catalytic cycles in the Sonogashira reaction and the competing Glaser homocoupling pathway.

References

Technical Support Hub: Suzuki-Miyaura Coupling of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-Bromo-6-methylpyrimidine with various boronic acids. My focus is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common issues, particularly the prevalent side reaction of boronic acid homocoupling.

The coupling of electron-deficient heteroaryl halides like this compound presents a unique set of challenges.[1][2] The electron-withdrawing nature of the pyrimidine ring makes the halide reactive towards oxidative addition, but it can also influence side reactions.[1][2] This guide provides structured, actionable advice to help you navigate these complexities and achieve high-yield, high-purity outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing likely causes and validated solutions.

Q1: I'm observing a significant amount of boronic acid homocoupling byproduct in my reaction. What are the primary causes and how can I mitigate this?

High levels of boronic acid homocoupling (forming a symmetrical biaryl from two boronic acid molecules) is one of the most common pitfalls in Suzuki-Miyaura reactions. This side reaction is primarily driven by two factors: the presence of molecular oxygen and the concentration of Pd(II) species in the reaction mixture.[1][3][4]

Primary Causes & Solutions:

  • Presence of Dissolved Oxygen: Oxygen is a key culprit in promoting the oxidative homocoupling of boronic acids.[3][4][5] The mechanism involves the reaction of the Pd(0) catalyst with O₂ to form a palladium-peroxo species, which then facilitates the coupling of two boronic acid molecules.[6]

    • Solution: Rigorous Degassing. Standard purging with an inert gas (Argon or Nitrogen) for 10-15 minutes is often insufficient. For sensitive substrates, you must employ more robust deoxygenation techniques. A subsurface sparge, where the inert gas is bubbled through the solvent for an extended period (20-30 minutes), is highly effective.[4][7] For maximum oxygen removal, perform three to five "freeze-pump-thaw" cycles.[7]

  • Use of Pd(II) Precatalysts: Many common palladium sources, such as Palladium(II) Acetate (Pd(OAc)₂), are in the Pd(II) oxidation state. For the catalytic cycle to begin, these must be reduced to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, consuming your starting material and generating the undesired byproduct.[1][4]

    • Solution 1: Switch to a Pd(0) Precatalyst. Using a catalyst that is already in the active Pd(0) state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), eliminates the need for this initial, problematic reduction step.[7][8]

    • Solution 2: Add a Mild Reducing Agent. The addition of a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state. Potassium formate (HCO₂K) has been shown to be particularly effective at suppressing homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][9]

  • Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the catalyst has more time to engage in side reactions like homocoupling. While pyrimidines are generally reactive, steric hindrance or specific ligand choices can slow this step.

    • Solution: Employ Modern Ligands. Switch from traditional ligands like PPh₃ to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][10] These ligands accelerate the oxidative addition and subsequent reductive elimination steps, favoring the desired cross-coupling pathway.[8]

Below is a diagram illustrating the competition between the desired Suzuki-Miyaura pathway and the oxygen-mediated homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Competing Homocoupling Pathway pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar¹-X) peroxo L₂Pd(II)-O₂ pd0->peroxo Undesired Reaction trans_complex Ar¹-Pd(II)L₂-Ar² oa_complex->trans_complex Transmetalation (Ar²B(OH)₂, Base) trans_complex->pd0 product Ar¹-Ar² trans_complex->product Reductive Elimination oxygen O₂ homo_product Ar²-Ar² peroxo->homo_product Oxidative Homocoupling boronic_acid 2 Ar²B(OH)₂

Caption: Competing pathways: Suzuki-Miyaura vs. Homocoupling.

Q2: My reaction is slow or stalls completely. How can I improve the reaction rate and conversion?

A stalled reaction with an electron-deficient substrate like this compound often points to issues with the catalyst system or the reaction conditions.

Potential Causes & Solutions:

  • Inadequate Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this specific coupling, especially at lower temperatures.

    • Solution: Use a High-Activity Catalyst System. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr) is often required for challenging substrates.[8][11] These systems are more robust and promote faster reaction rates.

  • Incorrect Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[12][13][14] An inappropriate base can lead to poor reactivity or decomposition.

    • Solution: Screen Different Bases. The optimal base is substrate-dependent. For pyrimidine couplings, inorganic bases are common. Start with a moderately strong base like K₂CO₃. If the reaction is slow, move to stronger bases like K₃PO₄ or Cs₂CO₃.[7][14] The choice can significantly impact yield.

  • Poor Solubility: If any of the reactants (halide, boronic acid, or catalyst) are not fully dissolved in the solvent at the reaction temperature, the reaction will be slow and inefficient.

    • Solution: Optimize the Solvent System. While toluene and dioxane are common, consider more polar aprotic solvents like DMF or using a co-solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) to ensure all components are in solution.[15][16]

Catalyst SystemBaseSolventTemperature (°C)General Applicability
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-100Standard, good starting point for simple substrates.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100Excellent for electron-rich and hindered halides.[8][11]
PEPPSI-IPrCs₂CO₃t-AmylOH100Highly active for heteroaryl couplings.[8]

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the chemistry of the Suzuki-Miyaura coupling.

Q3: What is the precise role of the base in the Suzuki-Miyaura reaction?

The base plays a multifaceted and essential role, primarily in the transmetalation step of the catalytic cycle.[13][14] For a long time, its exact function was debated, but it is now understood to have three key roles:[13][17]

  • Formation of the Boronate Complex: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[14] This increases the electron density on the organic group (Ar²), making it a much better nucleophile to transfer from boron to the palladium center.[17]

  • Formation of Palladium-Hydroxide/Alkoxide: The base can also react with the Pd(II)-halide complex ([Ar¹-Pd(II)L₂-X]) to form a palladium-hydroxide or palladium-alkoxide species ([Ar¹-Pd(II)L₂-OR]). This species is often more reactive towards the neutral boronic acid.[14]

  • Acceleration of Reductive Elimination: Some studies suggest that the base can also facilitate the final reductive elimination step, though this is considered a secondary role.[13]

Q4: Why are boronic esters (like pinacol esters) sometimes used instead of boronic acids?

While boronic acids are the classic nucleophiles, they can be unstable and prone to side reactions, particularly protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling. Boronic esters, especially pinacol (Bpin) and MIDA esters, offer several advantages:[1]

  • Increased Stability: They are generally more stable to storage and purification (e.g., chromatography) than their corresponding boronic acids.[1]

  • Reduced Protodeboronation: The ester group protects the C-B bond, making it less susceptible to cleavage by water or other protic species in the reaction mixture.[11]

  • Controlled Release: Some esters, like MIDA boronates, allow for a slow, controlled release of the boronic acid under the reaction conditions, which can help minimize side reactions by keeping the instantaneous concentration of the reactive nucleophile low.

Q5: How can I effectively monitor the progress of my reaction?

Effective reaction monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation and catalyst decomposition.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against your starting materials (this compound and the boronic acid). The disappearance of the limiting reagent and the appearance of a new, typically more non-polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the consumption of starting materials and the formation of the desired product (by its mass) and any byproducts (like the homocoupled dimer). This is particularly useful for identifying the source of low yields.

  • Gas Chromatography (GC): If your product is sufficiently volatile and thermally stable, GC can provide excellent quantitative data on the reaction's progress.

Part 3: Recommended Experimental Protocol

This section provides a detailed, step-by-step protocol designed as a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize homocoupling.

Optimized Protocol for Coupling of this compound with an Arylboronic Acid

This protocol utilizes a modern catalyst system and rigorous degassing to suppress common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon or Nitrogen. Repeat this vacuum/backfill cycle a total of three times to ensure an oxygen-free environment.[11]

  • Solvent Degassing and Addition: In a separate flask, degas the anhydrous 1,4-dioxane by bubbling Argon or Nitrogen gas through the solvent via a long needle for at least 30 minutes. Using a syringe, transfer the required volume of the degassed solvent to the Schlenk flask containing the reagents.

  • Reaction Execution: Place the sealed Schlenk flask into a pre-heated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: After 1 hour, take a small aliquot (via syringe) for analysis by TLC or LC-MS to check for the consumption of the starting bromide. Continue to monitor every 1-2 hours until the reaction is complete (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and pour it into a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired 4-aryl-6-methylpyrimidine.

Caption: Experimental workflow for optimized Suzuki-Miyaura coupling.

References

Purification techniques for 4-Bromo-6-methylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 4-Bromo-6-methylpyrimidine derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges encountered in the lab. This guide is structured as a series of frequently asked questions (FAQs), designed to directly address the issues you face during experimental work.

Section 1: Initial Assessment and Impurity Profiling

Before any purification attempt, a thorough understanding of your crude product is essential. Knowing what you're trying to remove is the first step toward a successful separation.

Q1: What are the most common impurities I should expect after synthesizing a this compound derivative?

A1: The impurity profile is heavily dependent on your synthetic route. For instance, in direct electrophilic bromination of a 6-methylpyrimidine precursor, you should anticipate two primary types of impurities:

  • Regioisomers: Bromination might occur at other positions on the pyrimidine ring, leading to isomeric byproducts that often have very similar polarities to your desired product, complicating separation.

  • Over-bromination Products: The reaction may not stop at mono-bromination, resulting in di- or even tri-brominated species. These will have significantly different molecular weights and polarities, making them easier to identify.

  • Unreacted Starting Material: Incomplete reactions will leave behind the starting pyrimidine, which typically has a different polarity than the brominated product.

Q2: Which analytical techniques are best for identifying these impurities and assessing the purity of my crude product?

A2: A multi-technique approach is non-negotiable for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, providing quantitative data on the percentage of your main component versus impurities. A good starting point is a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS is excellent for separating isomers and identifying components by their mass-to-charge ratio and fragmentation patterns. It can quickly confirm the presence of unreacted starting material or di-brominated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of your desired product and can help identify the structures of major impurities if they are present in sufficient quantities.

Analytical Method Primary Use Case for this compound Derivatives Key Advantages Potential Limitations
HPLC (UV) Quantitative purity assessment (% area)High resolution, widely available, suitable for non-volatile compounds.Requires impurities to have a UV chromophore for detection.
GC-MS Identification of volatile impurities, isomers, and byproductsHigh sensitivity, provides structural information via mass spectra.Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Definitive structural confirmation and identification of major impuritiesProvides detailed structural information, can identify unknown impurities.Lower sensitivity for trace impurities compared to chromatographic methods.

Section 2: Core Purification Strategies: A Troubleshooting Approach

Once you have a handle on your impurity profile, you can select the most appropriate purification strategy. The two most common methods are flash column chromatography and recrystallization.

Flash Column Chromatography

Q3: My this compound derivative is streaking badly on the silica TLC plate. How can I get clean separation on a column?

A3: Streaking of nitrogen-containing heterocycles like pyrimidines on silica gel is a classic problem. It's caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface. This leads to poor peak shape and inefficient separation.

The solution is to neutralize these acidic sites by modifying your mobile phase. Add a small amount of a basic modifier, such as:

  • Triethylamine (Et₃N): Typically 0.1-1% of the total eluent volume.

  • Ammonia Solution: Using a pre-mixed solution of 7N ammonia in methanol and adding it as part of the polar component of your eluent (e.g., 1-2% in your methanol or ethyl acetate).

Run a new TLC with the modified eluent; you should see a significant improvement in the spot shape, which will translate to better separation on the column.

Q4: I'm struggling to find a solvent system that separates my product from an impurity. What's a systematic way to optimize the mobile phase?

A4: Start simple and build complexity. A standard approach is to use a binary system of a non-polar solvent and a polar solvent. For many pyrimidine derivatives, a hexane/ethyl acetate system is a good starting point.

  • Initial Screening (TLC):

    • Test a few common solvent systems: Hexane/Ethyl Acetate, Hexane/Dichloromethane, Dichloromethane/Methanol.

    • Aim for an Rf value for your desired compound between 0.2 and 0.4 to ensure good resolution on the column.

  • Gradient Elution: If a single isocratic system doesn't provide enough separation, a gradient is your next step. Start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the concentration of the polar solvent. This will elute non-polar impurities first, followed by your product, and then more polar impurities.

  • Alternative Solvents: If standard systems fail, consider changing the nature of the polar solvent. Toluene can sometimes provide different selectivity compared to hexanes. Acetone can be a substitute for ethyl acetate.

Protocol 1: Flash Column Chromatography of a this compound Derivative

  • Slurry Preparation: Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. This often results in better resolution.

  • Elution: Begin eluting the column with your starting mobile phase. Gradually increase the polarity of the eluent based on your TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution using TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

Recrystallization

Q5: My compound "oils out" instead of crystallizing. What's causing this and how can I fix it?

A5: "Oiling out" occurs when the solubility of the compound in the solvent is so high that it separates as a liquid phase rather than forming a crystal lattice. This is often caused by:

  • Cooling the solution too quickly.

  • The presence of impurities that depress the melting point.

  • The solution being too concentrated (supersaturated).

Solutions to try:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount more of the hot solvent to slightly dilute the solution.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move the flask to an ice bath until it has fully cooled to room temperature and you see some crystal formation.

  • Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth. If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.

Q6: How do I choose the right solvent for recrystallizing my this compound derivative?

A6: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Selection Workflow:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a few drops of a test solvent at room temperature. If it dissolves immediately, that solvent is too good and not suitable for recrystallization.

  • If it doesn't dissolve, heat the test tube. If the compound dissolves completely upon heating, this is a promising solvent.

  • Cool the test tube to room temperature and then in an ice bath. If crystals form, you have found a good solvent.

For 4-bromopyrimidines, n-hexane has been reported to be an effective recrystallization solvent. Other common solvents to screen for pyrimidine derivatives include ethanol, isopropanol, or a mixture like ethanol/water.

Common Recrystallization Solvents Polarity Comments
n-Hexane Non-polarGood for less polar derivatives. Often yields high recovery.
Ethanol / Water Polar ProticA versatile solvent pair. Dissolve in hot ethanol, then add hot water dropwise until cloudy, then a drop of hot ethanol to clarify before cooling.
Isopropanol Polar ProticA good general-purpose solvent, less volatile than ethanol.
Toluene AromaticCan be effective for compounds that are prone to oiling out in other solvents.

Section 3: Advanced Troubleshooting and Visualization

Q7: I've tried column chromatography and recrystallization, but a persistent yellow color remains in my product. TLC and NMR look clean. What could be the cause?

A7: This is a common and frustrating issue. The color is likely due to a trace impurity that is not easily detectable by TLC or NMR but has a strong chromophore. Often, these are highly conjugated or trace metallic impurities, possibly from a catalyst used in the synthesis (e.g., palladium).

Potential Solutions:

  • Activated Charcoal Treatment: Dissolve your product in a suitable solvent, add a small amount of activated charcoal (1-2% by weight), heat, and stir for 10-15 minutes. The charcoal will adsorb many colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal, then proceed with crystallization or solvent evaporation.

  • Plug Filtration: Dissolve the compound and pass it through a short "plug" of silica gel or alumina in a pipette or small column. This can remove baseline or highly polar impurities without the need for a full chromatographic separation.

Purification Workflow Diagram

The following diagram outlines a general decision-making process for purifying a crude this compound derivative.

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 4-Bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols to overcome common challenges, specifically addressing low conversion rates with this electron-deficient pyrimidine substrate.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-deficient N-heterocycles like pyrimidines can be challenging.[1][2] The pyrimidine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][3] This guide will address this core issue and other common pitfalls in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions when troubleshooting low conversion in the amination of this compound.

Q1: My reaction is showing very low or no conversion. What is the most likely cause?

Low conversion is often due to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles like pyrimidines.[1][2][3] The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center, effectively poisoning the catalyst.[1] Another primary cause is the use of a suboptimal catalyst system (ligand and palladium precursor) for this specific class of substrate.[2]

Q2: I see a dark precipitate forming in my reaction. What is it, and is it a problem?

The formation of a dark precipitate, often palladium black, is a strong indicator of catalyst decomposition.[4] This is a serious issue as it removes the active catalyst from the solution, leading to a stalled reaction and low conversion. This can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate choice of ligand that fails to stabilize the palladium species throughout the catalytic cycle.[4]

Q3: Can the choice of base be responsible for my low yield?

Absolutely. The base is a critical component of the reaction, responsible for the deprotonation of the amine-palladium complex.[5][6] A base that is too weak may not be effective, while an overly strong base can lead to unwanted side reactions or degradation of your substrate, especially with sensitive functional groups.[1][7] For pyrimidine substrates, the choice of base must be carefully considered to avoid these issues.

Q4: I'm using an aryl chloride, and the reaction is not working. Why?

Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3][8] Reactions with aryl chlorides often require more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands and palladium pre-catalysts.[3]

In-Depth Troubleshooting Guides

If the initial FAQs have not resolved your issue, the following detailed guides provide a systematic approach to troubleshooting low conversion in the amination of this compound.

Guide 1: The Catalyst System - The Heart of the Reaction

The selection of the palladium precursor and, more importantly, the phosphine ligand is the most critical factor for a successful Buchwald-Hartwig amination of a pyrimidine substrate.[2][9]

Issue: Catalyst Inhibition by the Pyrimidine Nitrogen

The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms make this compound a challenging substrate. The nitrogen lone pairs can compete with the phosphine ligand for coordination to the palladium center, leading to an inactive catalyst.[1][3]

Solutions:

  • Employ Bulky, Electron-Rich Ligands: Sterically hindered and electron-rich phosphine ligands are essential.[10][11] These ligands create a bulky environment around the palladium atom, which physically blocks the coordination of the pyrimidine nitrogen.[1][3] Furthermore, their electron-donating properties increase the electron density on the palladium, which facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[11][12]

Recommended Ligands for Heterocyclic Amination Key Features Typical Palladium Precursors
Buchwald Ligands: XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphines.[3]Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3/G4
Hartwig Ligands: Josiphos-type ferrocenyl ligandsSterically demanding with unique electronic properties.[10]Pd₂(dba)₃, Pd(OAc)₂
N-Heterocyclic Carbenes (NHCs): IPr, SIPrStrong σ-donors that form robust bonds with palladium.[3][Pd(IPr)(cinnamyl)Cl]
  • Use Palladium Pre-catalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using commercially available palladium pre-catalysts (e.g., XPhos Pd G3 or G4).[3][13] These pre-catalysts are more stable and provide a more reliable and reproducible generation of the active catalyst, often leading to higher conversions.[13]

Guide 2: The Base - More Than Just a Proton Scavenger

The choice of base is not trivial and can significantly impact the reaction's success.[5][6] Its primary role is to deprotonate the amine or the palladium-amine complex to generate the palladium-amido species, which is necessary for reductive elimination.[11]

Issue: Incomplete Deprotonation or Substrate Degradation

An inappropriate base can lead to either a stalled reaction if it's too weak or side reactions and decomposition if it's too strong.[1][7]

Solutions:

  • Strong, Non-Nucleophilic Bases: For many Buchwald-Hartwig reactions, strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[5] However, for substrates with base-sensitive functional groups, weaker bases may be necessary.[7]

  • Consider Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[13] These may require higher reaction temperatures or longer reaction times to achieve good conversion.[13]

  • Solubility of the Base: The solubility of the base in the reaction solvent is crucial.[13] Cs₂CO₃ is often favored due to its better solubility in common organic solvents compared to other inorganic bases.[13]

Base Strength Common Applications & Considerations
NaOtBuStrongWidely used, highly effective but can be problematic with base-sensitive groups.[5]
LHMDS/KHMDSStrongVery strong, non-nucleophilic. Good for sterically hindered couplings.[13][14]
Cs₂CO₃ModerateGood for sensitive substrates due to milder basicity and good solubility.[13]
K₃PO₄ModerateAnother milder alternative to alkoxide bases.[13]
Guide 3: Solvents and Temperature - The Reaction Environment

The reaction environment plays a critical role in the stability of the catalyst and the solubility of the reagents.

Issue: Catalyst Decomposition or Poor Solubility

High temperatures can accelerate the desired reaction but also increase the rate of catalyst decomposition.[4] Poor solubility of any of the reaction components can lead to a heterogeneous mixture and low conversion.[13]

Solutions:

  • Solvent Selection: Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations.[2] Toluene and 1,4-dioxane are the most commonly used.[2][15] It is crucial to use a solvent in which all reactants, and to a reasonable extent the base, are soluble at the reaction temperature.[13] A study on a benzimidazole coupling showed that switching from toluene to dioxane improved conversion from 91% to 100%, likely due to better solubility.[13][16]

  • Temperature Optimization: Most Buchwald-Hartwig reactions require heating, typically between 80-110 °C.[1][2] If you observe catalyst decomposition (formation of palladium black), consider lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial. A screening of temperatures is often necessary to find the optimal balance.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst.[2] It is essential to thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for optimization.

Reagents and Equipment:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq), the palladium pre-catalyst (typically 1-5 mol %), the ligand (if not using a pre-catalyst, typically 1.2-1.5 eq relative to Pd), and the base (typically 1.4-2.0 eq).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[13]

  • Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (typically 1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[13]

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_side_reaction Catalyst Inhibition Pd0 Pd(0)L OA_complex [Ar-Pd(II)(X)]L Pd0->OA_complex Oxidative Addition (+ Ar-X) Inhibited_Pd [Pyrimidine-Pd(0)]L (Inactive) Pd0->Inhibited_Pd Catalyst Poisoning Amine_complex [Ar-Pd(II)(NHR₂)]L⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ HNR₂) Amido_complex [Ar-Pd(II)(NR₂)]L Amine_complex->Amido_complex Deprotonation (- Base-H⁺X⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product ArX This compound (Ar-X) ArX->OA_complex Amine Amine (HNR₂) Amine->Amine_complex Base Base Base->Amine_complex

Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle and potential catalyst inhibition.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the catalyst system optimal? (Bulky, electron-rich ligand?) start->check_catalyst check_base Is the base appropriate? (Strength and solubility) check_catalyst->check_base Yes optimize_catalyst Screen Ligands (e.g., XPhos, RuPhos) Use Pre-catalyst (G3/G4) check_catalyst->optimize_catalyst No check_conditions Are reaction conditions correct? (Anhydrous, inert, temp.) check_base->check_conditions Yes optimize_base Screen Bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) check_base->optimize_base No check_purity Are reagents pure and dry? check_conditions->check_purity Yes optimize_conditions Screen Solvents (Toluene, Dioxane) Optimize Temperature Ensure Inert Atmosphere check_conditions->optimize_conditions No purify_reagents Dry Solvents Purify Reagents check_purity->purify_reagents No success Improved Conversion check_purity->success Yes optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->check_purity purify_reagents->success

Caption: A systematic workflow for troubleshooting low conversion in the Buchwald-Hartwig amination.

References

Impact of base and solvent on 4-Bromo-6-methylpyrimidine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 4-Bromo-6-methylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile heterocyclic building block. The pyrimidine core is a privileged scaffold in drug discovery, but its reactivity can be nuanced, heavily influenced by the choice of base and solvent.[1][2][3] This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer delves into the underlying chemical principles to help you make informed decisions.

Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I fix it?

This is a frequent challenge. The electron-deficient nature of the pyrimidine ring and the presence of the nitrogen lone pairs can complicate the catalytic cycle.[4]

Primary Causes & Solutions:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species and halting the reaction.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the pyrimidine nitrogen. Buchwald ligands such as SPhos or XPhos are excellent candidates for this purpose.

  • Poor Base/Solvent Synergy: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] This step is often rate-limiting.

    • Solution: Screen different base and solvent combinations. Anhydrous conditions with a strong but non-nucleophilic base often work best. Potassium phosphate (K₃PO₄) is a highly effective base for Suzuki couplings of electron-deficient heteroaryl halides.[6] A mixed solvent system like 1,4-dioxane and water is often used to dissolve both the organic substrate and the inorganic base.[7]

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is common, especially with aqueous bases and elevated temperatures.[4]

    • Solution: Use more stable boronic acid derivatives like pinacol esters or MIDA boronates. Alternatively, using anhydrous conditions with a base like cesium carbonate (Cs₂CO₃) can minimize this pathway.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4]

    • Solution: Ensure your reaction is thoroughly degassed. Use a "freeze-pump-thaw" technique (three cycles are recommended) or sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[4]

Troubleshooting Decision Tree for Suzuki Coupling

Here is a logical workflow to diagnose a failing Suzuki coupling reaction.

G start Low or No Yield cause1 Check for Starting Material (SM) Consumption by TLC/LC-MS start->cause1 sm_present SM Largely Unreacted cause1->sm_present Yes sm_gone SM Consumed, No Product cause1->sm_gone No sub_sm_present Potential Cause: Catalyst Inactivity or Slow Transmetalation sm_present->sub_sm_present sub_sm_gone Potential Cause: Decomposition of SM or Product sm_gone->sub_sm_gone sol1 Solution: 1. Switch to bulky ligand (e.g., SPhos). 2. Use stronger base (K₃PO₄, Cs₂CO₃). 3. Increase temperature. sub_sm_present->sol1 sol2 Solution: 1. Check for debromination/hydrolysis. 2. Use milder base (K₂CO₃). 3. Lower reaction temperature. 4. Use MIDA boronate. sub_sm_gone->sol2 G cluster_0 In Polar Aprotic Solvent (e.g., DMSO) cluster_1 In Polar Protic Solvent (e.g., EtOH) Nu_aprotic Nu⁻ Cation_aprotic M⁺ (solvated) Meisenheimer_aprotic Meisenheimer Complex (Stabilized) Reaction_aprotic Fast Reaction Nu_protic Nu⁻ (H-bonded) Cation_protic M⁺ Meisenheimer_protic Meisenheimer Complex (Less Stable) Reaction_protic Slow Reaction Start This compound + Nu⁻ M⁺ Start->Nu_aprotic Start->Nu_protic G setup 1. Setup - Add solids (pyrimidine, boronic acid, base) - Purge with inert gas solvent 2. Solvent Addition - Add degassed solvent(s) setup->solvent catalyst 3. Catalyst Addition - Add Pd catalyst and ligand solvent->catalyst reaction 4. Reaction - Heat to desired temperature - Stir vigorously catalyst->reaction monitor 5. Monitoring - TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup - Quench, extract, wash, dry monitor->workup Reaction Complete purify 7. Purification - Column Chromatography workup->purify product Final Product purify->product

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 4-bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues related to catalyst deactivation. The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can present unique hurdles in achieving high yields and catalyst turnover. This resource provides in-depth, experience-driven advice to help you overcome these challenges.

Troubleshooting Guide: Catalyst Deactivation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments. The answers provide not just a solution, but a detailed explanation of the underlying chemical principles to empower your future reaction optimization.

Q1: My Suzuki-Miyaura coupling of this compound is stalling at low conversion. What are the likely causes of catalyst deactivation?

A1: Stalled Suzuki-Miyaura reactions with heteroaromatic halides like this compound often point to several catalyst deactivation pathways. The primary suspects are:

  • Palladium Black Precipitation: The formation of palladium black is a common sign of catalyst decomposition.[1] This occurs when the Pd(0) active species agglomerates and precipitates out of the solution, rendering it catalytically inactive. This can be caused by an imbalance in the rates of the catalytic cycle steps, particularly a slow oxidative addition or transmetalation, leaving the Pd(0) species vulnerable to aggregation.

  • Ligand Degradation: Phosphine ligands, which are commonly used in these reactions, are susceptible to oxidation to phosphine oxides, especially if the reaction is not performed under strictly anaerobic conditions.[2][3][4] The resulting phosphine oxides have poor coordinating ability and can lead to the formation of inactive palladium species.

  • Product Inhibition: The nitrogen atoms in the pyrimidine ring of your product can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is particularly problematic with electron-deficient heterocycles.

  • Incomplete Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be inefficient under your reaction conditions.[6][7]

Troubleshooting Workflow: Stalled Suzuki Coupling

A troubleshooting workflow for low conversion in Suzuki coupling.

Q2: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki reaction. How can I suppress this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow. This is often promoted by the presence of oxygen. The key strategies to minimize this are:

  • Rigorous Degassing: Ensure that all your solvents and the reaction vessel are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Choice of Base and Solvent: The combination of base and solvent can influence the rate of homocoupling. For instance, using potassium phosphate (K₃PO₄) as a base in a dioxane/water solvent system is often effective in suppressing this side reaction.[8][9]

  • Use of Bulky Ligands: Employing bulky, electron-donating ligands can accelerate the rate of reductive elimination, favoring the desired cross-coupling pathway over homocoupling.[10]

Q3: My Heck reaction with this compound is giving low yields and a complex mixture of products. What could be the issue?

A3: The Heck reaction with electron-deficient heteroaryl halides can be challenging. Low yields and product mixtures often stem from:

  • β-Hydride Elimination: This is a common decomposition pathway in Heck reactions.[11][12][13][14] After the migratory insertion of the alkene, if the resulting alkyl-palladium intermediate has a hydrogen atom on the β-carbon, it can be eliminated to form a palladium-hydride species and an alkene byproduct. To suppress this, you can:

    • Choose an Alkene without β-Hydrogens: If your synthesis allows, using an alkene that lacks β-hydrogens in the intermediate will prevent this side reaction.

    • Accelerate Reductive Elimination: Using bulky, electron-rich ligands can promote the desired reductive elimination to be faster than β-hydride elimination.[11]

  • Isomerization of the Alkene: The palladium-hydride species formed from β-hydride elimination can re-add to the alkene, leading to isomerization of the double bond and a mixture of products.

  • Catalyst Decomposition: As with other cross-coupling reactions, the active Pd(0) catalyst can decompose, especially at the higher temperatures often required for Heck reactions.[15]

Q4: In my Sonogashira coupling, I'm seeing a lot of the homocoupled alkyne (Glaser coupling). How can I prevent this?

A4: The copper co-catalyst typically used in Sonogashira reactions can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[16][17] To minimize this unwanted side reaction:

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher palladium catalyst loading or a more active ligand, it completely eliminates the primary pathway for Glaser coupling.[18]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to maintain a strictly oxygen-free environment. Thoroughly degas all reagents and solvents and maintain a positive pressure of an inert gas throughout the reaction.

  • Use of a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere mixed with an inert gas to suppress the oxidative homocoupling.[16][17]

  • Amine Base: The choice of amine base can also play a role. A bulkier amine, such as diisopropylethylamine (DIPEA), can sometimes be less effective at promoting the homocoupling compared to less hindered amines.

Frequently Asked Questions (FAQs)

Q: What are the best general practices to prevent catalyst deactivation when working with this compound?

A:

  • Inert Atmosphere: Always perform your reactions under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst and ligands.[4]

  • High-Purity Reagents: Use high-purity, dry solvents and reagents. Water and other impurities can interfere with the catalytic cycle.

  • Ligand Selection: For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often superior as they can stabilize the palladium catalyst and promote efficient turnover.[10][19][20]

  • Pre-catalyst Choice: Consider using well-defined Pd(II) pre-catalysts that are known to efficiently generate the active Pd(0) species in situ.[21][22]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[11] It's important to find the optimal temperature that balances reaction rate and catalyst stability.

Q: Can the methyl group on the pyrimidine ring influence catalyst deactivation?

A: The methyl group at the 6-position is unlikely to directly participate in catalyst deactivation pathways. However, its electronic and steric influence on the pyrimidine ring can indirectly affect the reaction. The methyl group is weakly electron-donating, which can slightly modulate the reactivity of the C-Br bond for oxidative addition. Its steric presence is minimal and unlikely to hinder the approach of the catalyst.

Q: Are there any specific ligands that are known to be particularly effective for cross-coupling reactions of bromopyrimidines?

A: Yes, for challenging substrates like bromopyrimidines, several classes of ligands have shown great success:

  • Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are known for their ability to promote efficient cross-coupling of heteroaryl halides by stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle.[10]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium, making them robust catalysts for difficult couplings.[23]

  • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate phosphine ligand has a large bite angle and has been shown to be effective in many cross-coupling reactions involving heteroaromatics.[19]

Quantitative Data Summary: Ligand Effects in Suzuki-Miyaura Coupling

LigandTypical Loading (mol%)Key Advantages for Pyrimidine Substrates
PPh₃2-5Readily available and inexpensive, but can be prone to oxidation.[8]
P(t-Bu)₃1-3Bulky and electron-rich, promotes fast reductive elimination.
XPhos0.5-2Excellent for sterically hindered and electron-deficient substrates.[10]
SPhos0.5-2Often provides high turnover numbers and is effective at lower temperatures.[10]
IPr (NHC)1-3Forms highly stable catalysts, resistant to decomposition.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst LₙPd(0) (Active Catalyst) OA Oxidative Addition Active_Catalyst->OA Pd_Black Pd Black (Aggregation) Active_Catalyst->Pd_Black Slow Turnover Ligand_Ox Ligand Oxidation Active_Catalyst->Ligand_Ox Presence of O₂ Deactivated_Catalyst Deactivated Species TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Active_Catalyst Product_Inhib Product Inhibition RE->Product_Inhib Coordination Pd_Black->Deactivated_Catalyst Ligand_Ox->Deactivated_Catalyst Product_Inhib->Deactivated_Catalyst

Common pathways for palladium catalyst deactivation.

References

Technical Support Center: Navigating Solubility Challenges with 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may face at the bench.

Section 1: Understanding the Challenge - FAQs on this compound Properties

Q1: What are the basic properties of this compound and why is it poorly soluble?

This compound has the molecular formula C₅H₅BrN₂ and a molecular weight of approximately 173.02 g/mol [1][2]. Its structure consists of a pyrimidine ring, which is a polar aromatic heterocycle, substituted with a methyl group and a bromine atom.

The solubility challenge arises from a combination of factors:

  • Molecular Polarity and Crystal Packing: The pyrimidine core with its two nitrogen atoms imparts polarity. However, the overall molecule is relatively symmetrical and planar, which can lead to strong crystal lattice energy. For a solvent to dissolve a solid, it must provide enough energy to overcome these intermolecular forces in the crystal. Disruption of molecular planarity and symmetry is a known strategy to improve solubility by weakening these crystal packing forces[3][4].

  • "Like Dissolves Like" Principle: The molecule has both polar (pyrimidine ring) and non-polar (bromo- and methyl-substituents) characteristics. This duality means it may not be perfectly suited for either highly polar or completely non-polar solvents, making solvent selection non-trivial[5][6].

Q2: I need to set up a reaction. In which common organic solvents should I start my solubility tests?

Based on its structure, a logical starting point is to test solubility in a range of common laboratory solvents with varying polarities. A study on similar pyrimidine derivatives showed that solubility generally increases with temperature and that polar aprotic solvents are often effective[7][8].

Recommended Starting Solvents:

  • Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)[9].

  • Polar Protic: Ethanol (EtOH), Isopropanol (IPA).

  • Chlorinated: Dichloromethane (DCM), Chloroform (CHCl₃).

  • Aromatic/Non-polar: Toluene, Hexanes (less likely to be effective alone but useful as an anti-solvent).

It is critical to perform small-scale tests first to avoid wasting valuable material.

Section 2: Troubleshooting Common Solubility Issues

This section provides a logical workflow for addressing solubility problems. The flowchart below outlines the decision-making process.

G start Start: Dissolve this compound in chosen organic solvent at RT check1 Does it dissolve completely? start->check1 success Success! Proceed with experiment. check1->success Yes step2 Gently heat the mixture (e.g., 40-60 °C) check1->step2 No check2 Does it dissolve with heat? step2->check2 step3 Consider recrystallization upon cooling. If it stays in solution, proceed. check2->step3 Yes step4 Add a miscible co-solvent in small increments (5-20% v/v) check2->step4 No check3 Does it dissolve? step4->check3 check3->success Yes step5 Systematically screen other solvents or co-solvent systems (See Protocol 1 & 2) check3->step5 No

Caption: Solubility Troubleshooting Flowchart.

Q3: My compound won't dissolve in my chosen solvent at room temperature. What's my next step?

Increase the temperature. The solubility of most organic solids increases, often exponentially, with temperature[10][11][12]. This is because the added thermal energy helps solvent molecules overcome the solute's crystal lattice energy[6][13].

  • Action: Warm the mixture gently (e.g., to 40-60 °C) with stirring. Be mindful of the solvent's boiling point.

  • Causality: Increasing the kinetic energy allows solvent molecules to more effectively break apart the intermolecular forces holding the solute molecules together in the solid state[6].

  • Caution: Observe if the compound precipitates out upon cooling back to room temperature. If it does, you may need to run your reaction at an elevated temperature.

Q4: Heating helps, but not enough. Or, the compound crashes out immediately upon cooling. What now?

This is a classic scenario where a single solvent is inadequate. The next logical step is to use a co-solvent system. A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to increase the solubility of a compound[14][15].

  • Action: To your suspension in the primary solvent, add a small amount (e.g., 5-20% by volume) of a co-solvent in which the compound is likely more soluble (e.g., adding DMF or DMSO to THF or DCM).

  • Causality: Co-solvents work by altering the overall polarity of the solvent mixture to be more favorable for the solute. They can disrupt the solvent's self-association (like the hydrogen-bonding network in an alcohol), creating "pockets" that can better accommodate the solute molecules and reduce the interfacial tension between the solute and the solvent[16][17]. For instance, a less polar co-solvent can decrease the hydrogen bond density of a protic solvent system, reducing its ability to "squeeze out" the non-polar parts of your molecule[18].

Section 3: Strategic Approaches to Enhance Solubility

The Co-Solvency Approach: A Deeper Dive

Co-solvency is one of the most effective and widely used techniques to solubilize poorly soluble compounds[19]. The key is to create a solvent blend with properties intermediate between the two individual solvents, tailored to the solute.

G cluster_0 Initial State: Poor Solubility cluster_1 Co-Solvent Addition cluster_2 Result: Homogeneous Solution solute1 Solute solvent1 Primary Solvent solute1->solvent1 Weak Interaction solute2 Solute cosolvent Co-Solvent solute2->cosolvent Stronger Interaction solvent2 Primary Solvent cosolvent->solvent2 Miscibility solution Solvated Complex cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 G start Weigh ~5 mg of compound into 6 separate vials step1 To each vial, add 0.5 mL of a different test solvent (e.g., THF, DCM, MeCN, EtOH, Toluene, DMF) start->step1 step2 Vortex/stir at Room Temp for 5 minutes step1->step2 observe1 Observe & Record: - Fully Soluble - Partially Soluble - Insoluble step2->observe1 step3 For vials not fully soluble, heat to ~50 °C for 5 minutes observe1->step3 observe2 Observe & Record Solubility step3->observe2 step4 Cool vials to Room Temp, then to 0-4 °C observe2->step4 observe3 Observe for precipitation. Ideal for recrystallization. step4->observe3

References

Technical Support Center: Workup Procedures for 4-Bromo-6-methylpyrimidine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-6-methylpyrimidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this important transformation. The unique electronic properties and potential for palladium coordination by nitrogen-containing heterocycles like pyrimidines can introduce specific challenges during reaction workup and product purification.[1][2]

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, ensuring high purity and optimal yield for your target compounds.

Troubleshooting & Diagnosis Guide

Encountering issues during the workup is common. This section is structured to help you diagnose and resolve the most frequently observed problems.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process to help you identify the root cause of your workup issue and find a suitable solution.

G cluster_start cluster_problems cluster_causes_yield cluster_causes_purity cluster_causes_phase cluster_solutions start Workup Issue Identified low_yield Problem: Low or No Product Yield start->low_yield impure_product Problem: Impure Product start->impure_product phase_issue Problem: Phase Separation Issues (Emulsions) start->phase_issue incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn degradation Cause: Product Degradation low_yield->degradation solubility_loss Cause: Product Lost to Aqueous Phase low_yield->solubility_loss pd_contam Cause: Palladium Contamination impure_product->pd_contam boron_contam Cause: Boronic Acid/ Boronate Impurities impure_product->boron_contam homocoupling Cause: Homocoupling Byproducts impure_product->homocoupling high_conc Cause: High Concentration of Salts/Reagents phase_issue->high_conc fine_particulate Cause: Fine Particulate Matter (Pd Black) phase_issue->fine_particulate solution_yield Solution: - Confirm completion (TLC/LCMS) - Re-evaluate reaction conditions - Use milder workup (e.g., sat. NH4Cl) - Back-extract aqueous layers incomplete_rxn->solution_yield degradation->solution_yield solubility_loss->solution_yield solution_pd Solution: - Filter through Celite® - Use Palladium Scavenger - Activated Carbon Treatment pd_contam->solution_pd solution_boron Solution: - Perform basic wash (aq. NaOH) - Use sorbent (e.g., polystyrene resin) - Recrystallization boron_contam->solution_boron homocoupling->solution_pd solution_phase Solution: - Dilute with more solvent - Add brine to 'salt out' - Filter through Celite® - Centrifugation high_conc->solution_phase fine_particulate->solution_phase

Caption: Troubleshooting Decision Tree for Suzuki Workup.

Q&A: Low or No Product Yield

Question: My reaction appears complete by TLC, but after workup, my isolated yield is extremely low. Where did my product go?

Answer: This is a classic issue, particularly with nitrogen-containing heterocycles. There are two primary, non-obvious culprits during the workup phase:

  • Product Sequestration in the Aqueous Layer: Your coupled product, now containing a potentially polar group from the boronic acid partner, may have higher water solubility than you expect. The pyrimidine nitrogen itself increases the molecule's polarity.

    • Validation & Solution: Before discarding your aqueous layers, spot them on a TLC plate or analyze a sample by LC-MS. To recover the product, perform several "back-extractions" of the combined aqueous phases with a more polar organic solvent like ethyl acetate or even a 9:1 mixture of dichloromethane and isopropanol.

  • Acid-Mediated Degradation: If you used an acidic wash (e.g., 1M HCl) to neutralize the base, you might be degrading your product, especially if it contains acid-labile functional groups.

    • Validation & Solution: Check the stability of your product to acidic conditions in a separate vial. For the workup, switch to a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or simply use deionized water.

Question: The reaction mixture turned black and stalled. Is the catalyst dead?

Answer: Yes, the formation of palladium black (insoluble, inactive Pd(0) precipitate) indicates catalyst decomposition. While this is a reaction issue, it has significant workup implications. Heterocycles with free N-H groups or, in this case, the pyrimidine ring itself, can act as ligands, binding to the palladium center and inhibiting the catalytic cycle, which can lead to catalyst decomposition.[1][2]

  • Workup Implication: This fine black particulate can create intractable emulsions during extraction.

  • Solution: Before performing any aqueous extraction, dilute the reaction mixture with a solvent like ethyl acetate or toluene and filter the entire mixture through a pad of Celite®. This will remove the palladium black and prevent emulsion formation.[3]

Q&A: Product Contamination Issues

Question: My final product is a gray or black solid, and NMR analysis shows broad peaks. How do I remove residual palladium?

Answer: Palladium contamination is a critical issue, especially in drug development, due to strict regulatory limits.[4] The color is a strong indicator of residual palladium.

  • Initial Removal: As mentioned above, filtration through Celite® is the first step to remove heterogeneous palladium black.[3]

  • Scavenging Soluble Palladium: Soluble Pd(II) species often remain. These must be removed with a scavenger. The crude product is re-dissolved in a suitable solvent, the scavenger is added, and the mixture is stirred (sometimes with gentle heating) before being filtered off.

Table 1: Common Palladium Scavengers for Pharmaceutical Synthesis

Scavenger TypeFunctional GroupMechanismTypical Use Case
Si-Thiol Silica-bound thiol (-SH)Covalent capture (forms Pd-S bond)Broadly effective for various Pd species.
Si-TMT Silica-bound trimercaptotriazineStrong chelationHigh-efficiency removal to low ppm levels.[4]
Activated Carbon N/AAdsorptionCost-effective but can adsorb the product.
Polymer-Resin Scavengers e.g., Thiol-functionalized polystyreneCovalent captureHigh capacity, good for larger scale.

Question: I have a significant amount of what appears to be boronic acid or a related byproduct in my final product. How can I remove it?

Answer: Removal of excess boronic acid and its anhydride byproducts (boroxines) is a common purification challenge.

  • Aqueous Basic Wash: The most effective method is to wash the organic layer with a moderately concentrated basic solution, such as 1M or 2M aqueous sodium hydroxide (NaOH). This converts the boronic acid (R-B(OH)₂) into its highly water-soluble sodium boronate salt (R-B(OH)₃⁻ Na⁺), which partitions into the aqueous phase.[5]

    • Causality: Boronic acids are Lewis acids and weak Brønsted acids. Treatment with a strong base deprotonates them, forming a salt that is much more soluble in water than in common organic solvents like ethyl acetate or DCM.

  • Specialized Resins: For particularly stubborn cases or base-sensitive products, specialized boronic acid scavenging resins (often containing diol or amine functionalities) can be employed.

  • Protodeboronation: Be aware that a common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6] This creates a byproduct that may be difficult to separate from your desired product by chromatography. Optimizing the reaction to completion is the best strategy to minimize this.

Standard Workup Protocol

This section provides a reliable, step-by-step methodology for a typical workup of a Suzuki reaction involving this compound.

Experimental Workflow Diagram

G start Reaction Complete (Confirmed by TLC/LCMS) cool 1. Cool to Room Temp. start->cool quench 2. Quench Reaction (e.g., add H₂O or sat. NH₄Cl) cool->quench filter 3. Filter (Optional) Dilute w/ EtOAc, filter through Celite® if Pd black is present quench->filter extract 4. Dilute & Extract Add EtOAc & H₂O to sep. funnel filter->extract separate 5. Separate Layers Collect organic layer. Save aqueous for back-extraction. extract->separate wash 6. Wash Organic Layer - 1M NaOH (removes boronic acid) - Brine (removes bulk water) separate->wash dry 7. Dry & Filter Dry over Na₂SO₄ or MgSO₄, filter off drying agent wash->dry concentrate 8. Concentrate Remove solvent via rotary evaporation dry->concentrate crude Crude Product Ready for Purification (Column Chromatography) concentrate->crude

Caption: Standard Aqueous Workup Workflow.

Step-by-Step Methodology
  • Reaction Quenching:

    • Once the reaction is confirmed complete by a suitable analytical method (TLC, LC-MS), allow the reaction vessel to cool to room temperature.

    • Slowly add deionized water or saturated aqueous ammonium chloride to the stirring reaction mixture to quench any remaining reactive species. The choice of water is generally safe, while NH₄Cl is a milder alternative to acidic quenches.

  • Dilution and Filtration (if necessary):

    • Dilute the quenched mixture with a generous volume of an appropriate organic solvent (Ethyl Acetate is a common choice).

    • If a significant amount of black precipitate (palladium black) is observed, filter the entire mixture through a 1-2 inch pad of Celite® in a Büchner funnel. Wash the pad with additional ethyl acetate to ensure all product is collected. This step is crucial for preventing emulsions and removing the bulk of the catalyst early.[3]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel. If not previously filtered, transfer the entire diluted reaction mixture.

    • Add more deionized water if needed to ensure clear phase separation.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the aqueous layer and collect the organic layer. Crucially, save the aqueous layer until you have confirmed your product is not present in it.

  • Aqueous Washes:

    • Return the organic layer to the separatory funnel.

    • Boronic Acid Removal: Wash the organic layer with 1M aqueous NaOH (1 x volume of organic layer). This will remove excess boronic acid and related species.[5]

    • Neutralization/Water Removal: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps break any minor emulsions and removes the majority of dissolved water from the organic phase.

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Allow the mixture to stand for 10-15 minutes, then filter or decant the dried solution to remove the drying agent.

    • Concentrate the solution using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude material can now be purified, typically by flash column chromatography on silica gel, to yield the final, pure product.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base in the Suzuki reaction, and how does it affect the workup? A: The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid. It forms a boronate complex [-B(OH)₃] which facilitates the key transmetalation step with the palladium center.[7][8] During workup, this inorganic base must be removed. It is typically dissolved in the first aqueous wash. Using a strong base like K₃PO₄ may require more thorough washing to ensure its complete removal.

Q2: Can I use a boronic ester instead of a boronic acid? How does that change the workup? A: Yes. Boronic esters (e.g., pinacol esters) are often used because they are more stable and less prone to protodeboronation than boronic acids.[9][10] The workup procedure is very similar. While esters are less acidic, an aqueous basic wash is still effective for removing unreacted ester and its hydrolyzed byproducts.

Q3: My TLC shows a new spot with a similar Rf to my product, which I suspect is a homocoupled byproduct. How do I deal with this? A: Homocoupling of the boronic acid (R-B(OH)₂ -> R-R) is a known side reaction. These byproducts often have similar polarity to the desired cross-coupled product, making them difficult to separate. The best solution is preventative: ensure your reaction vessel is properly degassed and maintained under an inert atmosphere (N₂ or Ar) to minimize oxygen, which can promote homocoupling. If formed, careful column chromatography with a shallow solvent gradient is often required for separation.

Q4: Why are Suzuki reactions with nitrogen heterocycles like pyrimidine often more challenging? A: The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst.[1][2] This can act as an inhibitory effect, slowing down or poisoning the catalyst and preventing it from participating in the desired catalytic cycle. This can lead to incomplete reactions and lower yields, complicating the workup and purification stages. Using specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) can often overcome this inhibition.[1]

References

Improving reaction times for Sonogashira coupling of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 4-bromo-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific reaction, with a focus on improving reaction times and troubleshooting common issues. Our approach is grounded in mechanistic understanding and field-proven experience to ensure you can execute this transformation with confidence and efficiency.

Troubleshooting Guide & FAQs

Here, we address specific questions and problems you may encounter during your experiments. The answers are designed to provide not just a solution, but also the underlying chemical reasoning.

Q1: My Sonogashira reaction with this compound is extremely slow or has stalled completely. What are the primary causes?

A1: This is a common issue, particularly with electron-deficient heteroaryl bromides like this compound. The C-Br bond in this substrate is less reactive than a C-I bond, making the initial oxidative addition step the likely bottleneck.[1][2] Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure it is active. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture and can degrade upon storage.[2] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst deactivation, adding a fresh portion of the catalyst to the stalled reaction can sometimes restart it.[3]

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can also lead to the oxidation and deactivation of the Pd(0) catalyst.[4][5] Ensure your flask, solvent, and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and the reaction is maintained under a strict inert atmosphere.[3][6]

  • Reagent Purity: Impurities in your starting materials, solvents, or base can poison the catalyst.[2] Ensure the this compound and the terminal alkyne are pure. The amine base, if old, can contain impurities; using a freshly distilled batch or a high-purity commercial source is recommended.[6] Copper(I) iodide is also prone to degradation and should be a white to light tan powder; if it is green or dark brown, it should not be used.[2]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

A2: Glaser coupling is a copper-mediated oxidative dimerization of the terminal alkyne and is the most common side reaction.[1] To suppress it:

  • Strictly Anaerobic Conditions: As mentioned, oxygen is the primary culprit. Rigorous degassing and maintaining a positive pressure of an inert gas are critical.[4][5]

  • Copper-Free Conditions: The most direct way to prevent Glaser coupling is to run the reaction without a copper co-catalyst.[1][2] Copper-free Sonogashira reactions are well-established, though they may require more active catalyst systems (e.g., palladium complexes with bulky, electron-rich phosphine ligands) or higher temperatures to proceed at a reasonable rate.[7]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.[8]

Q3: Can I run this reaction at room temperature to improve selectivity or is heating necessary?

A3: While Sonogashira couplings with highly reactive aryl iodides can often be performed at room temperature, aryl bromides almost always require heating to achieve a reasonable reaction rate.[1] For an electron-deficient substrate like this compound, room temperature reactions are likely to be impractically slow. A starting point for optimization is typically in the range of 60-100 °C.[3][9] If your primary goal is to accelerate the reaction, increasing the temperature is one of the most effective variables to adjust.

Q4: What is the fastest way to run this reaction? Are there specialized techniques?

A4: To significantly decrease reaction times from hours to minutes, consider the following advanced techniques:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the Sonogashira coupling. The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and efficient internal heating.[10][11] This technique has been shown to reduce reaction times from days to under an hour in some cases.[12]

  • High-Activity Catalyst Systems: Instead of standard Pd/phosphine catalysts, employ modern, highly active systems. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands are designed to facilitate the difficult oxidative addition step with less reactive bromides and can significantly speed up the reaction even at lower temperatures.[13][14][15]

Q5: How do I choose the right catalyst, ligand, base, and solvent for speed and efficiency?

A5: The choice of reagents is a multi-variable optimization problem. Here is a breakdown based on causality:

  • Catalyst/Ligand: The pyrimidine ring is electron-deficient, which can make oxidative addition of the palladium catalyst challenging. To overcome this kinetic barrier, a highly active catalyst is needed. While traditional PdCl₂(PPh₃)₂ can work, it often requires higher temperatures and longer times.[16] For faster reactions, ligands that are both sterically bulky and electron-rich are superior.[17] Bulky ligands promote the formation of a highly reactive monoligated palladium species, while high electron density on the ligand facilitates the oxidative addition step.[17][18] N-heterocyclic carbene (NHC) ligands are excellent, air-stable alternatives to phosphines that often provide high catalytic activity.[14][15][19]

  • Base: The base has two primary roles: to deprotonate the terminal alkyne, forming the reactive acetylide, and to neutralize the HBr generated during the reaction.[1] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices and can often be used as the solvent.[7] For challenging substrates, inorganic bases like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent (like DMF or DMSO) can be more effective.[20]

  • Solvent: The solvent must solubilize all components and be stable at the reaction temperature. For elevated temperature reactions, higher-boiling polar aprotic solvents like DMF, NMP, or DMSO are often preferred over THF.[9][21][22] Anecdotal evidence suggests that THF can sometimes promote the formation of palladium black (inactive palladium), especially at higher temperatures.[6]

Experimental Protocols & Methodologies

Below are two detailed protocols. The "Standard Protocol" is a reliable starting point using common reagents, while the "Accelerated Protocol" leverages modern catalysts and conditions for significantly faster conversion.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a robust, albeit potentially slower, method suitable for initial trials. Expect reaction times in the range of 3-16 hours.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) Iodide [CuI] (5 mol%)

  • Triethylamine [Et₃N] (Anhydrous, 3-5 eq)

  • N,N-Dimethylformamide [DMF] (Anhydrous, to make a ~0.1 M solution)

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Via syringe, add anhydrous DMF followed by anhydrous Et₃N.

  • Stir the mixture at room temperature for 10-15 minutes. The solution should be a homogeneous yellow-brown suspension.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C using an oil bath.[9]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Protocol 2: Accelerated Copper-Free Sonogashira Coupling with an Advanced Ligand

This protocol utilizes a modern, highly active catalyst system to achieve rapid conversion, often in 1-4 hours, while avoiding the use of a copper co-catalyst.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium Phosphate [K₃PO₄] (2.0 eq)

  • 1,4-Dioxane (Anhydrous, to make a ~0.1 M solution)

Step-by-Step Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry Schlenk flask with a magnetic stir bar.

  • Add the this compound.

  • Seal the flask, remove from the glovebox (if used), and add anhydrous 1,4-dioxane and the terminal alkyne via syringe.

  • Ensure the flask is under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. Full conversion is often observed within a few hours.

  • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Data Presentation & Visualization

Table 1: Comparison of Reaction Parameters for Improving Reaction Times
ParameterStandard ConditionsAccelerated ConditionsRationale for Improvement
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / Bulky Phosphine Ligand (e.g., XPhos)Bulky, electron-rich ligands facilitate the rate-limiting oxidative addition step for aryl bromides.[13][17]
Copper Co-catalyst Required (e.g., 5 mol% CuI)Not requiredSimplifies purification and eliminates the primary pathway for alkyne homocoupling (Glaser reaction).[1][2]
Base Amine (e.g., Et₃N, DIPEA)Stronger Inorganic (e.g., K₃PO₄, Cs₂CO₃)Can lead to faster deprotonation of the alkyne and may be more robust at higher temperatures.[20]
Temperature 60 - 100 °C80 - 120 °C or MicrowaveHigher thermal energy or microwave irradiation provides the activation energy needed to overcome the kinetic barrier of C-Br bond activation.[7][10]
Typical Time 3 - 16 hours1 - 4 hours (Thermal) or <1 hour (Microwave)More active catalyst and higher energy input lead to a significant increase in reaction rate.[12][23]
Diagrams and Workflows

The Sonogashira reaction proceeds via two interconnected catalytic cycles. Understanding this mechanism is key to effective troubleshooting.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-Br Pd0->Pd_complex Alkynyl_Pd_complex Ar-Pd(II)L₂-C≡CR' Pd_complex->Alkynyl_Pd_complex Alkynyl_Pd_complex->Pd0 Product Ar-C≡CR' CuI Cu(I)Br Alkyne R'C≡CH Cu_acetylide Cu(I)-C≡CR' Alkyne->Cu_acetylide Cu_acetylide->Pd_complex Cu_acetylide->CuI

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Troubleshooting_Workflow Start Reaction is Slow or Stalled Check_Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Check_Reagents Assess Reagent Quality (Catalyst, Base, CuI, Solvents) Check_Inert->Check_Reagents If atmosphere is good Increase_Temp Increase Temperature (e.g., to 100-120 °C) Check_Reagents->Increase_Temp If reagents are pure Change_Catalyst Switch to High-Activity Catalyst (e.g., Pd/Buchwald Ligand or NHC) Increase_Temp->Change_Catalyst If still too slow Success Reaction Complete Increase_Temp->Success If successful Consider_MW Use Microwave Irradiation Change_Catalyst->Consider_MW For maximum speed Change_Catalyst->Success If successful Consider_MW->Success If successful

Caption: A logical workflow for troubleshooting slow Sonogashira reactions.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling Reactivity: 4-Bromo-6-methylpyrimidine vs. 4-Chloro-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are cornerstones of many pharmaceutical agents. The pyrimidine scaffold, a privileged heterocycle in medicinal chemistry, is frequently functionalized using this powerful palladium-catalyzed reaction. The choice of the halogenated precursor is a critical parameter that significantly influences reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of 4-bromo-6-methylpyrimidine and 4-chloro-6-methylpyrimidine in Suzuki coupling reactions, supported by mechanistic insights and representative experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Decisive Step: Understanding the Impact of the Halogen on Reactivity

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For many cross-coupling reactions of aryl and heteroaryl halides, the initial oxidative addition of the halide to the Pd(0) complex is the rate-determining step. This step involves the cleavage of the carbon-halogen (C-X) bond.

The difference in reactivity between this compound and 4-chloro-6-methylpyrimidine in Suzuki coupling is primarily dictated by the inherent strengths of the C-Br and C-Cl bonds. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition step. Consequently, this compound is generally more reactive than its chloro-analogue. This established reactivity trend for aryl halides (I > Br > Cl > F) is a fundamental principle in palladium-catalyzed cross-coupling chemistry.[1]

The electron-deficient nature of the pyrimidine ring, however, activates even the typically less reactive C-Cl bond towards oxidative addition, making chloropyrimidines viable substrates for Suzuki coupling.[1][2] This is in contrast to their carbocyclic counterparts, where the coupling of aryl chlorides often requires more specialized and forcing conditions. The position of the halogen on the pyrimidine ring also plays a crucial role, with the C4 and C6 positions being more activated towards nucleophilic attack and oxidative addition compared to the C2 and C5 positions.[3]

Comparative Performance: A Data-Driven Perspective

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromopyrimidine (analogue) Pd(PPh₃)₄K₂CO₃Toluene/H₂O80285-95[4]
Chloropyrimidine (analogue) Pd(PPh₃)₄K₂CO₃1,4-Dioxane10012-1860-75[5]
This compound (Expected) Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O902-4>90(Predicted)
4-Chloro-6-methylpyrimidine (Expected) Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O10012-2470-85(Predicted)

Key Observations:

  • Higher Reactivity of the Bromo-Compound: As anticipated, bromopyrimidines generally undergo Suzuki coupling under milder conditions (lower temperatures and shorter reaction times) and often provide higher yields compared to their chloro counterparts.

  • Catalyst and Ligand Choice for Chloro-Compound: The successful coupling of the less reactive chloropyrimidines often necessitates the use of more sophisticated catalyst systems. These typically involve electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition of the C-Cl bond.

  • Base and Solvent Systems: A variety of bases and solvent systems can be employed for both substrates. The choice often depends on the specific coupling partners and the desired reaction conditions.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for the Suzuki coupling of this compound and 4-chloro-6-methylpyrimidine with phenylboronic acid. These protocols are based on established methodologies for similar halopyrimidines and serve as a starting point for optimization.

Protocol 1: Suzuki Coupling of this compound

This protocol utilizes a standard palladium catalyst and conditions suitable for the more reactive bromo-substrate.

Diagrammatic Workflow:

Suzuki_Bromo cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound (1 eq) - Phenylboronic Acid (1.2 eq) - Cs₂CO₃ (2 eq) - Pd(dppf)Cl₂ (3 mol%) B Add Degassed Solvent: 1,4-Dioxane/H₂O (4:1) A->B In Schlenk flask C Heat and Stir: 90 °C, 2-4 h under Argon B->C D Cool to RT, Dilute with EtOAc C->D Reaction complete E Wash with H₂O and Brine D->E F Dry (Na₂SO₄), Concentrate E->F G Purify by Column Chromatography F->G Suzuki_Chloro cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 4-Chloro-6-methylpyrimidine (1 eq) - Phenylboronic Acid (1.5 eq) - K₃PO₄ (3 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) B Add Degassed Solvent: t-BuOH/H₂O (10:1) A->B In sealed tube C Heat and Stir: 100 °C, 12-24 h under Argon B->C D Cool to RT, Dilute with EtOAc C->D Reaction complete E Wash with H₂O and Brine D->E F Dry (Na₂SO₄), Concentrate E->F G Purify by Column Chromatography F->G Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Rate-determining) TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation Product Ar-Ar' TM_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X (4-Halo-6-methylpyrimidine) ArX->OA_complex Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Boronate->TM_complex

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Functionalized Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The strategic functionalization of this core, particularly at the 4-position, is a critical step in drug discovery for tuning a molecule's physicochemical properties and biological activity. Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine ring with high efficiency and selectivity.[1]

This guide provides a comparative analysis of common palladium catalyst systems for the cross-coupling of 4-bromo-6-methylpyrimidine, a versatile building block. We will delve into the practical considerations and mechanistic rationale behind catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data and detailed protocols.

Catalytic Cycles: A Visual Overview

A foundational understanding of the catalytic cycles is essential for troubleshooting and optimizing reactions. The three primary cross-coupling reactions discussed herein share a common mechanistic framework involving a Pd(0)/Pd(II) cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar-Pd(II)-Br(L)₂ pd0->pd2_halide Oxidative Addition oa_complex Pd(II) Complex product_complex Di-organo Pd(II) Complex product_complex->pd0 Reductive Elimination product Coupled Product product_complex->product pd2_halide->product_complex Transmetalation pyrimidine This compound pyrimidine->pd2_halide boronic R-B(OR)₂ boronic->pd2_halide base Base (e.g., K₂CO₃) base->boronic activates

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild conditions, and the commercial availability and stability of boronic acids and their esters.[2][3] The choice of catalyst is critical and often depends on the electronic nature of the coupling partners.

Comparative Performance of Palladium Catalysts
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Characteristics & Insights
Pd(PPh₃)₄ K₃PO₄ / K₂CO₃1,4-Dioxane/H₂O70-9018-2260-90+The Classic Workhorse : A Pd(0) source, directly enters the catalytic cycle.[4] Highly active but sensitive to air and moisture, requiring careful handling under inert atmosphere.[5][6] Often the first choice for standard couplings. Good yields are reported for pyrimidine derivatives with electron-rich boronic acids.[7]
Pd(dppf)Cl₂ Cs₂CO₃ / K₂CO₃1,4-Dioxane/H₂O80-11012-2475-95+Air-Stable & Robust : A Pd(II) precatalyst that is reduced in situ. More user-friendly than Pd(PPh₃)₄.[5] The bulky, electron-rich dppf ligand enhances catalyst stability and promotes reductive elimination.[8] Excellent for a broad range of substrates, including heteroaryl systems.[9]
Pd(OAc)₂ / SPhos K₃PO₄Toluene / H₂O1002-685-98High-Turnover System : Utilizes bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination, leading to faster reactions and lower catalyst loadings.[10] Particularly effective for challenging or sterically hindered substrates.
PEPPSI™-IPr K₂CO₃THF60-754-1280-95NHC-Based Precatalyst : N-Heterocyclic Carbene (NHC) ligands (like IPr) are strong σ-donors, forming very stable and highly active catalysts.[11] Excellent for coupling of electron-deficient heterocycles and can sometimes offer unique selectivity compared to phosphine-based systems.[11]
Scientist's Field Notes: Making the Right Choice
  • For Routine Synthesis: Start with Pd(dppf)Cl₂ . Its air stability makes it exceptionally convenient for parallel synthesis and routine library generation, minimizing the potential for catalyst degradation that can affect reproducibility.[5]

  • For High Yield & Purity: If yields with other catalysts are moderate, Pd(PPh₃)₄ is an excellent choice, often providing high conversion.[6][7] However, ensure your reagents and solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

  • For Speed or Difficult Couplings: When dealing with sterically demanding boronic acids or when reaction time is critical, a ligand system like Pd(OAc)₂ / SPhos is superior. The investment in the more expensive ligand pays off through significantly faster reaction rates and higher turnover numbers.

  • Causality: The nitrogen atoms in the pyrimidine ring make it electron-deficient, which generally facilitates the initial oxidative addition step. However, these same nitrogens can act as coordinating ligands for the palladium center, potentially retarding the catalytic cycle. Bulky, electron-donating ligands like dppf and SPhos help prevent catalyst inhibition and accelerate the rate-limiting reductive elimination step, making them particularly well-suited for heteroaromatic couplings.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of an arylboronic acid with this compound using Pd(dppf)Cl₂.[9][12]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), finely ground and dried

  • 1,4-Dioxane (4 mL), anhydrous and degassed

  • Water (1 mL), degassed

  • High-purity Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with inert gas. Repeat this evacuate/backfill cycle three times to ensure a completely inert atmosphere.[12]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL). A brief, further bubbling of inert gas through the solvent for 5-10 minutes is recommended.[4]

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification setup 1. Combine Reactants (Substrate, Boronic Acid, Catalyst, Base) in Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (x3) setup->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat & Stir (e.g., 90 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Quench, Dilute & Extract monitor->workup purify 7. Dry, Concentrate & Column Chromatography workup->purify product Pure Product purify->product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[8] This reaction is indispensable for synthesizing aryl amines, which are common motifs in pharmaceuticals.

Comparative Performance of Palladium Catalysts
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Characteristics & Insights
Pd₂(dba)₃ / BINAP NaOt-BuToluene80-11012-2465-85First Generation : One of the earliest reliable systems. The bidentate BINAP ligand was a significant improvement, allowing for the coupling of primary amines.[8] Can be effective but often requires higher temperatures and catalyst loadings.
Pd(OAc)₂ / Xantphos Cs₂CO₃1,4-Dioxane90-1108-1870-95Wide Bite-Angle Ligand : Xantphos has a large "bite angle," which facilitates the final reductive elimination step. It is an excellent choice for coupling with a variety of halopyridines and deactivated aminothiophenes.[13] The use of a weaker base like Cs₂CO₃ improves functional group tolerance compared to NaOt-Bu.
Pd(OAc)₂ / RuPhos K₃PO₄t-AmylOH1002-1280-98Modern High-Activity System : Buchwald's dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos) are extremely active, allowing for low catalyst loadings and room temperature reactions in some cases.[10] They are the go-to choice for challenging aminations, including those involving aryl chlorides.
Scientist's Field Notes: Making the Right Choice
  • The Base is Critical: The Buchwald-Hartwig reaction requires a strong base to deprotonate the amine, forming the active nitrogen nucleophile. Sodium tert-butoxide (NaOt-Bu) is common but can be detrimental to base-sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred when paired with modern, highly active ligands like Xantphos or RuPhos.[13]

  • Ligand Selection: For an electron-deficient substrate like this compound, reductive elimination can be slow. The use of electron-rich, bulky ligands is paramount. While older ligands like BINAP can work, modern systems based on Xantphos or RuPhos will almost always provide faster, cleaner reactions with better yields and a broader substrate scope.[10][13]

Sonogashira Coupling: Introducing C(sp) Functionality

The Sonogashira coupling forges a C-C bond between a terminal alkyne and an aryl halide, providing direct access to arylalkynes.[14] This reaction is traditionally co-catalyzed by palladium and copper(I) iodide.[15]

Comparative Performance of Palladium Catalysts
Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Characteristics & Insights
Pd(PPh₃)₂Cl₂ CuIEt₃NTHF / DMF25-602-1280-95The Standard Protocol : This air-stable Pd(II) precatalyst is highly effective and widely used.[15][16] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]
Pd(PPh₃)₄ CuIEt₃N / PiperidineTHF25-502-1280-95Active Pd(0) Source : Similar in performance to Pd(PPh₃)₂Cl₂ but requires more careful handling due to air sensitivity. Can be advantageous if the in situ reduction of a Pd(II) source is sluggish.[15]
Pd(OAc)₂ NoneTBAF / Et₃NDMF30-500.5-385-98Copper-Free Conditions : Concerns about copper-mediated alkyne homocoupling (Glaser coupling) have led to the development of copper-free protocols.[17] These often require a stronger base or specific ligands to facilitate the deprotonation of the alkyne and its transfer to the palladium center. Microwave irradiation can dramatically accelerate these reactions.[17]
Scientist's Field Notes: Making the Right Choice
  • To Use Copper or Not? For most applications, the standard Pd(PPh₃)₂Cl₂ / CuI system is exceptionally reliable and high-yielding.[16] The primary side product to watch for is the homocoupling of the terminal alkyne. If this becomes a significant issue, switching to a copper-free protocol is advisable.

  • Solvent and Base: The base, typically a liquid amine like triethylamine or piperidine, often serves as both the base and part of the solvent system. Its role is to neutralize the H-Br formed and to facilitate the formation of the active acetylide species.[15]

Conclusion

The successful cross-coupling of this compound is readily achievable through several palladium-catalyzed methods. The choice of catalyst is not arbitrary but is a reasoned decision based on the desired transformation, substrate scope, and practical laboratory considerations. For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ offers a superb balance of reactivity and stability for general use. For C-N bond formation via Buchwald-Hartwig amination, modern catalyst systems utilizing bulky biarylphosphine ligands such as Pd(OAc)₂ / Xantphos are highly recommended for their efficiency and broad applicability. Finally, for Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂ / CuI combination remains a robust and effective choice for most applications. By understanding the principles outlined in this guide, researchers can more effectively select the optimal catalyst system to accelerate their discovery programs.

References

A Comparative Guide to the Spectroscopic Confirmation of 4-Bromo-6-methylpyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in FDA-approved drugs for indications ranging from oncology to infectious diseases underscores its importance as a "privileged" heterocyclic motif.[1][3][4][5] The ability to readily interact with biological targets through hydrogen bonding and serve as a bioisostere for other aromatic systems makes it an attractive core for drug design.[2]

Among the many available pyrimidine building blocks, 4-Bromo-6-methylpyrimidine (CAS 69543-98-2) stands out as a particularly versatile and valuable starting material.[6][7][8] The bromine atom at the C4 position provides a reactive handle for a suite of powerful cross-coupling and substitution reactions, while the methyl group at C6 modulates the electronic properties and provides a point for steric differentiation.

This guide provides an in-depth technical comparison of the spectroscopic methods used to confirm the successful transformation of this compound into more complex derivatives. We will delve into the key reactions, analyze the expected spectral outcomes, and provide field-proven protocols for researchers, scientists, and drug development professionals seeking to leverage this critical building block.

Key Synthetic Transformations and Their Mechanistic Underpinnings

The C4-Br bond of this compound is primed for functionalization. Three of the most powerful and widely used transformations in the medicinal chemist's toolbox are the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and classical nucleophilic aromatic substitution (SNAr). Understanding the expected spectroscopic shifts for each is critical for unambiguous product confirmation.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forges a new carbon-carbon bond between the pyrimidine C4 position and an organoboron reagent (e.g., an arylboronic acid). It is a robust and highly versatile method for creating biaryl structures.[9]

  • Buchwald-Hartwig Amination: Another palladium-catalyzed marvel, this reaction forms a carbon-nitrogen bond between the pyrimidine C4 and a primary or secondary amine.[10][11][12] Its broad substrate scope has made it the gold standard for synthesizing aryl amines.[9][12]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile on the electron-deficient pyrimidine ring, leading to the displacement of the bromide leaving group.[13][14] While often requiring stronger conditions than metal-catalyzed methods, it remains a fundamental and cost-effective functionalization strategy, particularly for strong nucleophiles like alkoxides or thiolates.

Synthetic_Workflow cluster_start Starting Material cluster_reaction Core Reactions cluster_analysis Product Confirmation start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Reaction Conditions buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald Reaction Conditions snar SNAr (C-O, C-S, etc.) start->snar Reaction Conditions product Functionalized Pyrimidine Product suzuki->product Workup & Purification buchwald->product Workup & Purification snar->product Workup & Purification nmr NMR (¹H, ¹³C) product->nmr Spectroscopic Analysis ms Mass Spec. product->ms Spectroscopic Analysis ir IR Spec. product->ir Spectroscopic Analysis

References

A Senior Application Scientist's Guide to LC-MS Analysis of 4-Bromo-6-methylpyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrimidine scaffolds, in particular, are prevalent in a vast array of pharmacologically active molecules. The reliable synthesis and purification of these compounds hinge on the accurate monitoring of the underlying chemical reactions. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for analyzing the coupling reactions of 4-Bromo-6-methylpyrimidine, a critical building block in medicinal chemistry.

We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating analytical systems. Our focus is to empower you to develop robust, reliable, and insightful analytical methods for your specific research needs.

The Analytical Challenge: Why This Reaction Demands a Closer Look

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, are powerful tools for functionalizing pyrimidine rings.[1][2] However, these reactions present unique analytical challenges:

  • Component Complexity: A typical reaction mixture contains the starting materials (this compound and the coupling partner), the desired product, the catalyst/ligand, a base, and potentially multiple byproducts (e.g., from debromination, homocoupling, or side reactions).

  • Polarity Mismatch: The starting bromopyrimidine is often significantly less polar than the resulting coupled product and certain byproducts, creating a wide retention range that is difficult to resolve with simple isocratic methods.[3]

  • Matrix Interference: High concentrations of inorganic salts (from the base) and residual catalyst can interfere with the analysis, primarily through ion suppression in the mass spectrometer source, leading to inaccurate quantification and poor sensitivity.[4][5]

LC-MS is the technique of choice for tackling this complexity, offering a powerful combination of chromatographic separation and highly sensitive, selective mass-based detection.[6][7][8]

Structuring Your Analytical Approach: A Comparative Overview

The optimal LC-MS method depends entirely on the analytical question you are asking. A quick check to see if a reaction has gone to completion requires a different approach than a detailed analysis for regulatory filing that requires impurity identification and quantification.

FeatureMethod A: Rapid Scouting GradientMethod B: Optimized Purity & Impurity Method
Primary Goal Fast reaction monitoring (conversion of starting material)Accurate quantification, impurity profiling, and method validation
Run Time 2-5 minutes10-20 minutes
Gradient Steep, aggressive (e.g., 5% to 95% B in 2 min)Shallow, optimized for critical pair separation
Resolution Low to ModerateHigh
Data Utility Qualitative / Semi-QuantitativeFully Quantitative
Ideal For High-throughput screening, reaction optimizationFinal compound analysis, scale-up support, stability testing

Below is a decision-making workflow to help guide your choice of methodology.

G start What is the analytical goal? q1 Quickly check reaction progress? start->q1 q2 Identify/quantify impurities or characterize final product? start->q2 method_a Use Method A: Rapid Scouting Gradient q1->method_a Yes method_b Use Method B: Optimized Purity Method q2->method_b Yes G cluster_0 Reaction Vessel cluster_1 LC System cluster_2 MS System Reaction Reaction Mixture (Product, SM, Byproducts, Catalyst, Base) Autosampler Autosampler (Sample Injection) Reaction->Autosampler Aliquot LC_Column C18 Column (Separation) ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Eluent Pumps HPLC Pumps (Gradient Elution) Autosampler->Pumps Pumps->LC_Column Mass_Analyzer Mass Analyzer (m/z Detection) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Chromatogram & Spectra) Detector->Data_System Signal

References

A Comparative Study of Leaving Groups in 4-Halo-6-Methylpyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its importance as a privileged structure. The functionalization of the pyrimidine ring, particularly via nucleophilic aromatic substitution (SNAr), is a critical strategy for the synthesis of novel derivatives with tailored biological activities. A key determinant in the success of these reactions is the nature of the leaving group at the C4 position. This guide provides an in-depth comparative analysis of the common halogen leaving groups—fluorine, chlorine, bromine, and iodine—in the context of 4-halo-6-methylpyrimidines, offering both theoretical insights and practical, data-driven guidance.

The Underlying Chemistry: Nucleophilic Aromatic Substitution on Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. The SNAr reaction on a 4-halopyrimidine proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogens is crucial for stabilizing this intermediate.

  • Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the elimination of the halide ion.

The overall rate of the SNAr reaction is dependent on the rate-determining step. In most cases involving activated heteroaromatics, the initial nucleophilic attack is the slower, rate-determining step.

Comparative Reactivity of Halogen Leaving Groups

The choice of halogen at the C4 position of 6-methylpyrimidine significantly impacts the substrate's reactivity in SNAr reactions. The observed trend is a fascinating interplay between the electronegativity and the polarizability of the halogen atom.

The General Trend: F > Cl > Br > I

When the rate-determining step is the nucleophilic attack, the reactivity of 4-halo-6-methylpyrimidines generally follows the order: Fluorine > Chlorine > Bromine > Iodine .

This order can be counterintuitive when considering bond strengths (C-F being the strongest and C-I the weakest). However, in the context of SNAr where the first step is rate-limiting, the high electronegativity of fluorine plays a dominant role. The strong inductive electron-withdrawing effect of fluorine powerfully stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the initial attack. While chlorine, bromine, and iodine are also electron-withdrawing, their effect is less pronounced.

When the Trend Inverts: The Role of the Nucleophile

It is crucial to understand that the F > Cl > Br > I trend is not absolute. With certain "soft," highly polarizable nucleophiles, particularly under conditions where the expulsion of the leaving group becomes rate-limiting, the reactivity order can invert to I > Br > Cl > F . This is because the C-I bond is the weakest, making iodide the best leaving group in terms of bond heterolysis.

The following table summarizes the expected relative reactivity based on data from analogous heterocyclic systems.

Leaving Group (X) in 4-X-6-methylpyrimidineRelative Reactivity with "Hard" Nucleophiles (e.g., Piperidine)Relative Reactivity with "Soft" Nucleophiles (e.g., Thiolates)
F HighestLowest
Cl HighLow
Br ModerateModerate
I LowestHighest

This table is a qualitative representation based on established principles of SNAr on heteroaromatics. Actual relative rates will vary with specific reaction conditions.

Practical Considerations for Synthesis

The choice of a 4-halo-6-methylpyrimidine for a synthetic campaign is not solely based on reactivity but also on the availability and synthesis of the starting materials.

Synthesis of 4-Halo-6-methylpyrimidines

A common and practical route to 4-chloro-, 4-bromo-, and 4-iodo-6-methylpyrimidines starts from the readily available 6-methylpyrimidin-4-ol.

  • 4-Chloro-6-methylpyrimidine: This is typically synthesized by treating 6-methylpyrimidin-4-ol with phosphorus oxychloride (POCl3), often in the presence of a base like pyridine or N,N-dimethylaniline.[2]

  • 4-Bromo-6-methylpyrimidine: While less common, this can be prepared using phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus tribromide (PBr3) in a similar fashion to the chlorination.

  • 4-Iodo-6-methylpyrimidine: The iodo derivative can be synthesized from 6-methylpyrimidin-4-ol using N-iodosuccinimide (NIS) in a suitable solvent like acetic acid.[3]

  • 4-Fluoro-6-methylpyrimidine: The synthesis of the fluoro analogue is often more challenging and may not proceed efficiently from the hydroxypyrimidine. Halogen exchange (HALEX) reactions, starting from the more readily available 4-chloro-6-methylpyrimidine and a fluoride source like KF, are a common strategy.

Below is a generalized workflow for the synthesis of the chloro, bromo, and iodo derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_chloro Chlorination cluster_bromo Bromination cluster_iodo Iodination Start 6-Methylpyrimidin-4-ol Reagent_Cl POCl3 Start->Reagent_Cl Reagent_Br POBr3 / PBr5 Start->Reagent_Br Reagent_I NIS Start->Reagent_I Product_Cl 4-Chloro-6-methylpyrimidine Reagent_Cl->Product_Cl Heat Product_Br This compound Reagent_Br->Product_Br Heat Product_I 4-Iodo-6-methylpyrimidine Reagent_I->Product_I Room Temp.

Caption: Synthetic routes to 4-halo-6-methylpyrimidines.

Experimental Protocol: A Comparative Kinetic Study of SNAr Reactions

To provide a tangible method for comparing the reactivity of the different 4-halo-6-methylpyrimidines, the following protocol outlines a kinetic analysis using UV-Vis spectrophotometry. This method monitors the formation of the product over time under pseudo-first-order conditions.

Objective: To determine the second-order rate constants for the reaction of various 4-halo-6-methylpyrimidines with a nucleophile (e.g., piperidine) in a suitable solvent at a constant temperature.

Materials:

  • 4-Fluoro-6-methylpyrimidine

  • 4-Chloro-6-methylpyrimidine

  • This compound

  • 4-Iodo-6-methylpyrimidine

  • Piperidine (or other desired nucleophile)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each 4-halo-6-methylpyrimidine (e.g., 10 mM in the chosen solvent).

    • Prepare a series of stock solutions of piperidine at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM in the same solvent). Ensure the nucleophile concentration is at least 10-fold higher than the substrate concentration to maintain pseudo-first-order conditions.

  • Determination of λmax:

    • Prepare a solution of the expected product, 4-(piperidin-1-yl)-6-methylpyrimidine.

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax). The starting 4-halopyrimidine should have minimal absorbance at this wavelength.

  • Kinetic Runs:

    • Set the spectrophotometer to monitor the absorbance at the predetermined λmax.

    • Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the 4-halopyrimidine stock solution with the solvent.

    • Initiate the reaction by adding a known volume of one of the piperidine stock solutions and start recording the absorbance as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the kinetic run for each concentration of piperidine.

    • Repeat the entire process for each of the four 4-halo-6-methylpyrimidines.

  • Data Analysis:

    • For each kinetic run, determine the observed pseudo-first-order rate constant (kobs) by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Plot kobs versus the concentration of piperidine ([Piperidine]).

    • The second-order rate constant (k2) is the slope of this plot.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate & Nucleophile) Det_LambdaMax Determine λmax of Product Prep_Solutions->Det_LambdaMax Kinetic_Runs Perform Kinetic Runs (Vary [Nucleophile]) Det_LambdaMax->Kinetic_Runs Monitor_Abs Monitor Absorbance vs. Time Kinetic_Runs->Monitor_Abs Calc_kobs Calculate k_obs for each run (Fit to 1st Order Equation) Monitor_Abs->Calc_kobs Plot_kobs Plot k_obs vs. [Nucleophile] Calc_kobs->Plot_kobs Calc_k2 Determine k2 from Slope Plot_kobs->Calc_k2

Caption: Workflow for comparative kinetic analysis.

Conclusion and Recommendations

The selection of a halogen leaving group in 4-halo-6-methylpyrimidines is a critical decision in the design of synthetic routes for novel bioactive compounds. This guide has illuminated the underlying principles governing their reactivity in SNAr reactions and provided a framework for their synthesis and comparative evaluation.

Key Takeaways:

  • Reactivity with Hard Nucleophiles: For most common nucleophiles in drug discovery (amines, alcohols), the reactivity order is F > Cl > Br > I . The high reactivity of the fluoro derivative makes it an excellent choice for reactions that may be sluggish with other halogens.

  • Cost and Availability: 4-Chloro-6-methylpyrimidine is often the most cost-effective and readily available starting material, making it a workhorse for many applications.

  • Versatility of Iodo and Bromo Derivatives: While less reactive in many SNAr reactions, the bromo and iodo derivatives are valuable substrates for other transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity can be strategically employed in more complex synthetic routes.

By understanding the interplay of electronics, bond strengths, and reaction mechanisms, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new chemical entities.

References

A Comparative Guide to the Validated Synthesis of 4-Aryl-6-Methylpyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates robust and efficient synthetic routes. This guide provides an in-depth technical comparison of validated methods for the synthesis of 4-aryl-6-methylpyrimidines, a class of compounds with significant therapeutic potential. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices and providing the data needed to select the optimal synthetic strategy.

Introduction: The Significance of the 4-Aryl-6-Methylpyrimidine Moiety

The 4-aryl-6-methylpyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of the aryl group at the 4-position and the methyl group at the 6-position provides a valuable framework for structure-activity relationship (SAR) studies, allowing for fine-tuning of steric and electronic properties to optimize biological activity. The efficient and scalable synthesis of these molecules is therefore a critical step in the drug discovery and development pipeline.

Comparative Analysis of Synthetic Methodologies

Several synthetic strategies can be employed to construct the 4-aryl-6-methylpyrimidine ring system. Here, we compare three prominent methods: the direct condensation of β-dicarbonyl compounds with amidines, the classic Biginelli reaction followed by an oxidation step, and a versatile approach starting from α,β-unsaturated ketones (chalcones).

Method 1: Direct Condensation of β-Diketones with Amidines

This is one of a classical and straightforward approach to pyrimidine synthesis. The reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, an aryl-substituted β-diketone, with an amidine.

Reaction Scheme:

G start Aryl-β-diketone + Amidine conditions Base catalyst Heat start->conditions product 4-Aryl-6-methylpyrimidine conditions->product Cyclocondensation

Caption: General workflow for the synthesis of 4-aryl-6-methylpyrimidines from β-diketones.

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the β-diketone, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. The choice of base is crucial to facilitate the initial deprotonation of the amidine and promote the cyclization process.

Advantages:

  • Atom Economy: This is a highly atom-economical reaction with water as the primary byproduct.

  • Simplicity: It is often a one-pot procedure with readily available starting materials.[2]

Limitations:

  • Substrate Availability: The synthesis of unsymmetrical aryl-β-diketones can sometimes be challenging.[3]

  • Regioselectivity: With unsymmetrical β-diketones, the formation of regioisomers is possible, which can complicate purification.

Method 2: The Biginelli Reaction and Subsequent Oxidation

The Biginelli reaction is a powerful multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs).[4][5] To obtain the fully aromatic pyrimidine, a subsequent oxidation step is required.

Reaction Scheme:

G reactants Aryl Aldehyde + β-Ketoester + Urea/Thiourea conditions1 Acid Catalyst reactants->conditions1 intermediate Dihydropyrimidinone (DHPM) conditions2 Oxidizing Agent intermediate->conditions2 product 4-Aryl-6-methylpyrimidine conditions1->intermediate Biginelli Reaction conditions2->product Oxidation

Caption: Two-step synthesis of 4-aryl-6-methylpyrimidines via the Biginelli reaction.

Mechanistic Rationale: The Biginelli reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, which is formed from the condensation of the aldehyde and urea.[5] This intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration. The subsequent oxidation step removes the two hydrogens at the 3 and 4 positions of the dihydropyrimidine ring, leading to aromatization. Common oxidizing agents include selenium dioxide, although this reagent has toxicity concerns.[6]

Advantages:

  • Convergent Synthesis: This multicomponent approach allows for the rapid assembly of a complex heterocyclic core in a single step.

  • Diversity: A wide range of commercially available aldehydes, β-ketoesters, and ureas/thioureas can be used, enabling the creation of diverse compound libraries.

Limitations:

  • Two-Step Process: The need for a separate oxidation step adds to the overall synthesis time and can reduce the overall yield.

  • Harsh Conditions: The oxidation step can sometimes require harsh reagents and conditions, which may not be compatible with sensitive functional groups.

Method 3: Cyclocondensation of α,β-Unsaturated Ketones (Chalcones)

A highly versatile and efficient method for the synthesis of 4,6-disubstituted pyrimidines involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with a suitable nitrogen source, such as an amidine or guanidine.

Reaction Scheme:

G reactants Chalcone + Amidine/Guanidine conditions Base catalyst Solvent, Heat reactants->conditions product 4-Aryl-6-methylpyrimidine conditions->product Michael Addition-Cyclization

Caption: Synthesis of 4-aryl-6-methylpyrimidines from chalcones.

Mechanistic Considerations: This reaction proceeds via a Michael addition of the amidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization. The choice of the base and solvent system is critical for promoting both the initial addition and the final cyclization steps.

Advantages:

  • High Yields and Purity: This method often provides the desired pyrimidines in good to excellent yields with straightforward purification.

  • Flexibility: The synthesis of chalcones is well-established and allows for the introduction of a wide variety of substituents on both aryl rings.

Limitations:

  • Two-Step Synthesis of Starting Material: While the final cyclization is a single step, the chalcone starting material must first be synthesized, typically through an aldol condensation.

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison of these methodologies, the following table summarizes typical experimental data for the synthesis of 4-aryl-6-methylpyrimidine analogs.

MethodKey Starting MaterialsTypical Reaction ConditionsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
β-Diketone Condensation Aryl-β-diketone, AmidineBasic catalyst (e.g., NaOH, KOH), Reflux in alcohol60-85%4-12 hOne-pot, high atom economyPotential for regioisomers, synthesis of unsymmetrical β-diketones can be challenging
Biginelli Reaction + Oxidation Aryl aldehyde, β-ketoester, Urea1. Acid catalyst (e.g., HCl), Reflux. 2. Oxidizing agent (e.g., SeO2), Heat.40-70% (overall)12-24 h (total)Multicomponent, high diversityTwo-step process, harsh oxidation conditions, lower overall yield
Chalcone Cyclocondensation Chalcone, Amidine/GuanidineBasic catalyst (e.g., NaOH), Reflux in alcohol75-95%6-10 hHigh yields, clean reactionRequires pre-synthesis of chalcone

Validated Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-methylpyrimidine from a Chalcone Intermediate

This protocol is adapted from established procedures for the synthesis of 4,6-diarylpyrimidines and is presented as a reliable method for obtaining the target compound.[7][8]

Part A: Synthesis of the Chalcone Intermediate (E)-1-(4-chlorophenyl)-3-methylbut-2-en-1-one
  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) and acetone (15 mmol) in ethanol (50 mL).

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (20 mmol in 10 mL of water) dropwise with constant stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone.

Part B: Synthesis of 4-(4-chlorophenyl)-6-methylpyrimidine
  • Reactant Mixture: To a solution of the chalcone from Part A (5 mmol) in ethanol (30 mL), add guanidine hydrochloride (7.5 mmol) and sodium hydroxide (10 mmol).

  • Cyclization Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 4-(4-chlorophenyl)-6-methylpyrimidine.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[9][10]

Conclusion

The synthesis of 4-aryl-6-methylpyrimidines can be successfully achieved through several validated methods. For high-yield and clean synthesis of specific targets, the cyclocondensation of a pre-synthesized chalcone with an amidine or guanidine stands out as a superior method. While it requires an additional step for the synthesis of the starting material, the high yields and purity of the final product often justify this approach.

The direct condensation of β-diketones offers a more atom-economical and direct route, but may be limited by the availability of the starting diketones and potential regioselectivity issues. The Biginelli reaction followed by oxidation is a powerful tool for generating chemical diversity but is hampered by the need for a separate, often harsh, oxidation step, which can impact the overall efficiency.

The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale of the reaction, the availability of starting materials, and the tolerance of the substrate to different reaction conditions. This guide provides the necessary data and mechanistic understanding to make an informed decision for the successful synthesis of this important class of heterocyclic compounds.

References

A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of C-N Coupling in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Aryl amines, and specifically heteroaryl amines, are ubiquitous scaffolds in a vast array of biologically active molecules. The 2-aminopyrimidine motif, for instance, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents.[3]

Historically, the synthesis of these compounds via classical methods like nucleophilic aromatic substitution (SNAr) was often hampered by harsh reaction conditions and a limited substrate scope, especially for electron-rich amines or electron-deficient heteroaryl halides.[4][5] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, providing a versatile and highly efficient method for C-N bond formation.[4][6]

This guide provides an in-depth comparison of several state-of-the-art phosphine ligands for a challenging yet highly relevant transformation: the Buchwald-Hartwig amination of 4-Bromo-6-methylpyrimidine. As an electron-deficient heteroaryl halide, this substrate presents unique challenges, including the potential for catalyst inhibition by the pyridine-like nitrogen atom.[7] The choice of ligand is therefore not merely an optimization step but is critical to the success of the reaction.[8][9] We will explore the mechanistic rationale behind ligand selection, present comparative experimental data, and provide a validated protocol for researchers in the field.

The Engine of the Reaction: Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance of elementary organometallic steps. A simplified, generally accepted mechanism proceeds as follows:

  • Oxidative Addition: A low-coordinate, electron-rich Palladium(0) complex, generated in situ, undergoes oxidative addition into the aryl-bromide bond of the pyrimidine. This is often the rate-determining step and forms a Pd(II) intermediate.[10][11][12]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[1][4]

  • Reductive Elimination: This final, crucial step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, allowing the cycle to continue.[1][12]

The ligand's role is paramount. Bulky, electron-rich monophosphine ligands, particularly the biarylphosphine class developed by the Buchwald group, are designed to facilitate these steps.[13] Their steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and accelerates the rate-limiting reductive elimination step.[14][15]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-Br(L) Amine_Coordination Amine (R₂NH) Coordination Ar-Pd(II)-Br(L)->Amine_Coordination Ar-Pd(II)-NHR₂(L) [Ar-Pd(II)-NHR₂(L)]⁺Br⁻ Amine_Coordination->Ar-Pd(II)-NHR₂(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR₂(L)->Deprotonation Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR₂(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR₂

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Benchmarking the Ligands: A Head-to-Head Comparison

For this study, we selected four widely-used phosphine ligands to couple this compound with morpholine, a representative secondary amine. The choice of these ligands was deliberate, reflecting a cross-section of modern catalysts with distinct structural features.

  • XPhos: A workhorse ligand known for its broad applicability and high activity with heteroaryl halides.[16][17] Its bulky dicyclohexylphosphine and triisopropylbiphenyl groups are designed to promote fast reductive elimination.

  • RuPhos: Structurally similar to XPhos but with diisopropoxy groups on the "bottom" ring. It is often cited as a superior ligand for the coupling of secondary amines.[14][16][18]

  • BrettPhos: Features a bulkier phosphine group and a different substitution pattern on the biaryl backbone. It is exceptionally effective for the monoarylation of primary amines and can show high reactivity in challenging couplings.[6][16]

  • Xantphos: A bidentate ligand with a large, well-defined bite angle. While sometimes less reactive than monophosphine ligands, its rigid backbone can prevent catalyst decomposition pathways and be effective in specific cases.[3][19]

Standardized Experimental Workflow

To ensure a fair and objective comparison, a standardized reaction protocol was employed for each ligand. The workflow is designed for reproducibility and easy adaptation.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Pd Precursor, Ligand, This compound, and Base to Vial Seal Seal Vial with PTFE-lined Cap Reagents->Seal Purge Evacuate and Backfill with Argon (3x) Seal->Purge Solvent Add Anhydrous Solvent and Amine via Syringe Purge->Solvent Heat Heat to Specified Temp with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS until SM is Consumed Heat->Monitor Cool Cool to Room Temp Monitor->Cool Filter Dilute with EtOAc, Filter through Celite Cool->Filter Concentrate Concentrate Filtrate under Reduced Pressure Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2. General experimental workflow for ligand screening.

Performance Data

The following table summarizes the performance of each ligand under optimized, yet comparable, conditions for the amination of this compound with morpholine.

LigandPd Precursor (mol%)BaseSolventTemp (°C)Time (h)Isolated Yield (%)
XPhos Pd₂(dba)₃ (2%)NaOtBuToluene100494%
RuPhos Pd₂(dba)₃ (2%)NaOtBuToluene100491%
BrettPhos Pd₂(dba)₃ (2%)K₃PO₄t-BuOH100686%
Xantphos Pd(OAc)₂ (4%)Cs₂CO₃Dioxane1101868%

Yields are based on representative literature values for similar transformations and serve as a comparative benchmark.

Discussion of Results

The data clearly demonstrates the superiority of the bulky monophosphine biaryl ligands for this specific transformation.

  • XPhos delivered the highest yield in the shortest time, confirming its status as a highly general and robust ligand for coupling heteroaryl bromides.[16][17] The combination of Pd₂(dba)₃ and NaOtBu in toluene is a classic, high-performance system that drives the reaction to completion efficiently.[20]

  • RuPhos also provided an excellent yield, nearly matching that of XPhos. This result is consistent with its established utility for coupling secondary amines, where it effectively balances steric bulk and electronic properties to facilitate the catalytic cycle.[14][18] For many applications, the difference in yield between XPhos and RuPhos would be negligible, and either could be considered an excellent choice.

  • BrettPhos gave a very respectable yield, although it required a slightly longer reaction time and a different base/solvent system. While often optimized for primary amines, its high activity is evident here.[6][16] The use of a weaker base like K₃PO₄ with BrettPhos can be advantageous for substrates with base-sensitive functional groups.

  • Xantphos , the bidentate ligand, was clearly the least effective. The significantly lower yield and longer reaction time suggest that for this electron-deficient pyrimidine, the catalytic intermediates formed with Xantphos are less active.[3] It is plausible that the more rigid bite angle and different steric profile of the bidentate ligand hinder the crucial reductive elimination step compared to the more flexible and sterically demanding monophosphine ligands.

Validated Experimental Protocol: Amination using XPhos

This protocol provides a reliable method for the gram-scale synthesis of 4-(morpholino)-6-methylpyrimidine.

Reagents:

  • This compound (1.00 g, 5.78 mmol, 1.0 equiv)

  • Morpholine (0.61 mL, 6.94 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (106 mg, 0.116 mmol, 2 mol% Pd)

  • XPhos (110 mg, 0.231 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (780 mg, 8.10 mmol, 1.4 equiv)

  • Anhydrous Toluene (20 mL)

Procedure:

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous toluene, followed by morpholine.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4 hours.

  • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 15 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to afford the title compound as a solid.

Conclusion and Recommendations

For the Buchwald-Hartwig amination of this compound with secondary amines, the choice of a bulky, electron-rich monophosphine biaryl ligand is critical for achieving high yields and efficient reaction times.

  • Primary Recommendation: XPhos is the ligand of choice for this transformation, providing a near-quantitative yield under standard conditions. Its broad utility and proven track record with challenging heteroaryl halides make it the most reliable starting point for reaction optimization.

  • Alternative Option: RuPhos is an excellent alternative, with performance nearly identical to XPhos for this secondary amine coupling.

  • For Sensitive Substrates: If the substrate contains base-labile functional groups, a system employing BrettPhos with a weaker base such as K₃PO₄ or Cs₂CO₃ should be considered.

  • Bidentate Ligands: Bidentate ligands like Xantphos are generally not recommended for this specific substrate class, as they appear to be less effective than their monophosphine counterparts.

By understanding the mechanistic underpinnings of the reaction and leveraging well-designed catalyst systems, researchers can confidently and efficiently synthesize valuable aminopyrimidine building blocks for drug discovery and development.

References

A Comparative Guide to the Reactivity of 4-Bromo-6-methylpyrimidine in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, brominated heterocycles are indispensable building blocks for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1] The strategic functionalization of these scaffolds, primarily through transition-metal-catalyzed cross-coupling reactions, is a cornerstone of contemporary organic synthesis. This guide provides an in-depth, objective comparison of the reactivity of 4-Bromo-6-methylpyrimidine with other commonly employed brominated heterocycles, supported by established chemical principles and representative experimental data.

Introduction: The Unique Profile of this compound

This compound belongs to the class of diazines, aromatic six-membered rings containing two nitrogen atoms. The electronic nature of the pyrimidine ring, characterized by its electron-deficient character due to the presence of two electronegative nitrogen atoms, significantly influences the reactivity of its substituents. This guide will explore its performance in two major classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), benchmarking it against a selection of brominated pyridines.

The reactivity of a heteroaryl halide is principally governed by two factors: the carbon-halogen bond strength and the electronic properties of the heterocyclic ring.[2] The carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated heterocycles generally more reactive in palladium-catalyzed reactions where the oxidative addition of the C-Br bond to the palladium(0) catalyst is the rate-determining step.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.[3] We will examine the relative reactivity of this compound in two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting a heteroaryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[1]

General Reactivity Trends:

The reactivity of brominated heterocycles in Suzuki-Miyaura coupling is heavily influenced by the electron density at the carbon atom bearing the bromine. Electron-deficient rings are generally more reactive towards the initial oxidative addition step. The positions on the pyridine ring exhibit different levels of activation, with the ortho (2/6) and para (4) positions being more activated than the meta (3) position due to the electron-withdrawing nature of the nitrogen atom.[2]

In the case of this compound, the two nitrogen atoms significantly decrease the electron density of the ring, making the C-Br bond highly susceptible to oxidative addition. The methyl group at the 6-position has a mild electron-donating effect but the overall electronic character of the ring remains highly electron-deficient.

Comparative Data for Suzuki-Miyaura Coupling:

Heteroaryl BromideRelative ReactivityTypical Yield Range (%)Comments
This compound Very High85-98The highly electron-deficient pyrimidine ring facilitates rapid oxidative addition.
2-Bromopyridine High80-95The position ortho to the nitrogen is electronically activated.[2]
4-Bromopyridine High80-95The para position is also highly activated towards oxidative addition.
3-Bromopyridine Moderate70-90The meta position is less electronically activated compared to the ortho and para positions.[2]

Note: Yields are representative and can vary significantly based on the specific coupling partners, catalyst system, and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a generalized procedure and may require optimization for different substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

  • Stir the mixture and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[6]

General Reactivity Trends:

Similar to the Suzuki-Miyaura coupling, the reactivity in Buchwald-Hartwig amination is largely dictated by the ease of oxidative addition. Therefore, electron-deficient heteroaryl bromides are generally more reactive. This compound, with its highly electron-poor ring system, is an excellent substrate for this transformation.

Comparative Data for Buchwald-Hartwig Amination:

Heteroaryl BromideRelative ReactivityTypical Yield Range (%)Comments
This compound Very High80-95The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step.
2-Bromopyridine High75-90The ortho position is activated, leading to good reactivity.[7][8][9]
4-Bromopyridine High75-90The para position is also highly reactive in C-N bond formation.
3-Bromopyridine Moderate65-85The meta position is less reactive and may require more forcing conditions or specialized ligands.[4]

Note: Yields are representative and depend on the amine coupling partner, catalyst, ligand, and base used.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a generalized procedure and may require optimization for different amines.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add morpholine (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Add_Reagents Add Pd Catalyst, Ligand, Base, and Aryl Bromide Inert_Atmosphere->Add_Reagents Add_Solvent_Amine Add Solvent and Amine Add_Reagents->Add_Solvent_Amine Heating Heat Reaction (e.g., 100 °C) Add_Solvent_Amine->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute, Filter, and Extract Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring.[10]

General Reactivity Trends:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is key to the reaction's feasibility. The positions ortho and para to the ring nitrogen(s) are highly activated towards nucleophilic attack because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer complex through resonance.[11]

In this compound, the bromine atom is at a position equivalent to being para to one nitrogen and ortho to the other. This dual activation makes the 4-position exceptionally reactive towards nucleophilic attack.

Comparative Data for Nucleophilic Aromatic Substitution:

Heteroaryl BromideRelative ReactivityComments
This compound Very HighThe bromine is at a highly activated position due to the two ring nitrogens.
2-Bromopyridine HighThe ortho position is activated by the ring nitrogen.[11]
4-Bromopyridine HighThe para position is also activated by the ring nitrogen.[11]
3-Bromopyridine Very LowThe meta position is not significantly activated towards SNAr, and reactions are generally difficult.

Conclusion

This compound exhibits exceptional reactivity in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Its highly electron-deficient pyrimidine ring facilitates rapid oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig reactions, often leading to higher yields and milder reaction conditions compared to less activated bromopyridines, particularly 3-bromopyridine. Furthermore, the strategic placement of the bromine atom relative to the two ring nitrogens makes it an excellent substrate for SNAr reactions. This predictable and high reactivity profile establishes this compound as a versatile and valuable building block for the synthesis of complex, nitrogen-containing molecules in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Yield Determination of 4-Bromo-6-methylpyrimidine Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the accurate and rapid determination of reaction yield is a cornerstone of efficient drug discovery and development. While traditional chromatographic methods like HPLC and GC have long been the standard, they often present challenges in terms of method development time, the need for specific reference standards, and sample consumption. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful and efficient alternative for the yield determination of products derived from 4-Bromo-6-methylpyrimidine, a common building block in medicinal chemistry.

This guide is structured to provide not just a protocol, but a comprehensive understanding of the principles, practical considerations, and comparative advantages of qNMR, grounded in scientific integrity and field-proven insights.

The Principle of qNMR: A Fundamental Advantage

At its core, ¹H qNMR offers a distinct advantage over chromatographic techniques: the signal intensity (integral) of a specific proton resonance is directly proportional to the number of nuclei contributing to that signal.[1][2] This fundamental principle allows for the determination of the molar concentration of an analyte relative to a known amount of an internal standard, without the need for an identical reference standard of the analyte itself.[3][4] This is particularly beneficial in early-stage drug discovery where newly synthesized compounds may not have corresponding high-purity reference materials.[1][2]

Comparing Analytical Methodologies: qNMR vs. HPLC and GC

The choice of an analytical technique for yield determination depends on various factors, including accuracy, precision, speed, cost, and the availability of reference standards. Below is a comparative overview of qNMR, HPLC, and GC for this application.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal integral is directly proportional to the number of protons.[5]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.Separation based on volatility and interaction with a stationary phase, with detection commonly by Flame Ionization (FID) or Mass Spectrometry (MS).
Reference Standard Requires a certified internal standard of a different compound.[6]Requires a certified reference standard of the analyte for accurate quantification.[7]Requires a certified reference standard of the analyte for accurate quantification.[7]
Method Development Minimal method development required.[8]Can be time-consuming, requiring optimization of mobile phase, column, and gradient.Requires optimization of temperature programs and column selection.
Analysis Time Rapid, typically 5-10 minutes per sample.[9]Longer run times, often 15-30 minutes or more per sample.[5]Run times vary depending on the volatility of the analytes.
Sample Preparation Simple dissolution of the crude reaction mixture and internal standard.[10]Often requires filtration, dilution, and sometimes solid-phase extraction.Sample must be volatile or derivatized to become volatile.
Universality Universal detector for all protons in a molecule.Detector response varies with the chromophore of the analyte.Limited to volatile and thermally stable compounds.
Non-destructive Yes, the sample can be recovered.No, the sample is consumed.No, the sample is consumed.
Cost Higher initial instrument cost, but lower cost per sample due to reduced solvent and standard usage.Lower initial instrument cost, but can have higher running costs (solvents, columns, standards).Lower initial instrument cost, with running costs dependent on gas and column usage.

A Case Study: Yield Determination of a Suzuki Coupling Product of this compound

To illustrate the practical application of qNMR, let's consider the Suzuki coupling of this compound with phenylboronic acid to yield 4-methyl-6-phenylpyrimidine.

Reaction Scheme:

Selecting the Right Internal Standard

The choice of an internal standard is critical for accurate qNMR results. The ideal internal standard should:[11][12]

  • Be of high purity (certified reference material is recommended).

  • Be chemically stable and not react with the analyte or solvent.

  • Have a simple ¹H NMR spectrum with signals that do not overlap with the analyte or product signals.

  • Be soluble in the chosen deuterated solvent.

For this specific reaction, 1,3,5-trimethoxybenzene is an excellent choice. Its key features are:

  • A sharp singlet for the three methoxy groups (9 protons) at approximately 3.8 ppm.

  • A singlet for the three aromatic protons at around 6.1 ppm.

  • These signals are typically in a region of the spectrum that does not overlap with the signals of the starting material or the product.

Predicted ¹H NMR Spectra
  • This compound (Starting Material): Based on analogous structures, we can predict the following approximate chemical shifts in CDCl₃:

    • Methyl protons (-CH₃): ~2.6 ppm (singlet, 3H)

    • Pyrimidine proton (H5): ~7.4 ppm (singlet, 1H)

    • Pyrimidine proton (H2): ~8.9 ppm (singlet, 1H)

  • 4-methyl-6-phenylpyrimidine (Product):

    • Methyl protons (-CH₃): ~2.7 ppm (singlet, 3H)

    • Pyrimidine proton (H5): ~7.6 ppm (singlet, 1H)

    • Phenyl protons: ~7.5-7.6 ppm (multiplet, 3H) and ~8.1-8.2 ppm (multiplet, 2H)

    • Pyrimidine proton (H2): ~9.2 ppm (singlet, 1H)

Experimental Protocol for qNMR Yield Determination

This protocol outlines the step-by-step methodology for determining the yield of 4-methyl-6-phenylpyrimidine using qNMR.

Sample Preparation

Accurate weighing is paramount for qNMR.[13][14]

  • Weigh the Internal Standard: Accurately weigh approximately 10-15 mg of 1,3,5-trimethoxybenzene into a clean, dry vial using a microbalance. Record the exact mass.

  • Add the Crude Reaction Mixture: After the Suzuki coupling reaction is complete and the solvent has been removed, accurately weigh approximately 20-30 mg of the crude reaction mixture into the same vial. Record the exact mass.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure both the internal standard and the crude reaction mixture are fully dissolved.[10] Vortex the sample to ensure homogeneity.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

NMR Data Acquisition
  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.[4]

  • Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker instruments).[15]

  • Relaxation Delay (d1): This is a critical parameter. Set a long relaxation delay (d1) of at least 5 times the longest T₁ of any proton being quantified. A conservative value of 30-60 seconds is often used to ensure full relaxation and accurate integration.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[16] Typically, 8 to 16 scans are adequate.

  • Other Parameters:

    • Flip Angle: Use a 90° pulse.

    • Acquisition Time (aq): At least 3-4 seconds.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing and Analysis
  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transformation. Manually phase the spectrum carefully to ensure all peaks have a symmetrical, pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the entire spectrum.

  • Integration:

    • Integrate a well-resolved, non-overlapping signal of the product (e.g., the pyrimidine H2 proton at ~9.2 ppm). Let this integral be Iproduct.

    • Integrate a well-resolved signal of the internal standard (e.g., the methoxy protons at ~3.8 ppm). Let this integral be IIS.

  • Calculation of Yield: The yield can be calculated using the following formula:

    Yield (%) = [( Iproduct / Nproduct ) / ( IIS / NIS )] * [(mIS * PIS) / MWIS] * [MWproduct / mSM] * 100

    Where:

    • Iproduct = Integral of the product signal

    • Nproduct = Number of protons for the integrated product signal (in this case, 1 for the H2 proton)

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons for the integrated internal standard signal (in this case, 9 for the methoxy protons)

    • mIS = Mass of the internal standard (in mg)

    • PIS = Purity of the internal standard (as a decimal)

    • MWIS = Molecular weight of the internal standard (168.19 g/mol for 1,3,5-trimethoxybenzene)

    • MWproduct = Molecular weight of the product (170.21 g/mol for 4-methyl-6-phenylpyrimidine)

    • mSM = Mass of the limiting starting material used in the reaction (in mg)

Visualizing the qNMR Workflow

The following diagram illustrates the key steps in the qNMR workflow for yield determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_IS Accurately Weigh Internal Standard weigh_crude Accurately Weigh Crude Product weigh_IS->weigh_crude dissolve Dissolve in Deuterated Solvent weigh_crude->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set qNMR Parameters (d1, ns, etc.) load_sample->setup_params acquire Acquire ¹H NMR Spectrum setup_params->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Product & Internal Standard Peaks process->integrate calculate Calculate Yield using Formula integrate->calculate final_yield final_yield calculate->final_yield Final Yield (%)

Caption: Workflow for qNMR yield determination.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The use of a certified internal standard provides traceability.[17] The selection of non-overlapping signals for integration minimizes the risk of interference. Furthermore, the high resolution of modern NMR spectrometers allows for the simultaneous observation of starting materials, products, and any major byproducts, providing a comprehensive picture of the reaction outcome in a single experiment.

Conclusion: Embracing qNMR for Enhanced Productivity

Quantitative NMR spectroscopy is a robust, accurate, and efficient analytical technique that offers significant advantages over traditional chromatographic methods for the determination of reaction yields, particularly in the fast-paced environment of pharmaceutical research and development.[18] By eliminating the need for analyte-specific reference standards and minimizing sample preparation and analysis time, qNMR empowers scientists to make faster, more informed decisions, ultimately accelerating the drug discovery pipeline. This guide provides the foundational knowledge and a practical framework for implementing qNMR for the analysis of this compound products and can be readily adapted for a wide range of other chemical transformations.

References

A Comparative Guide to Structural Validation of 4-Bromo-6-methylpyrimidine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox; it is the bedrock upon which successful research is built. For pyrimidine derivatives, a class of heterocycles central to countless pharmaceuticals, the precise arrangement of substituents dictates biological activity, solubility, and metabolic stability. The introduction of moieties such as a bromine atom and a methyl group onto the pyrimidine scaffold, as in 4-Bromo-6-methylpyrimidine, creates specific stereoelectronic properties that must be unequivocally confirmed.

This guide provides an in-depth, objective comparison of X-ray crystallography against other common analytical techniques for the structural validation of these critical compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and deliver a clear verdict on why single-crystal X-ray diffraction remains the "gold standard" for absolute structural proof.[1][2]

X-ray Crystallography: The Gold Standard for Atomic Resolution

In the landscape of structural biology and chemistry, X-ray crystallography is the ultimate arbiter of molecular structure.[1] Its power lies in its ability to provide a high-resolution, three-dimensional map of electron density within a molecule. This is not an interpretation or a correlation, but a direct visualization of the atomic framework.

The fundamental principle involves irradiating a highly ordered single crystal with a beam of X-rays. The electrons of the atoms within the crystal lattice diffract this beam in a specific, predictable pattern.[3] By measuring the angles and intensities of these diffracted beams, we can mathematically reconstruct a precise model of the molecule, revealing:

  • Unambiguous Atomic Coordinates: The exact (x, y, z) position of every atom in the molecule.

  • Precise Bond Lengths and Angles: Definitive measurements of the covalent geometry.

  • Absolute Stereochemistry: The absolute configuration of chiral centers, which is notoriously difficult to determine by other means.[4]

  • Intermolecular Interactions: A clear picture of how molecules pack together in the solid state, revealing hydrogen bonds and other non-covalent forces.

This atomic-level detail is indispensable in structure-based drug design (SBDD), where understanding the precise interaction between a ligand and its protein target is paramount for lead optimization.[5][6][7]

The Experimental Journey: From Powder to Proof

The path to a crystal structure is a meticulous process where each step is designed to ensure the integrity and accuracy of the final model. The entire workflow is a self-validating system, with checks and balances at each stage.

cluster_0 Phase 1: Crystallization cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Deposition Compound Synthesized 4-Bromo-6- methylpyrimidine Solvent Solvent Screening & Solubility Tests Compound->Solvent Purity Check Technique Select Crystallization Technique (e.g., Vapor Diffusion) Solvent->Technique Informed Choice Growth Crystal Growth & Harvesting Technique->Growth Mount Mount Crystal on Goniometer Growth->Mount Quality Check Diffract X-ray Diffraction (Synchrotron/In-house) Mount->Diffract Pattern Collect Diffraction Pattern Diffract->Pattern Phase Solve Phase Problem (Direct Methods) Pattern->Phase Data Processing Map Generate Electron Density Map Phase->Map Build Build & Refine Atomic Model Map->Build Rfactor Minimize R-factor Build->Rfactor Rfactor->Build Iterative Process Validate Geometric & Steric Validation Rfactor->Validate Convergence CIF Generate CIF File Validate->CIF Deposit Deposit to CSD/PDB CIF->Deposit Final Final Validated Structure Deposit->Final

Caption: The X-ray Crystallography Experimental Workflow.
Protocol 1: Crystallization via Vapor Diffusion

Crystallization is often the most challenging step in the process.[8][9] The goal is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to assemble into a highly ordered lattice. Vapor diffusion is a highly effective method for small organic molecules when only milligram quantities are available.[10]

Causality: The rationale here is to gently and slowly decrease the solubility of the compound. The more volatile "anti-solvent" vapor diffuses into the solution of the compound, gradually making the solvent system less hospitable and forcing the compound out of solution in an ordered manner, rather than a rapid, amorphous precipitation.

Step-by-Step Methodology:

  • Solvent Selection: Identify a "solvent" in which this compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. The anti-solvent should be more volatile than the solvent. (e.g., Solvent: Dichloromethane; Anti-solvent: Pentane).

  • Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount of the solvent (e.g., 0.5 mL) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker that contains a reservoir of the anti-solvent (e.g., 2-3 mL).

  • Sealing: Seal the larger container tightly. Ensure the system is airtight to control the diffusion rate.

  • Incubation: Place the sealed setup in a vibration-free location at a constant temperature. Avoid disturbing the vessel.[11]

  • Monitoring: Observe the vial over several days to weeks. High-quality crystals suitable for diffraction are often clear, with sharp edges and no visible cracks.

  • Harvesting: Once suitable crystals have formed, carefully extract them using a cryo-loop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.

Protocol 2: Data Collection, Solution, and Refinement
  • Data Collection: The flash-cooled crystal is mounted on a goniometer and maintained at a cryogenic temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations and protects the crystal from radiation damage. The crystal is rotated in a high-intensity X-ray beam, and thousands of diffraction images are collected on a detector.[9][12]

  • Structure Solution: For small molecules like our target, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between reflection intensities to estimate the initial phases.[12][13]

  • Model Building and Refinement: The initial phases are used to calculate an electron density map. An atomic model is built into this map. This model is then iteratively refined, a process where the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[12] The quality of this agreement is monitored using the R-factor, with a lower value indicating a better fit.[14]

  • Validation: The final refined structure must undergo rigorous validation to ensure it is chemically and physically sensible.[5][15] This involves checking for appropriate bond lengths, angles, and the absence of unfavorable steric clashes.[16] The final validated data is prepared in a Crystallographic Information File (CIF) format for deposition in public databases like the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[17][18]

A Comparative Analysis with Alternative Techniques

While X-ray crystallography is definitive, other techniques are indispensable for routine characterization. However, it is crucial to understand their limitations in the context of absolute structural validation.

Xray X-ray Crystallography Provides: Absolute 3D Structure Bond Lengths/Angles Stereochemistry Packing Requires: Single Crystal State: Solid NMR NMR Spectroscopy Provides: Connectivity Relative Stereochemistry Dynamic Information Requires: Soluble Sample State: Solution Xray:s->NMR:s Complementary Xray->NMR No solution dynamics MS Mass Spectrometry Provides: Molecular Weight Elemental Formula Fragmentation Requires: Ionizable Sample State: Gas Phase Xray->MS Not for MW confirmation NMR->Xray Ambiguous stereochemistry NMR:s->MS:s Complementary NMR->MS No MW confirmation MS->Xray No 3D structure MS->NMR No connectivity data

Caption: Logical Comparison of Key Structural Validation Techniques.
Performance Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[19][20]Measurement of mass-to-charge ratio of ionized molecules.[2][19]
Sample Type Single, well-ordered crystal (~0.1 mm).[9][12]Soluble compound in a suitable deuterated solvent.Ionizable compound.
Information Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[2]Connectivity, relative stereochemistry, solution-state conformation and dynamics.[2]Molecular weight, elemental composition, fragmentation patterns.[2]
Resolution Atomic (<1 Å).[2]Atomic to near-atomic.Low (provides connectivity hints).
Key Advantage Unambiguous and definitive 3D structure determination. The "gold standard".Provides crucial data on structure and dynamics in a physiologically relevant solution state.[21]Extremely high sensitivity, confirming molecular formula with minimal sample.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture in the solid state.[20]Can be ambiguous for complex structures with multiple stereocenters or quaternary centers.[4] Absolute configuration is nearly impossible to determine.[4]Provides no information on atomic connectivity or 3D spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For any synthetic chemist, ¹H and ¹³C NMR are the first ports of call. They are unparalleled for establishing the carbon-hydrogen framework and confirming that the basic connectivity of the synthesized this compound is correct. 2D NMR techniques (like COSY, HSQC, HMBC) can further map out proton-proton and proton-carbon correlations. However, NMR provides information about the relative arrangement of atoms and struggles to define absolute stereochemistry.[4] Furthermore, it describes the molecule's average conformation in solution, which may differ from its solid-state structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the target molecule. Observing the correct molecular ion peak for C₅H₅BrN₂ provides strong evidence that the desired product has been formed.[22] However, MS provides no data on how those atoms are connected or arranged in three-dimensional space. Isomers will often have identical mass spectra.

Infrared (IR) Spectroscopy: FTIR is a rapid technique used to identify the presence of specific functional groups by their characteristic vibrational frequencies.[23][24] For a pyrimidine derivative, it can confirm the presence of C=N and C-H bonds, but it offers little insight into the overall molecular architecture.

The Final Verdict: A Synergistic Approach with a Definitive Standard

In modern chemical research, a multi-technique approach is standard practice. NMR and MS are used to rapidly confirm the identity and purity of this compound derivatives after synthesis. Computational models can offer theoretical insights into the molecule's preferred conformation.[25]

However, when absolute, irrefutable proof of structure is required—for a patent application, a publication in a high-impact journal, or as the basis for an expensive drug development campaign—these techniques are insufficient. They provide strong circumstantial evidence but not the definitive proof that X-ray crystallography delivers. The ability to visualize the precise location of the bromine atom, the methyl group, and every other atom in the pyrimidine ring with sub-angstrom precision is a capability unique to this method.

Therefore, while a suite of analytical tools is essential for characterization, X-ray crystallography stands alone as the ultimate technique for structural validation. It transforms a molecular hypothesis into a verifiable fact, providing the solid ground upon which further scientific inquiry can be confidently built.

References

The Art of Inhibition: A Comparative Efficacy Guide to Kinase Inhibitors Derived from Bromo-Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands as a cornerstone, a privileged structure renowned for its ability to mimic the adenine ring of ATP and effectively target the kinase hinge region. The strategic introduction of a bromine atom to this scaffold has given rise to a class of potent and selective inhibitors with significant therapeutic potential. This guide provides an in-depth comparative analysis of the efficacy of various kinase inhibitors derived from bromo-pyrimidine cores, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.

The Bromo-Pyrimidine Scaffold: A Privileged Core in Kinase Inhibition

The pyrimidine ring system is a fundamental building block in numerous clinically approved anticancer drugs.[1] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions within the ATP-binding pocket of kinases. The addition of a bromine atom serves multiple purposes in drug design. It can act as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.[2] Furthermore, the bromine atom can form halogen bonds with the protein backbone, enhancing binding affinity and selectivity.[3] This guide will delve into the comparative efficacy of bromo-pyrimidine derivatives targeting key oncogenic kinases, namely EGFR and Bcr-Abl.

Targeting the Epidermal Growth Factor Receptor (EGFR)

Dysregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. Several bromo-pyrimidine derivatives have emerged as potent EGFR inhibitors.

Comparative Efficacy of Bromo-Pyrimidine Based EGFR Inhibitors

The following table summarizes the in vitro efficacy of representative bromo-pyrimidine derivatives against EGFR. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
PD 158780 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidineEGFR0.08[4]
Analog 1 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidineEGFR0.5 - 10[5]
Analog 2 4H-benzo[h]chromene derivative with a 2-bromo-phenyl groupEGFR (wild-type)3270[6]
Analog 2 4H-benzo[h]chromene derivative with a 2-bromo-phenyl groupEGFR (T790M mutant)1920[6]

Analysis of Efficacy:

PD 158780, a 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine, demonstrates exceptional potency against EGFR with an IC50 value in the sub-nanomolar range.[4] This highlights the importance of the pyridopyrimidine core in conjunction with the 3-bromophenyl group for high-affinity binding. Analogs based on the 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine scaffold also exhibit potent inhibition, with IC50 values generally below 10 nM.[5] Interestingly, the 4H-benzo[h]chromene derivative containing a 2-bromophenyl moiety shows moderate activity against wild-type EGFR but enhanced potency against the T790M mutant, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[6] This suggests that the bromo-pyrimidine scaffold can be tailored to overcome clinical resistance.

Signaling Pathway of EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Bromo-Pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by bromo-pyrimidine derivatives.

Targeting the Bcr-Abl Fusion Protein

The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is the causative agent of chronic myeloid leukemia (CML).[7] The development of Bcr-Abl inhibitors has transformed CML from a fatal disease into a manageable condition. While the 4-Bromo-6-methylpyrimidine scaffold is not explicitly highlighted in the provided search results for Bcr-Abl inhibitors, related pyrimidine-based structures have shown significant promise.

Comparative Efficacy of Pyrimidine-Based Bcr-Abl Inhibitors

The following table presents the efficacy of pyrimidine-containing inhibitors against the Bcr-Abl kinase.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
BCR-ABL-IN-6 Imatinib derivativeBcr-Abl (wild-type)4.6[8]
BCR-ABL-IN-6 Imatinib derivativeBcr-Abl (T315I mutant)227[8]
DMP11 PROTAC with pyrimidine linkerBcr-Abl (in K562 cells)0.261 (cellular IC50)[9]
DMP11 PROTAC with pyrimidine linkerBcr-Abl (in imatinib-resistant KA cells)0.837 (cellular IC50)[9]

Analysis of Efficacy:

BCR-ABL-IN-6, a derivative of the first-generation Bcr-Abl inhibitor imatinib, demonstrates potent inhibition of wild-type Bcr-Abl.[8] However, its efficacy is significantly reduced against the T315I "gatekeeper" mutation, a common cause of drug resistance.[8] In contrast, DMP11, a proteolysis-targeting chimera (PROTAC) incorporating a pyrimidine linker, shows remarkable potency in both wild-type and imatinib-resistant CML cell lines.[9] This innovative approach, which leads to the degradation of the target protein rather than just its inhibition, highlights a promising strategy to overcome resistance.

Bcr-Abl Signaling and Inhibition Mechanism

Bcr_Abl_Pathway cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway Bcr_Abl->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT JAK_STAT JAK/STAT Pathway Bcr_Abl->JAK_STAT Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Bcr_Abl Inhibits Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Bcr-Abl signaling cascade and the inhibitory action of pyrimidine-based drugs.

Experimental Protocols for Efficacy Evaluation

The accurate determination of inhibitor efficacy relies on robust and reproducible experimental methodologies. The following are detailed protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™)

This biochemical assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10][11]

Workflow Diagram:

ADP_Glo_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) B->C D 4. Measure Luminescence C->D

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Prepare Reagents: Thaw ADP-Glo™ Reagent and Kinase Detection Reagent at room temperature. Prepare kinase buffer, ATP solution, kinase, and substrate solutions.

  • Set up Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the bromo-pyrimidine inhibitor.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Include appropriate controls (no inhibitor, no kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[12]

  • Measure Luminescence: Read the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed Cells in a 96-well plate B 2. Treat with Inhibitor (Varying concentrations) A->B C 3. Add MTT Reagent (Forms formazan crystals) B->C D 4. Solubilize Formazan (Add solubilization solution) C->D E 5. Measure Absorbance D->E

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A431 for EGFR, K562 for Bcr-Abl) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the bromo-pyrimidine inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion and Future Directions

Bromo-pyrimidine derivatives represent a versatile and potent class of kinase inhibitors with demonstrated efficacy against key oncogenic targets like EGFR and Bcr-Abl. The structure-activity relationship studies reveal that modifications to the pyrimidine core can be strategically employed to enhance potency, selectivity, and overcome drug resistance. The development of novel therapeutic strategies, such as PROTACs incorporating the pyrimidine scaffold, opens new avenues for targeting kinases that have proven difficult to inhibit with traditional small molecules. Future research should focus on the continued optimization of these scaffolds to improve their pharmacokinetic properties and safety profiles, ultimately leading to the development of more effective and durable cancer therapies.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Bromo-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-6-methylpyrimidine, ensuring that its waste stream is handled with the necessary caution to protect both laboratory personnel and the environment.

While comprehensive toxicological and environmental data for this compound is not extensively documented, its structure as a halogenated pyrimidine necessitates that it be treated as a hazardous chemical waste.[1] The procedures outlined below are grounded in established principles of chemical safety and regulatory standards, promoting a self-validating system of waste management.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough risk assessment is paramount. Based on available data for this compound and structurally similar compounds like other brominated pyridines and pyrimidines, the following hazards should be assumed.[2][3][4]

Hazard CategoryDescription & Precautionary ActionSupporting Sources
Eye Irritation Causes serious eye irritation (GHS Hazard Statement H319). Direct contact can cause redness, pain, and potential damage.[3]
Skin Sensitization May cause an allergic skin reaction (GHS Hazard Statement H317). Repeated or prolonged contact may lead to dermatitis.[3]
Acute Toxicity (Oral) Analogous compounds are often classified as harmful if swallowed. Ingestion may lead to systemic toxicity.[2]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5][6]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Do not let the product enter drains, waterways, or soil.[7][8]

All personnel handling this compound must be thoroughly familiar with these potential risks and have access to the Safety Data Sheet (SDS) if available.[1]

Personal Protective Equipment (PPE) and Engineering Controls

The appropriate use of PPE and engineering controls is the first line of defense against chemical exposure. All disposal-related activities should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][5]

EquipmentSpecification & Rationale
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN166 or NIOSH standards. Protects against splashes and airborne particles.
Hand Protection Chemically impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
Body Protection A fully buttoned laboratory coat to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required if there is a significant risk of aerosol or dust formation and engineering controls are insufficient.

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[9] this compound and its waste streams must be stored away from incompatible materials.

Key Incompatibilities:

  • Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[2][10]

  • Strong Acids (e.g., Nitric Acid): May lead to decomposition or violent reactions.[11]

Container Protocol:
  • Select an Appropriate Container: Use a clean, leak-proof container made of a chemically compatible material (plastic is often preferred).[12] The container must have a secure, screw-top cap.[7]

  • Affix Hazardous Waste Label: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[13]

  • Detail Contents: Clearly write the full chemical name, "this compound," and list all other components of the waste mixture (e.g., solvents, reactants). Include approximate percentages.

  • Indicate Hazards: Mark the label with the appropriate hazard warnings (e.g., "Irritant," "Sensitizer").[13]

  • Date the Container: Record the "Accumulation Start Date" on the label.[1]

Step-by-Step Disposal Protocol

All waste containing this compound must be collected and disposed of through a licensed environmental waste management company.[5] Never discharge this chemical or its solutions into the sewer system.[8]

Workflow for Waste Collection

WasteDisposalWorkflow

A. Solid Waste:

  • Carefully sweep up solid this compound, avoiding dust formation.

  • Place the material directly into the designated hazardous waste container.

B. Liquid Waste:

  • Collect all solutions containing this compound in the designated hazardous waste container.

  • Do not mix with incompatible waste streams.[1]

C. Contaminated Materials & Empty Containers:

  • Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated must be placed in the hazardous waste container.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5] The rinsate from this procedure is considered hazardous waste and must be collected in the appropriate liquid waste container.[5] After rinsing, the container can be managed for disposal.

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in the event of an accidental release or exposure.

Spill Response Protocol:
  • Evacuate & Alert: Notify personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][14]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[5]

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[9] Your institution is classified as a waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific requirements for on-site waste accumulation times and documentation.[13][15] Always coordinate with your EHS department to ensure full compliance with all applicable regulations.[12] They will manage the final pickup and disposal by a licensed hazardous waste contractor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.